Product packaging for Idelalisib D5(Cat. No.:)

Idelalisib D5

Cat. No.: B1165098
M. Wt: 420.5 g/mol
InChI Key: IFSDAJWBUCMOAH-LPJONKDZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

CAS Number: 870281-82-6 (unlabelled)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H18FN7O B1165098 Idelalisib D5

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H18FN7O

Molecular Weight

420.5 g/mol

IUPAC Name

5-fluoro-3-(2,3,4,5,6-pentadeuteriophenyl)-2-[(1S)-1-(7H-purin-6-ylamino)propyl]quinazolin-4-one

InChI

InChI=1S/C22H18FN7O/c1-2-15(28-20-18-19(25-11-24-18)26-12-27-20)21-29-16-10-6-9-14(23)17(16)22(31)30(21)13-7-4-3-5-8-13/h3-12,15H,2H2,1H3,(H2,24,25,26,27,28)/t15-/m0/s1/i3D,4D,5D,7D,8D

InChI Key

IFSDAJWBUCMOAH-LPJONKDZSA-N

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Idelalisib and its Deuterated Analog in B-cell Malignancies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of Idelalisib and its deuterated analog, Idelalisib-D5, in the context of B-cell malignancies. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the molecular pathways, experimental validation, and the rationale behind the chemical modification of this targeted therapy.

Core Mechanism of Action: Targeting the PI3Kδ Signaling Pathway

Idelalisib is a potent and highly selective oral inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1][2][3] The PI3K signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and differentiation.[2][4] In B-cell malignancies, the PI3Kδ isoform is often hyperactive, playing a pivotal role in the B-cell receptor (BCR) signaling pathway, which is a key driver of oncogenesis in these cancers.[4][5]

The primary mechanism of action of Idelalisib involves the inhibition of PI3Kδ, which in turn blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[5] This reduction in PIP3 levels prevents the recruitment and activation of downstream signaling proteins, most notably the serine/threonine kinase AKT. The subsequent deactivation of the AKT/mTOR signaling cascade ultimately leads to the induction of apoptosis (programmed cell death) and the inhibition of proliferation in malignant B-cells.[6][7]

Furthermore, Idelalisib disrupts the interaction between malignant B-cells and their protective microenvironment within the lymph nodes and bone marrow.[1][4] It inhibits signaling from chemokine receptors such as CXCR4 and CXCR5, which are crucial for the trafficking and homing of B-cells.[2][4] This disruption leads to the mobilization of malignant B-cells from these protective niches into the peripheral blood, making them more susceptible to therapeutic intervention.[7]

The Rationale for Deuteration: Idelalisib-D5

Idelalisib-D5 is a deuterated analog of Idelalisib, meaning that one or more hydrogen atoms in the molecule have been replaced by deuterium, a stable isotope of hydrogen.[3] This chemical modification is a strategy employed in drug development to improve the pharmacokinetic profile of a compound. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down the rate of metabolic breakdown, particularly for drugs metabolized by enzymes like aldehyde oxidase and cytochrome P450 (CYP) enzymes.

Idelalisib is primarily metabolized by aldehyde oxidase (AO) and, to a lesser extent, by CYP3A.[8][9] By strategically placing deuterium atoms at sites of metabolic vulnerability, the metabolic stability of the drug can be enhanced. This can lead to a longer half-life, increased drug exposure, and potentially a more favorable dosing regimen. While specific pharmacokinetic data for Idelalisib-D5 is not extensively available in the public domain, the theoretical advantage lies in its potential to offer improved metabolic properties over the non-deuterated form.

Quantitative Data: In Vitro Potency and Selectivity

The following tables summarize the in vitro potency and selectivity of Idelalisib against PI3K isoforms and its activity in various B-cell malignancy cell lines.

Table 1: In Vitro Inhibitory Activity of Idelalisib against PI3K Isoforms

PI3K IsoformIC50 (nM)Selectivity vs. PI3KδReference
PI3Kδ (p110δ)2.5-[2]
PI3Kα (p110α)820328-fold[10]
PI3Kβ (p110β)565226-fold[10]
PI3Kγ (p110γ)8935.6-fold[10]

Table 2: In Vitro Activity of Idelalisib in B-Cell Malignancy Cell Lines

Cell LineCancer TypeAssay TypeIC50 (µM)Reference
MEC1Chronic Lymphocytic LeukemiaGrowth Inhibition20.4[2]
CLL PBMCsChronic Lymphocytic LeukemiaGrowth Inhibition0.0029[2]
SU-DHL-5B-cell LymphomapAkt Inhibition~0.1 - 1.0[2]
KARPAS-422B-cell LymphomapAkt Inhibition~0.1 - 1.0[2]
CCRF-SBB-ALLpAkt Inhibition~0.1 - 1.0[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of Idelalisib and Idelalisib-D5.

PI3K Kinase Activity Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of a specific PI3K isoform.

Materials:

  • Recombinant human PI3Kδ enzyme

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • PIP2 substrate

  • ATP (at a concentration near the Km for the enzyme)

  • Idelalisib or Idelalisib-D5 at various concentrations

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 384-well plates

Procedure:

  • Prepare serial dilutions of Idelalisib or Idelalisib-D5 in DMSO and then dilute in kinase buffer.

  • Add the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add the PI3Kδ enzyme to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding a mixture of PIP2 and ATP to each well.

  • Allow the reaction to proceed for a specific time (e.g., 60 minutes) at room temperature.

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot for Phospho-AKT (p-AKT)

This method is used to assess the inhibition of PI3K signaling downstream of the receptor by measuring the phosphorylation status of AKT.

Materials:

  • B-cell malignancy cell lines

  • Cell culture medium and supplements

  • Idelalisib or Idelalisib-D5

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-AKT (Ser473 or Thr308) and anti-total-AKT

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture B-cell malignancy cells to the desired confluency.

  • Treat the cells with various concentrations of Idelalisib, Idelalisib-D5, or DMSO (vehicle control) for a specified time (e.g., 2 hours).

  • Wash the cells with ice-cold PBS and lyse them using lysis buffer.

  • Determine the protein concentration of each lysate using the BCA protein assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-AKT overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Strip the membrane and re-probe with an antibody against total AKT to confirm equal protein loading.

  • Quantify the band intensities to determine the relative levels of p-AKT.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify the induction of apoptosis in B-cell malignancy cells following treatment with Idelalisib or Idelalisib-D5.

Materials:

  • B-cell malignancy cell lines

  • Cell culture medium and supplements

  • Idelalisib or Idelalisib-D5

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • Binding buffer

  • Flow cytometer

Procedure:

  • Seed B-cell malignancy cells in a multi-well plate and allow them to attach or grow to a suitable density.

  • Treat the cells with various concentrations of Idelalisib, Idelalisib-D5, or DMSO (vehicle control) for a specified time (e.g., 24-48 hours).

  • Harvest the cells (including any floating cells) and wash them with cold PBS.

  • Resuspend the cells in binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry.

  • Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, and necrotic) based on their fluorescence signals.

Visualizations

The following diagrams illustrate the key concepts discussed in this guide.

PI3K_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) PI3Kd PI3Kδ BCR->PI3Kd Activation PIP2 PIP2 PI3Kd->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis mTOR->Apoptosis_Inhibition Idelalisib Idelalisib / Idelalisib-D5 Idelalisib->PI3Kd Inhibition

Caption: PI3Kδ Signaling Pathway and the Point of Inhibition by Idelalisib.

Experimental_Workflow cluster_assays Downstream Assays start Start: B-cell Malignancy Cell Culture treatment Treatment with Idelalisib / Idelalisib-D5 (or Vehicle) start->treatment harvest Cell Harvesting & Lysis treatment->harvest western Western Blot (p-AKT Analysis) harvest->western apoptosis Apoptosis Assay (Annexin V/PI) harvest->apoptosis kinase PI3K Kinase Assay (IC50 Determination) harvest->kinase end End: Data Analysis & Interpretation western->end apoptosis->end kinase->end Deuteration_Advantage cluster_idelalisib Idelalisib cluster_idelalisib_d5 Idelalisib-D5 Idelalisib_mol Idelalisib (C-H bonds at metabolic sites) Metabolism_I Metabolism (Aldehyde Oxidase, CYP3A) Idelalisib_mol->Metabolism_I Inactive_Metabolites_I Inactive Metabolites Metabolism_I->Inactive_Metabolites_I Idelalisib_D5_mol Idelalisib-D5 (C-D bonds at metabolic sites) Metabolism_D5 Slower Metabolism (Stronger C-D bond) Idelalisib_D5_mol->Metabolism_D5 Inactive_Metabolites_D5 Reduced Formation of Inactive Metabolites Metabolism_D5->Inactive_Metabolites_D5 Increased_PK Potential for: - Increased Half-life - Increased Exposure (AUC) - Improved Dosing Regimen Metabolism_D5->Increased_PK

References

What is the purpose of deuterium labeling in Idelalisib D5?

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of deuterium labeling in Idelalisib D5, a stable isotope-labeled analog of the potent and selective phosphoinositide 3-kinase delta (PI3Kδ) inhibitor, Idelalisib. This document will delve into the purpose of deuterium incorporation, its impact on the molecule's properties, and its application in bioanalytical methodologies, providing a comprehensive resource for professionals in drug development and biomedical research.

Introduction to Idelalisib and the PI3Kδ Signaling Pathway

Idelalisib is an oral, first-in-class inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1] This enzyme is a central component of the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation, survival, and trafficking of both normal and malignant B-lymphocytes.[1] By selectively targeting PI3Kδ, Idelalisib effectively disrupts these signaling cascades, leading to apoptosis of malignant B-cells and their mobilization from lymphoid tissues.[2] This targeted mechanism of action has established Idelalisib as a valuable therapeutic agent in the treatment of certain B-cell malignancies, including chronic lymphocytic leukemia (CLL) and follicular lymphoma.[3]

The PI3Kδ signaling pathway is a complex cascade initiated by the activation of the B-cell receptor. Upon antigen binding, a series of phosphorylation events leads to the recruitment and activation of PI3Kδ at the cell membrane. Activated PI3Kδ then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key second messenger. PIP3, in turn, recruits and activates downstream effectors, most notably the serine/threonine kinase Akt. The activation of Akt triggers a cascade of downstream signaling events that ultimately promote cell survival, proliferation, and growth.

PI3K_Signaling_Pathway cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) Syk Syk BCR->Syk Recruitment & Phosphorylation Antigen Antigen Antigen->BCR Activation PI3K_delta PI3Kδ Syk->PI3K_delta Activation PIP2 PIP2 PI3K_delta->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Downstream Downstream Effectors mTORC1->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Idelalisib Idelalisib Idelalisib->PI3K_delta Inhibition

Figure 1: Simplified PI3Kδ Signaling Pathway and the Mechanism of Action of Idelalisib.

The Role of Deuterium Labeling in Drug Development

Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen. The substitution of hydrogen with deuterium, known as deuterium labeling or deuteration, has become a valuable strategy in pharmaceutical research and development. This is primarily due to the "kinetic isotope effect" (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and therefore, reactions that involve the cleavage of this bond proceed at a slower rate.

This seemingly subtle modification can have significant implications for a drug's pharmacokinetic profile. By strategically replacing hydrogen atoms at sites of metabolic activity, deuterium labeling can:

  • Slow down drug metabolism: This can lead to a longer plasma half-life and increased overall drug exposure (Area Under the Curve or AUC).

  • Reduce the formation of metabolites: This can potentially decrease the risk of metabolite-driven toxicity.

  • Improve the therapeutic index: By enhancing metabolic stability, a lower or less frequent dosing regimen may be possible, improving patient compliance and convenience.

This compound: Structure and Primary Purpose

This compound is a deuterated analog of Idelalisib, where five hydrogen atoms on the phenyl group have been replaced with deuterium atoms.

The primary and most critical purpose of deuterium labeling in this compound is to serve as an internal standard (IS) for quantitative bioanalysis. In techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), an ideal internal standard should be chemically and physically similar to the analyte of interest but distinguishable by the detector.

Deuterated compounds are considered the "gold standard" for internal standards in LC-MS/MS for several reasons:

  • Similar Physicochemical Properties: this compound has nearly identical polarity, solubility, and chromatographic retention time to Idelalisib. This ensures that it behaves similarly during sample extraction, preparation, and chromatographic separation, effectively compensating for any analyte loss or variability during these steps.

  • Distinct Mass-to-Charge Ratio (m/z): The five deuterium atoms give this compound a mass that is five units higher than that of Idelalisib. This mass difference allows the mass spectrometer to differentiate between the analyte and the internal standard, enabling accurate quantification.

  • Co-elution: Because of their similar properties, Idelalisib and this compound co-elute from the liquid chromatography column. This is crucial for correcting for matrix effects, where other components in the biological sample (e.g., plasma, urine) can suppress or enhance the ionization of the analyte, leading to inaccurate measurements. Since the internal standard co-elutes, it experiences the same matrix effects as the analyte, allowing for reliable correction.

While deuterium labeling can be used to alter the pharmacokinetic profile of a drug, in the case of this compound, its primary role is that of a bioanalytical tool. There is currently no publicly available data directly comparing the pharmacokinetic parameters of Idelalisib and this compound. However, given its use as a co-eluting internal standard, it is expected that their pharmacokinetic profiles are very similar. The deuteration on the phenyl ring, a site of potential metabolism, may slightly alter its metabolic rate, but not to an extent that would compromise its function as an internal standard.

Experimental Protocols: Quantification of Idelalisib in Human Plasma using this compound as an Internal Standard

The following is a representative experimental protocol for the quantification of Idelalisib in human plasma using UPLC-MS/MS, with this compound as the internal standard. This protocol is based on established methodologies in the scientific literature.[4][5]

4.1. Materials and Reagents

  • Idelalisib reference standard

  • This compound (internal standard)

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

4.2. Preparation of Stock and Working Solutions

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Idelalisib and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the Idelalisib stock solution in 50% methanol to create calibration standards and quality control (QC) samples at various concentrations. Prepare a working solution of this compound (e.g., 100 ng/mL) in 50% methanol.

4.3. Sample Preparation (Protein Precipitation)

  • To 50 µL of plasma sample (calibration standard, QC, or unknown), add 10 µL of the this compound working solution (internal standard).

  • Vortex briefly to mix.

  • Add 150 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot (e.g., 5 µL) into the UPLC-MS/MS system.

Experimental_Workflow Start Start: Plasma Sample Add_IS Add this compound (Internal Standard) Start->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation (Nitrogen) Supernatant_Transfer->Evaporation Reconstitution Reconstitution (Mobile Phase) Evaporation->Reconstitution Analysis UPLC-MS/MS Analysis Reconstitution->Analysis

References

A Technical Guide to the Synthesis and Isotopic Purity of Idelalisib-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Idelalisib-d5, a deuterated analog of the phosphatidylinositol 3-kinase (PI3Kδ) inhibitor, Idelalisib. It details the methodologies for its preparation and the analytical techniques required to ascertain its isotopic purity. This document is intended to be a valuable resource for professionals in drug discovery and development, particularly those involved in medicinal chemistry, pharmacology, and bioanalytical studies.

Introduction to Idelalisib and its Deuterated Analog

Idelalisib (Zydelig®) is a highly selective, orally bioavailable inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1] The PI3Kδ signaling pathway is crucial for the activation, proliferation, and survival of B-lymphocytes, and its hyperactivity is a hallmark of various B-cell malignancies.[2] Idelalisib disrupts this pathway, inducing apoptosis in malignant B-cells and inhibiting their homing and adhesion to lymphoid tissues.[2] It is approved for the treatment of relapsed chronic lymphocytic leukemia (CLL), follicular lymphoma (FL), and small lymphocytic lymphoma (SLL).[1]

Idelalisib-d5 is a stable isotope-labeled version of Idelalisib. The incorporation of deuterium atoms provides a distinct mass difference without significantly altering the molecule's chemical and biological properties. This makes Idelalisib-d5 an ideal internal standard for quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), used to determine the pharmacokinetic profile of Idelalisib in biological matrices. The precise knowledge of its synthesis and isotopic purity is paramount for the accuracy and reliability of such studies.

Synthesis of Idelalisib and Idelalisib-d5

The synthesis of Idelalisib has been approached through various routes, often converging on key intermediates. A common strategy involves the construction of the quinazolinone core followed by the attachment of the purine moiety. The synthesis of Idelalisib-d5 follows a similar pathway, utilizing a deuterated starting material to introduce the isotopic label.

General Synthesis of Idelalisib

Several synthetic routes for Idelalisib have been reported in the literature.[2][3][4] A frequently cited method begins with 2-fluoro-6-nitrobenzoic acid and aniline to construct the initial framework, which is then elaborated to form the quinazolinone ring system. A key chiral intermediate, (S)-2-(1-aminopropyl)-5-fluoro-3-phenylquinazolin-4(3H)-one, is then coupled with a purine derivative to yield the final product.

Proposed Synthesis of Idelalisib-d5

Based on the structure of commercially available Idelalisib-d5, which is deuterated on the phenyl ring, the synthesis can be adapted by using aniline-d5 as a starting material.

The proposed synthetic pathway for Idelalisib-d5 is as follows:

  • Amide Formation: 2-Fluoro-6-nitrobenzoic acid is converted to its acid chloride, which then reacts with aniline-d5 to form 2-fluoro-N-(phenyl-d5)-6-nitrobenzamide.

  • Coupling with Amino Acid Derivative: The resulting benzamide is coupled with N-Boc-(S)-2-aminobutanoic acid to form the corresponding amide.

  • Reductive Cyclization: The nitro group is reduced, typically with zinc and acetic acid, which concomitantly induces cyclization to form the quinazolinone ring.

  • Boc Deprotection: The tert-butoxycarbonyl (Boc) protecting group is removed under acidic conditions to yield the key amine intermediate, (S)-2-(1-aminopropyl)-5-fluoro-3-(phenyl-d5)quinazolin-4(3H)-one.

  • Purine Coupling: The amine intermediate is coupled with a 6-halopurine, such as 6-chloropurine, to afford Idelalisib-d5.

Isotopic Purity Analysis

The isotopic purity of a deuterated compound is a critical parameter, defining the percentage of molecules that contain the desired number of deuterium atoms. It is typically determined using high-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (NMR) spectroscopy.[5]

Mass Spectrometry (MS): HRMS is a powerful technique for determining isotopic enrichment.[5] By analyzing the molecular ion cluster, the relative abundance of each isotopologue (d0, d1, d2, d3, d4, d5, etc.) can be quantified. The isotopic purity is calculated as the percentage of the desired deuterated isotopologue (in this case, d5) relative to the sum of all isotopologues.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to determine the degree of deuteration at specific sites by quantifying the residual proton signals at the deuterated positions relative to a non-deuterated signal within the molecule or an internal standard.

Data Presentation

Commercially Available Idelalisib-d5 Specifications
ParameterSpecification
Chemical Name5-fluoro-3-(2,3,4,5,6-pentadeuteriophenyl)-2-[(1S)-1-(7H-purin-6-ylamino)propyl]quinazolin-4-one
CAS Number1830330-31-8
Molecular FormulaC₂₂H₁₃D₅FN₇O
Molecular Weight420.45 g/mol
Chemical Purity (HPLC)>95%[1]
Isotopic Enrichment>95% atom D[1]
Representative Isotopic Distribution of Idelalisib-d5 by HRMS

The following table presents a hypothetical but realistic isotopic distribution for a batch of Idelalisib-d5 with an isotopic enrichment of approximately 98%.

IsotopologueMass ShiftRelative Abundance (%)
d0+00.1
d1+10.2
d2+20.5
d3+31.2
d4+45.0
d5+593.0

Experimental Protocols

Synthesis of (S)-2-(1-aminopropyl)-5-fluoro-3-(phenyl-d5)quinazolin-4(3H)-one (Key Intermediate)

A detailed protocol for a similar, non-deuterated intermediate can be found in the patent literature.[3] The following is an adapted protocol for the deuterated analog.

  • Step 1: Synthesis of 2-fluoro-N-(phenyl-d5)-6-nitrobenzamide

    • To a solution of 2-fluoro-6-nitrobenzoic acid in a suitable solvent (e.g., dichloromethane), add oxalyl chloride and a catalytic amount of N,N-dimethylformamide (DMF).

    • Stir the reaction mixture at room temperature until the acid is fully converted to the acid chloride.

    • In a separate flask, dissolve aniline-d5 in the same solvent with a base (e.g., triethylamine).

    • Slowly add the acid chloride solution to the aniline-d5 solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion.

    • Work up the reaction by washing with aqueous acid and base, then dry the organic layer and concentrate to obtain the product.

  • Step 2: Synthesis of the Quinazolinone Core

    • Couple the product from Step 1 with N-Boc-(S)-2-aminobutanoic acid using a suitable coupling agent.

    • The resulting intermediate is then subjected to reduction with zinc powder in acetic acid. This step facilitates both the reduction of the nitro group and the cyclization to form the quinazolinone ring.

    • Purify the product by chromatography.

  • Step 3: Boc Deprotection

    • Dissolve the Boc-protected quinazolinone in a suitable solvent (e.g., acetonitrile) and treat with a strong acid (e.g., concentrated hydrochloric acid) at room temperature.[3]

    • Stir for several hours until the reaction is complete.

    • Concentrate the reaction mixture, and then basify with an aqueous ammonia solution to precipitate the free amine.

    • Filter and dry the solid to obtain (S)-2-(1-aminopropyl)-5-fluoro-3-(phenyl-d5)quinazolin-4(3H)-one.

Final Synthesis of Idelalisib-d5
  • Step 4: Coupling with 6-chloropurine

    • Combine the amine intermediate from Step 3, 6-chloropurine, and a base such as triethylamine in a mixture of ethanol and water.[3]

    • Heat the reaction mixture at 75-80 °C until the starting material is consumed.

    • Concentrate the reaction mixture and partition between an organic solvent (e.g., ethyl acetate) and water.

    • Wash the organic layer, dry, and concentrate to yield crude Idelalisib-d5.

    • Purify the crude product by crystallization or chromatography to obtain Idelalisib-d5 with high chemical purity.

Isotopic Purity Determination by LC-HRMS
  • Sample Preparation: Prepare a solution of Idelalisib-d5 in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL.

  • LC Conditions:

    • Column: A suitable C18 reversed-phase column.

    • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Flow Rate: A typical analytical flow rate (e.g., 0.4 mL/min).

  • MS Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Scan Mode: Full scan in high-resolution mode (resolution > 60,000).

    • Scan Range: A mass range that includes the molecular ions of Idelalisib and Idelalisib-d5 (e.g., m/z 400-450).

  • Data Analysis:

    • Extract the ion chromatograms for the molecular ions of each isotopologue (d0 to d5).

    • Integrate the peak areas for each isotopologue.

    • Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas to determine the isotopic distribution and purity.

Mandatory Visualizations

PI3K-delta Signaling Pathway

Synthesis_Workflow Start Starting Materials: 2-Fluoro-6-nitrobenzoic acid Aniline-d5 Amide_Formation Amide Formation Start->Amide_Formation Coupling Coupling with N-Boc-(S)-2-aminobutanoic acid Amide_Formation->Coupling Cyclization Reductive Cyclization Coupling->Cyclization Deprotection Boc Deprotection Cyclization->Deprotection Purine_Coupling Coupling with 6-Chloropurine Deprotection->Purine_Coupling Crude_Product Crude Idelalisib-d5 Purine_Coupling->Crude_Product Purification Purification (Crystallization/Chromatography) Crude_Product->Purification Final_Product Pure Idelalisib-d5 Purification->Final_Product QC_Analysis Quality Control Analysis Final_Product->QC_Analysis HPLC Chemical Purity (HPLC) QC_Analysis->HPLC HRMS Isotopic Purity (HRMS) QC_Analysis->HRMS NMR Structural Confirmation (NMR) QC_Analysis->NMR

References

An In-depth Technical Guide to the Physical and Chemical Properties of Idelalisib D5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Idelalisib is a potent and selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ), a key enzyme in the B-cell receptor (BCR) signaling pathway.[1][2] Its targeted action makes it a valuable therapeutic agent in the treatment of certain B-cell malignancies, including chronic lymphocytic leukemia (CLL) and follicular lymphoma.[][4][5] Idelalisib D5 is a deuterated analog of Idelalisib, where five hydrogen atoms have been replaced with deuterium. This isotopic labeling provides a stable, heavier version of the parent molecule, making it an invaluable tool in analytical and research settings, particularly as an internal standard for pharmacokinetic (PK) and bioanalytical studies using mass spectrometry. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its characterization, and visualizations of its mechanism of action and applications.

Physicochemical Properties

The core physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in experimental settings.

PropertyValueReference(s)
IUPAC Name 5-fluoro-3-(phenyl-d5)-2-[(1S)-1-(9H-purin-6-ylamino)propyl]-4(3H)-quinazolinone[]
Synonyms CAL-101 D5; GS-1101 D5; Zydelig-d5[6][7]
CAS Number 1830330-31-8[6][7]
Molecular Formula C₂₂H₁₃D₅FN₇O[6][7][8]
Molecular Weight 420.45 g/mol [6][7][8]
Appearance White to off-white solid[9]
Purity (HPLC) >95% - >98%[6][7]
Isotopic Enrichment >95%[7]
Solubility DMSO: ≥ 25 mg/mL (59.46 mM)DMF: ≥ 30 mg/mL (71.35 mM)Ethanol: ≥ 15 mg/mL (35.68 mM)
Storage Conditions Store at -20°C for long-term stability. Solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[6][7]

Note: The solubility of the non-deuterated Idelalisib is pH-dependent, ranging from <0.1 mg/mL at pH 5-7 to over 1 mg/mL at pH 2.[9] A similar pH-dependent solubility profile can be expected for this compound.

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization and application of this compound. The following protocols are foundational for its use in a research environment.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the purity of this compound.

  • System: A standard HPLC system equipped with a photodiode array (PDA) detector.

  • Column: Kinetex® C18 (100 x 4.6 mm; 2.6 µm) or equivalent.[10]

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 10 mM ammonium formate) and an organic solvent (e.g., acetonitrile).[11][12]

  • Flow Rate: 0.8 - 1.0 mL/min.[12]

  • Injection Volume: 2 - 10 µL.[12]

  • Detection: UV detection at 270 nm.[10]

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) and dilute to an appropriate concentration with the mobile phase.

  • Analysis: Inject the sample and integrate the peak area. Purity is calculated as the percentage of the main peak area relative to the total peak area.

Characterization by Mass Spectrometry (MS)

This protocol is for confirming the molecular weight and isotopic enrichment of this compound.

  • System: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an HPLC system.

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.[11]

  • Sample Infusion: The sample can be introduced via direct infusion or through an LC system as described in the HPLC protocol.

  • Data Acquisition: Acquire full scan mass spectra over a relevant m/z range (e.g., 100-600).

  • Analysis:

    • Confirm the presence of the [M+H]⁺ ion corresponding to the molecular weight of this compound (m/z 421.48).

    • Analyze the isotopic distribution to confirm the incorporation of five deuterium atoms and determine the isotopic purity.

Stability Assessment under Stress Conditions (ICH Guidelines)

This protocol describes a forced degradation study to understand the stability of this compound.[10][11]

  • Acidic Hydrolysis: Incubate the sample in 0.1 M HCl at a specified temperature (e.g., 60°C) for a set duration.

  • Alkaline Hydrolysis: Incubate the sample in 0.1 M NaOH at a specified temperature for a set duration.

  • Neutral Hydrolysis: Incubate the sample in water at a specified temperature.

  • Oxidative Stress: Treat the sample with 3% hydrogen peroxide at room temperature.

  • Thermal Stress: Expose the solid sample to dry heat (e.g., 105°C).

  • Photolytic Stress: Expose the sample solution to UV light.

  • Analysis: Following exposure, neutralize the samples if necessary, and analyze by HPLC-PDA to quantify the remaining parent compound and identify any degradation products.[10][11]

Quantification of Idelalisib in Biological Matrices using LC-MS/MS

This protocol details the use of this compound as an internal standard (IS) for the accurate quantification of Idelalisib in plasma or blood.[12]

  • Sample Preparation (Protein Precipitation):

    • To a 50 µL aliquot of plasma, add a working solution of this compound (the IS).

    • Add a protein precipitation agent (e.g., acidified methanol).

    • Vortex to mix and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant for analysis.

  • LC-MS/MS System: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[11]

  • Chromatography: Use a C18 column with a fast gradient of mobile phases like 10 mM ammonium formate and acetonitrile.[12]

  • MRM Transitions:

    • Idelalisib: m/z 416.1 → 176.1[12]

    • This compound (IS): Monitor a specific transition for the deuterated analog (e.g., m/z 421.2 → 301.2, though the exact transition should be optimized).

  • Quantification: Create a calibration curve by plotting the peak area ratio of the analyte to the IS against the concentration of the analyte. The concentration of Idelalisib in unknown samples is determined from this curve.

Mechanism of Action and Signaling Pathway

Idelalisib selectively inhibits PI3Kδ, which is predominantly expressed in hematopoietic cells.[1][4] This inhibition disrupts key signaling pathways that are crucial for the proliferation, survival, and trafficking of malignant B-cells.[2][4]

PI3K_Pathway BCR B-Cell Receptor (BCR) PI3K_delta PI3Kδ BCR->PI3K_delta Activates CXCR Chemokine Receptors (CXCR4/5) CXCR->PI3K_delta Activates PIP3 PIP3 PI3K_delta->PIP3 Converts PIP2 PIP2 PIP2->PI3K_delta AKT AKT PIP3->AKT BTK BTK PIP3->BTK Downstream Downstream Signaling (Proliferation, Survival, Trafficking, Adhesion) AKT->Downstream BTK->Downstream Idelalisib This compound Idelalisib->PI3K_delta

Caption: PI3Kδ signaling pathway inhibited by this compound.

Applications in Research and Development

The primary application of this compound is as a stable isotope-labeled internal standard for the quantification of Idelalisib in complex biological matrices.

Workflow for Pharmacokinetic Studies

The use of a deuterated internal standard is the gold standard in bioanalytical mass spectrometry. It corrects for variability during sample preparation and instrumental analysis, ensuring high accuracy and precision.

PK_Workflow start Start: Collect Biological Sample (e.g., Plasma) add_is Spike with this compound (Internal Standard) start->add_is extract Sample Preparation (e.g., Protein Precipitation) add_is->extract analyze LC-MS/MS Analysis (MRM Mode) extract->analyze quantify Quantification (Calculate Analyte/IS Peak Area Ratio) analyze->quantify end End: Determine Idelalisib Concentration quantify->end

Caption: Experimental workflow for bioanalysis using this compound.

Rationale for Using a Deuterated Internal Standard

The structural and chemical similarity between an analyte and its stable isotope-labeled analog is crucial for its function as an ideal internal standard.

Logical_Relationship Idelalisib Idelalisib (Analyte) MW: 415.43 Properties Shared Properties: - Identical chemical structure - Similar retention time - Similar ionization efficiency Idelalisib->Properties Shares Idelalisib_D5 This compound (Internal Standard) MW: 420.45 Idelalisib_D5->Properties Shares Advantage Key Advantage: - Differentiated by mass (Δm ≈ 5 Da) - Co-elute chromatographically - Corrects for matrix effects & loss Idelalisib_D5->Advantage Provides

Caption: Rationale for using this compound as an internal standard.

Conclusion

This compound is an essential tool for the robust and accurate bioanalysis of Idelalisib. Its well-defined physicochemical properties, coupled with its function as a stable isotope-labeled internal standard, make it indispensable for preclinical and clinical drug development. The protocols and diagrams provided in this guide offer a technical foundation for researchers and scientists working with this important compound, facilitating reliable and reproducible experimental outcomes.

References

Idelalisib-D5: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the stability and recommended storage conditions for Idelalisib-D5. The document outlines the intrinsic stability of the parent compound, Idelalisib, under various stress conditions, which is directly relevant to the deuterated analogue. It also details standardized experimental protocols for stability testing based on international guidelines, intended to assist researchers in maintaining the integrity of this important research compound.

Core Stability Profile and Storage Recommendations

Idelalisib-D5 is the deuterated form of Idelalisib, a selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ). While specific long-term stability studies on Idelalisib-D5 are not extensively published, the stability profile of the non-deuterated parent compound, Idelalisib, provides a strong indication of its stability characteristics. Forced degradation studies on Idelalisib have identified its lability under certain conditions.

Recommended Storage Conditions

For routine laboratory use, Idelalisib-D5 should be stored under the following conditions to ensure its integrity:

FormStorage TemperatureDurationShipping Condition
Solid -20°CLong-termAmbient or with blue ice
Stock Solution -20°CUp to 1 monthN/A
-80°CUp to 6 monthsN/A

Note: It is recommended to prepare fresh solutions for use. If storing stock solutions, they should be aliquoted to avoid repeated freeze-thaw cycles.

Summary of Forced Degradation Studies on Idelalisib

Forced degradation studies are crucial for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. A study on Idelalisib subjected it to various stress conditions as per the International Council for Harmonisation (ICH) guidelines.[1]

Stress ConditionObservations
Acidic Hydrolysis Significant degradation observed.[1]
Alkaline Hydrolysis Significant degradation observed.[1]
Oxidative Stress Significant degradation observed.[1]
Acid Photolysis Significant degradation noted.
Thermal Stress The compound was found to be stable.[2]
Photolytic Stress The compound was found to be stable.[2]

These findings highlight that Idelalisib's core structure is susceptible to degradation in acidic, alkaline, and oxidative environments, as well as under acidic photolytic conditions. Consequently, it is crucial to avoid these conditions during storage and handling of Idelalisib-D5.

Idelalisib and the PI3Kδ Signaling Pathway

Idelalisib is a potent and selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[3][4] The PI3K pathway is a critical signaling cascade involved in cell growth, proliferation, survival, and differentiation. The p110δ isoform is primarily expressed in hematopoietic cells and plays a key role in B-cell receptor (BCR) signaling.[4] By inhibiting PI3Kδ, Idelalisib induces apoptosis and inhibits proliferation in malignant B-cells.[3][4]

PI3K_Signaling_Pathway BCR B-Cell Receptor (BCR) PI3K PI3Kδ BCR->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Idelalisib Idelalisib Idelalisib->PI3K inhibits

Figure 1: Simplified PI3Kδ signaling pathway and the inhibitory action of Idelalisib.

Experimental Protocols for Stability Testing

The following methodologies are based on the ICH Q1A(R2) guidelines for stability testing of new drug substances.[4][5][6] These protocols can be adapted for a comprehensive stability assessment of Idelalisib-D5.

Stress Testing (Forced Degradation)

Stress testing helps to identify likely degradation products and establish the intrinsic stability of the molecule.

Objective: To evaluate the stability of Idelalisib-D5 under various stress conditions.

Methodology:

  • Preparation of Samples: Prepare solutions of Idelalisib-D5 in appropriate solvents.

  • Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for a specified period (e.g., 2, 4, 8, 12, 24 hours).

  • Alkaline Hydrolysis: Treat the sample with 0.1 M NaOH at 60°C for a specified period.

  • Oxidative Degradation: Treat the sample with 3-30% hydrogen peroxide at room temperature.

  • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C).

  • Photostability: Expose the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

  • Analysis: At each time point, analyze the samples using a validated stability-indicating HPLC method to determine the extent of degradation and identify any degradation products.

Long-Term and Accelerated Stability Studies

These studies are designed to establish a re-test period or shelf life.

Objective: To evaluate the stability of Idelalisib-D5 under recommended storage conditions and accelerated conditions.

Methodology:

  • Selection of Batches: Use at least three primary batches of Idelalisib-D5.

  • Container Closure System: Store the samples in containers that simulate the proposed packaging.

  • Storage Conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

  • Testing Frequency:

    • Long-Term: 0, 3, 6, 9, 12, 18, 24 months, and annually thereafter.

    • Accelerated: 0, 3, and 6 months.

  • Analytical Tests: At each testing interval, perform a suite of tests including:

    • Appearance

    • Assay (using a stability-indicating method like HPLC)

    • Purity (quantification of impurities and degradation products)

Stability_Testing_Workflow Start Start: Idelalisib-D5 (min. 3 batches) Stress_Testing Stress Testing (Forced Degradation) - Acid, Base, Oxidation - Heat, Light Start->Stress_Testing Long_Term Long-Term Stability Study (e.g., 25°C/60% RH) Start->Long_Term Accelerated Accelerated Stability Study (e.g., 40°C/75% RH) Start->Accelerated Method_Development Develop & Validate Stability-Indicating Analytical Method (e.g., HPLC) Stress_Testing->Method_Development Time_Points_LT Testing at Time Points (0, 3, 6, 9, 12, 18, 24... months) Long_Term->Time_Points_LT Time_Points_ACC Testing at Time Points (0, 3, 6 months) Accelerated->Time_Points_ACC Analysis Analyze Samples: - Appearance - Assay & Purity - Degradation Products Time_Points_LT->Analysis Time_Points_ACC->Analysis Data_Evaluation Evaluate Data & Establish - Storage Conditions - Re-test Period / Shelf Life Analysis->Data_Evaluation End End Data_Evaluation->End

Figure 2: General workflow for conducting stability studies of a drug substance.

Conclusion

This technical guide provides a comprehensive overview of the stability and storage conditions for Idelalisib-D5, drawing upon data from its parent compound and established international guidelines. For researchers, scientists, and drug development professionals, adherence to the recommended storage conditions is paramount to ensure the quality, purity, and integrity of Idelalisib-D5 for reliable experimental outcomes. The provided experimental protocols offer a framework for conducting thorough stability assessments, which are essential for the proper handling and use of this compound in a research and development setting.

References

An In-Depth Technical Guide to the Structural and Functional Distinctions Between Idelalisib and its Deuterated Analog, Idelalisib D5

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive analysis of the structural differences between the phosphatidylinositol 3-kinase (PI3K) inhibitor Idelalisib and its deuterated form, Idelalisib D5. This document is intended for researchers, scientists, and drug development professionals, offering a detailed comparison, relevant experimental protocols, and visualizations of key concepts.

Core Structural Differences and Physicochemical Properties

The fundamental difference between Idelalisib and this compound lies in the isotopic substitution of hydrogen with deuterium. In this compound, five hydrogen atoms on the phenyl ring are replaced by five deuterium atoms. Deuterium is a stable, non-radioactive isotope of hydrogen that contains both a proton and a neutron, in contrast to protium (the most common isotope of hydrogen), which has only a proton. This substitution results in an increased molecular weight for this compound compared to Idelalisib.

This isotopic labeling is the key feature of this compound, making it an ideal internal standard for bioanalytical assays, particularly liquid chromatography-mass spectrometry (LC-MS), used to quantify Idelalisib in biological matrices.[1]

Data Presentation: Quantitative Comparison
PropertyIdelalisibThis compound
Molecular Formula C₂₂H₁₈FN₇OC₂₂H₁₃D₅FN₇O
Molecular Weight 415.42 g/mol 420.45 g/mol
Isotopic Enrichment Not Applicable>95%
Primary Application Therapeutic Agent (PI3Kδ Inhibitor)Internal Standard in Quantitative Analysis

Synthesis Overview

Synthesis of Idelalisib

The synthesis of Idelalisib has been reported through various routes. One common approach involves the coupling of 2-amino-6-fluoro-N-phenylbenzamide with N-Boc-L-2-aminobutyric acid, followed by cyclization and subsequent reaction with 6-chloropurine. The process is designed to control the formation of enantiomers and impurities to yield the desired (S)-enantiomer with high purity.

Synthesis of this compound

Mandatory Visualizations

Structural Difference Diagram

G Structural Comparison: Idelalisib vs. This compound cluster_idelalisib Idelalisib cluster_idelalisib_d5 This compound idelalisib_img idelalisib_label C₂₂H₁₈FN₇O MW: 415.42 idelalisib_d5_img idelalisib_d5_label C₂₂H₁₃D₅FN₇O MW: 420.45 d_label D caption Figure 1: Chemical structures of Idelalisib and this compound.

Caption: Chemical structures of Idelalisib and this compound.

Idelalisib's Mechanism of Action: PI3K Signaling Pathway

Idelalisib is a potent and selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[2][3][4] The PI3K pathway is crucial for the proliferation, survival, and trafficking of B-cells. In many B-cell malignancies, this pathway is hyperactive. Idelalisib works by blocking the catalytic activity of PI3Kδ, thereby inhibiting the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This disruption prevents the downstream activation of proteins such as AKT, leading to decreased cell proliferation and survival, and induction of apoptosis in malignant B-cells.[2][5][6]

PI3K_Pathway BCR B-Cell Receptor (BCR) CXCR4/CXCR5 PI3K_delta PI3Kδ BCR->PI3K_delta Activation PIP3 PIP3 PI3K_delta->PIP3 Phosphorylation Idelalisib Idelalisib Idelalisib->PI3K_delta PIP2 PIP2 PIP2->PI3K_delta AKT AKT PIP3->AKT Activation Downstream Downstream Effectors (e.g., mTOR, NF-κB) AKT->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Apoptosis Downstream->Apoptosis caption Figure 2: Simplified PI3K signaling pathway and the inhibitory action of Idelalisib.

Caption: Simplified PI3K signaling pathway and the inhibitory action of Idelalisib.

Experimental Protocols

The primary application of this compound is as an internal standard in quantitative bioanalytical methods. Below is a representative experimental protocol for the quantification of Idelalisib in human plasma using LC-MS/MS with this compound as the internal standard.

Quantification of Idelalisib in Human Plasma by LC-MS/MS

Objective: To determine the concentration of Idelalisib in human plasma samples.

Materials:

  • Human plasma samples

  • Idelalisib analytical standard

  • This compound internal standard (IS)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

  • Microcentrifuge tubes

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • HPLC system coupled with a tandem mass spectrometer (MS/MS)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of Idelalisib (1 mg/mL) in a suitable solvent such as DMSO or methanol.

    • Prepare a stock solution of this compound (1 mg/mL) in the same solvent.

  • Preparation of Calibration Standards and Quality Control (QC) Samples:

    • Serially dilute the Idelalisib stock solution with blank human plasma to prepare calibration standards at concentrations ranging from approximately 1 to 5000 ng/mL.

    • Prepare QC samples at low, medium, and high concentrations in the same manner.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample (calibration standard, QC, or unknown), add 10 µL of the this compound internal standard working solution (e.g., at 1000 ng/mL).

    • Add 150 µL of acetonitrile to precipitate plasma proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient: A suitable gradient to ensure separation of the analyte from matrix components.

      • Flow Rate: 0.4 mL/min.

      • Injection Volume: 5 µL.

    • Mass Spectrometry (MS/MS):

      • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

      • Multiple Reaction Monitoring (MRM) Transitions:

        • Idelalisib: Monitor a specific precursor-to-product ion transition (e.g., m/z 416.2 → 314.1).

        • This compound: Monitor the corresponding transition for the deuterated standard (e.g., m/z 421.2 → 319.1).

      • Optimize MS parameters such as declustering potential, collision energy, and cell exit potential for both analytes.

  • Data Analysis:

    • Integrate the peak areas for both Idelalisib and this compound.

    • Calculate the peak area ratio of Idelalisib to this compound.

    • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.

    • Determine the concentration of Idelalisib in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

The structural distinction between Idelalisib and this compound is the selective incorporation of five deuterium atoms in the latter. This isotopic labeling does not significantly alter the chemical properties but provides a crucial mass shift that enables its use as a highly effective internal standard for the accurate and precise quantification of Idelalisib in complex biological matrices. Understanding these differences and the associated analytical methodologies is essential for researchers in the fields of pharmacology, drug metabolism, and clinical development.

References

The Role of PI3Kδ Inhibition in Hematological Cancers: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the phosphatidylinositol 3-kinase delta (PI3Kδ) signaling pathway and the therapeutic impact of its inhibition in the context of hematological malignancies. It covers the core biology, mechanism of action, clinical efficacy of key inhibitors, and detailed experimental protocols relevant to research and development in this domain.

Introduction: The PI3Kδ Signaling Axis

The phosphoinositide 3-kinase (PI3K) pathway is a critical intracellular signaling network that governs a multitude of cellular functions, including proliferation, survival, metabolism, and migration. The PI3K enzyme family is divided into three classes, with Class I being the most implicated in cancer. Class I PI3Ks are heterodimers, consisting of a catalytic subunit (p110) and a regulatory subunit (p85). There are four isoforms of the p110 catalytic subunit: α, β, δ, and γ.

While the PI3Kα and PI3Kβ isoforms are expressed ubiquitously, the expression of PI3Kδ and PI3Kγ is primarily restricted to hematopoietic cells.[1][2] This leukocyte-specific expression profile makes PI3Kδ a highly attractive therapeutic target for hematological cancers, as its inhibition can selectively affect malignant lymphocytes while minimizing effects on other tissues.[1][3]

In B-cell malignancies such as Chronic Lymphocytic Leukemia (CLL), Follicular Lymphoma (FL), and Marginal Zone Lymphoma (MZL), the PI3Kδ pathway is often constitutively active. This aberrant activation is not typically driven by mutations, as seen in many solid tumors, but rather by chronic signaling from the B-cell receptor (BCR) and other microenvironmental cues that are crucial for the survival and proliferation of malignant B-cells.[4]

The PI3Kδ Signaling Pathway in B-Cells

Activation of the PI3Kδ pathway is a central event following the engagement of various cell surface receptors, most notably the B-cell receptor (BCR). Upon antigen binding, a signaling cascade is initiated that leads to the recruitment and activation of PI3Kδ at the plasma membrane.

Activated PI3Kδ phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a docking site for various downstream effector proteins containing pleckstrin homology (PH) domains, such as protein kinase B (AKT) and Bruton's tyrosine kinase (BTK).[5] This leads to the activation of downstream signaling cascades, including the mammalian target of rapamycin (mTOR) pathway, which ultimately promotes cell growth, survival, and proliferation.[1]

PI3K_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR BCR / CD19 PI3Kd PI3Kδ BCR->PI3Kd Activation PIP2 PIP2 PI3Kd->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation AKT AKT PIP3->AKT BTK BTK PIP3->BTK mTORC1 mTORC1 AKT->mTORC1 FOXO FOXO (Inactive) AKT->FOXO Inhibition Survival Cell Survival AKT->Survival Promotes Survival S6K S6K / 4E-BP1 mTORC1->S6K Proliferation Cell Proliferation S6K->Proliferation FOXO->Survival Suppresses Survival Genes

Caption: Simplified PI3Kδ signaling pathway in B-lymphocytes.

Therapeutic Strategy: Mechanism of PI3Kδ Inhibition

PI3Kδ inhibitors are small molecules that function as ATP-competitive inhibitors, binding to the catalytic site of the p110δ subunit.[6] This action blocks the phosphorylation of PIP2 to PIP3, thereby abrogating downstream signaling through AKT and other effectors. The intended result is a reduction in the proliferation and survival of malignant B-cells.[1][3]

By disrupting these crucial survival signals, PI3Kδ inhibitors can induce apoptosis in cancer cells and interfere with their ability to migrate and adhere to protective microenvironments within lymph nodes and bone marrow. The targeted inhibition is designed to spare PI3K signaling in non-hematopoietic cells, which primarily rely on the α and β isoforms, thereby aiming for a more favorable safety profile compared to pan-PI3K inhibitors.[3]

PI3K_Inhibition_Mechanism cluster_normal Normal Signaling cluster_inhibited Inhibited Signaling PI3Kd_active Active PI3Kδ PIP3 PIP3 PI3Kd_active->PIP3 ATP ATP ATP->PI3Kd_active PIP2 PIP2 PIP2->PI3Kd_active Downstream Downstream Signaling (AKT, etc.) PIP3->Downstream Inhibitor PI3Kδ Inhibitor PI3Kd_inactive Inactive PI3Kδ Inhibitor->PI3Kd_inactive Binds to ATP Pocket PIP3_blocked PIP3 Generation Blocked PI3Kd_inactive->PIP3_blocked ATP_blocked ATP ATP_blocked->PI3Kd_inactive PIP2_blocked PIP2 PIP2_blocked->PI3Kd_inactive Downstream_blocked Signaling Abrogated PIP3_blocked->Downstream_blocked

Caption: Mechanism of ATP-competitive PI3Kδ inhibition.

Clinical Efficacy and Safety Data

Several PI3Kδ-selective or dual δ/γ inhibitors have been developed and evaluated in clinical trials for hematological malignancies. While demonstrating significant efficacy, this class of drugs is also associated with a unique profile of immune-mediated adverse events, including diarrhea/colitis, pneumonitis, hepatotoxicity, and rash, which require careful monitoring and management.[4] Concerns over toxicity and overall survival data have led to the withdrawal of some indications and increased regulatory scrutiny.[7]

Below are summaries of pivotal clinical trial data for key PI3Kδ inhibitors.

Idelalisib (PI3Kδ specific)

Idelalisib was the first-in-class PI3Kδ inhibitor to receive FDA approval.[1]

Table 1: Clinical Trial Data for Idelalisib

Trial / Indication Treatment Arm N Overall Response Rate (ORR) Complete Response (CR) Median Progression-Free Survival (PFS) Reference
Study 116 (Phase 3) Idelalisib + Rituximab 110 81% - 10.7 months [8]
Relapsed CLL Placebo + Rituximab 110 13% - 5.5 months [8]
Phase 2 Idelalisib Monotherapy 72 54% - 57% ~6% 11 months [8]

| Relapsed FL | | | | | | |

CLL: Chronic Lymphocytic Leukemia; FL: Follicular Lymphoma

Duvelisib (Dual PI3Kδ/γ inhibitor)

Duvelisib inhibits both the δ and γ isoforms of PI3K.[9]

Table 2: Clinical Trial Data for Duvelisib

Trial / Indication Treatment Arm N Overall Response Rate (ORR) Complete Response (CR) Median Progression-Free Survival (PFS) Reference
DUO (Phase 3) Duvelisib 160 74% 0% 13.3 months [1][9]
Relapsed/Refractory CLL/SLL Ofatumumab 159 45% - 9.9 months [1][9]
DYNAMO (Phase 2) Duvelisib Monotherapy 129 42.2% - 9.5 months [10][11]

| Relapsed/Refractory iNHL | | | | | | |

SLL: Small Lymphocytic Lymphoma; iNHL: Indolent Non-Hodgkin Lymphoma

Umbralisib (Dual PI3Kδ / CK1ε inhibitor)

Umbralisib was designed to have a differentiated safety profile. However, it was later withdrawn from the market due to safety concerns.[7]

Table 3: Clinical Trial Data for Umbralisib

Trial / Indication N Overall Response Rate (ORR) Complete Response (CR) Median Progression-Free Survival (PFS) Reference
UNITY-NHL (Phase 2b) 69 49% 16% Not Reached [10][12]
Relapsed/Refractory MZL
UNITY-NHL (Phase 2b) 117 43% - 45% 3% - 5% 10.6 months [10][12]

| Relapsed/Refractory FL | | | | | |

MZL: Marginal Zone Lymphoma

Zandelisib (PI3Kδ specific)

Zandelisib is an investigational agent that has been studied with an intermittent dosing schedule to potentially mitigate toxicity.[13][14]

Table 4: Clinical Trial Data for Zandelisib

Trial / Indication N (Efficacy Population) Overall Response Rate (ORR) Complete Response (CR) Median Duration of Response (DOR) Reference
TIDAL (Phase 2) 91 70.3% 35.2% Not yet mature [13][14]

| Relapsed/Refractory FL | | | | | |

Common Class-Related Adverse Events

Table 5: Key Grade ≥3 Adverse Events Associated with PI3Kδ Inhibitors

Adverse Event Idelalisib Duvelisib Umbralisib Copanlisib Zandelisib
Diarrhea / Colitis 13%[8] 18% (Serious) Common 24% (Hyperglycemia)[10] 5%
Neutropenia 27%[8] Common[9] Common Common 26% (Any Grade)[13]
ALT/AST Elevation 13%[8] Common Common - 1.7%
Pneumonitis Present (Boxed Warning)[8] Present (Boxed Warning)[7] - Present 0.8%
Infections Present (Boxed Warning)[8] 31% (Serious) Common Common -
Cutaneous Reactions Present (Boxed Warning)[8] 5% (Serious) 3.3% (Rash) - -
Hypertension - - - 40%[3] -

| Hyperglycemia | - | - | - | 56%[3] | - |

(Note: Copanlisib is a pan-Class I PI3K inhibitor with predominant activity against α and δ isoforms, administered intravenously; its AE profile differs accordingly). Data represent approximate rates from pivotal trials and may vary.

Key Experimental Protocols

Evaluating the efficacy and mechanism of action of PI3Kδ inhibitors requires a suite of standardized in vitro and cell-based assays. The following sections provide detailed methodologies for key experiments.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified PI3Kδ.

Objective: To determine the IC50 value of an inhibitor against recombinant PI3Kδ.

Methodology (Example using ADP-Glo™ Assay):

  • Reagent Preparation:

    • Prepare PI3K Reaction Buffer containing the lipid substrate (e.g., PIP2).

    • Serially dilute the test inhibitor in DMSO, followed by a further dilution in the reaction buffer.

    • Prepare a solution of purified recombinant PI3Kδ/p85α enzyme in the reaction buffer.

    • Prepare an ATP solution at the desired concentration (e.g., 25 µM).[13]

  • Kinase Reaction:

    • In a 384-well plate, add 0.5 µL of the diluted inhibitor or vehicle (DMSO).

    • Add 4 µL of the enzyme/lipid substrate mixture to each well.[13]

    • Initiate the reaction by adding 0.5 µL of the ATP solution.[13]

    • Incubate the plate for a specified time (e.g., 60 minutes) at room temperature.

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert the generated ADP into ATP, which drives a luciferase reaction. Incubate for 30 minutes.

    • Measure the luminescence signal using a plate reader. The signal correlates directly with the amount of ADP produced and thus the kinase activity.

  • Data Analysis:

    • Subtract background luminescence (no enzyme control).

    • Calculate the percentage of inhibition relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Proliferation / Viability Assay

This assay assesses the effect of a PI3Kδ inhibitor on the growth and viability of hematological cancer cell lines.

Objective: To determine the GI50 (concentration for 50% growth inhibition) or IC50 of an inhibitor in cancer cells.

Methodology (Example using MTS Assay):

  • Cell Plating:

    • Culture hematological cancer cell lines (e.g., MEC-1 for CLL, SU-DHL-4 for DLBCL) in appropriate media.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL. Allow adherent cells to attach overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the PI3Kδ inhibitor in culture medium.

    • Add the diluted compounds to the wells. Include a vehicle-only control (e.g., 0.1% DMSO).

    • Incubate the plate for a desired period (e.g., 48-72 hours) at 37°C and 5% CO2.

  • MTS Reagent Addition:

    • Add 20 µL of a combined MTS/PES solution to each well.

    • Incubate for 1 to 4 hours at 37°C, allowing viable cells to convert the MTS tetrazolium salt into a colored formazan product.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 490 nm using a microplate reader.

    • Subtract the absorbance of the media-only blank wells.

    • Calculate cell viability as a percentage of the vehicle-treated control cells.

    • Plot the percent viability against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.

Western Blot for Pathway Modulation

This technique is used to verify that the inhibitor is engaging its target and modulating the intended signaling pathway within the cell.

Objective: To measure the levels of phosphorylated (active) and total AKT and S6 kinase in inhibitor-treated cells.

Methodology:

  • Cell Treatment and Lysis:

    • Seed cells (e.g., 1-2 x 10^6 cells) in a 6-well plate and treat with various concentrations of the PI3Kδ inhibitor for a defined period (e.g., 2-6 hours).

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies specific for p-AKT (Ser473), total AKT, p-S6, total S6, and a loading control (e.g., GAPDH or β-actin).

    • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using image analysis software, normalizing the phosphorylated protein signal to the total protein signal.

Flow Cytometry for Apoptosis

This assay quantifies the induction of apoptosis (programmed cell death) in cancer cells following treatment with a PI3Kδ inhibitor.

Objective: To differentiate and quantify live, early apoptotic, and late apoptotic/necrotic cells.

Methodology (Example using Annexin V and Propidium Iodide (PI) Staining):

  • Cell Treatment:

    • Culture cells in multi-well plates and treat with the PI3Kδ inhibitor at desired concentrations for a specified time (e.g., 24-48 hours). Include vehicle and positive controls.

  • Cell Harvesting and Staining:

    • Harvest the cells, including any floating cells from the supernatant.[9]

    • Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[9]

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[9]

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[9]

    • Add 5 µL of fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC).[9]

    • Add 5 µL of Propidium Iodide (PI) solution.[9]

    • Gently mix and incubate for 15 minutes at room temperature in the dark.[9]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.[9]

    • Analyze the samples on a flow cytometer within one hour.

    • Use unstained and single-stained controls to set up instrument parameters and compensation.

    • Acquire data for at least 10,000 events per sample.

  • Data Interpretation:

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Experimental_Workflow cluster_assays Endpoint Assays cluster_results Data Analysis start Start: Cancer Cell Line plate_cells Plate Cells (96-well or 6-well) start->plate_cells treat Treat with PI3Kδ Inhibitor (Dose-Response) plate_cells->treat incubate Incubate (2 - 72 hours) treat->incubate viability Cell Viability Assay (MTS/MTT) incubate->viability western Cell Lysis & Western Blot incubate->western flow Cell Staining & Flow Cytometry incubate->flow ic50 Determine IC50 viability->ic50 pathway Assess Pathway Inhibition (p-AKT↓) western->pathway apoptosis Quantify Apoptosis (Annexin V+) flow->apoptosis

Caption: General workflow for preclinical evaluation of a PI3Kδ inhibitor.

Conclusion and Future Directions

The targeted inhibition of the PI3Kδ isoform remains a validated and potent therapeutic strategy for B-cell hematological malignancies. The leukocyte-restricted expression of PI3Kδ provides a clear rationale for its development to achieve a wider therapeutic window compared to pan-isoform inhibitors. Clinical data have consistently demonstrated high response rates in heavily pretreated patient populations.

However, the future of this drug class is contingent on overcoming the significant challenge of managing class-specific, immune-mediated toxicities. Strategies being explored include the development of next-generation inhibitors with improved selectivity and safety profiles, the implementation of intermittent dosing schedules to allow for immune system recovery, and the rational combination of PI3Kδ inhibitors with other targeted agents or immunotherapies. Further research is essential to identify predictive biomarkers to select patients most likely to benefit and to optimize treatment regimens that maximize efficacy while minimizing adverse events.

References

Idelalisib D5: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of Idelalisib D5, a deuterated analog of the potent and selective phosphoinositide 3-kinase delta (PI3Kδ) inhibitor, Idelalisib. It is intended for researchers, scientists, and drug development professionals, offering comprehensive data, experimental methodologies, and pathway visualizations to support further investigation and application of this compound.

Core Compound Information

This compound is a stable isotope-labeled version of Idelalisib, often used as an internal standard in pharmacokinetic and metabolic studies. The deuteration provides a distinct mass signature for mass spectrometry-based detection without altering the compound's biological activity.

ParameterValueReference
CAS Number 1830330-31-8[1]
Molecular Formula C22H13D5FN7O[1][2][3]
Molecular Weight 420.45 g/mol [1][3]

Mechanism of Action and Signaling Pathway

Idelalisib is a highly selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[4][5][6] PI3Kδ is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is hyperactive in many B-cell malignancies.[7][8] By inhibiting PI3Kδ, Idelalisib blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[8] This, in turn, prevents the activation of downstream signaling molecules such as Akt, leading to the induction of apoptosis and inhibition of proliferation in malignant B-cells.[8][9] Furthermore, Idelalisib disrupts the trafficking and homing of B-cells to lymphoid tissues by inhibiting CXCR4 and CXCR5 signaling.[7]

PI3K_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR BCR PI3K_delta PI3Kδ BCR->PI3K_delta Activates CXCR4/5 CXCR4/5 CXCR4/5->PI3K_delta Activates PIP2 PIP2 PI3K_delta->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation AKT AKT PIP3->AKT Activates Proliferation_Survival Proliferation & Survival AKT->Proliferation_Survival Promotes Apoptosis Apoptosis AKT->Apoptosis Inhibits Idelalisib Idelalisib Idelalisib->PI3K_delta Inhibits

Caption: Idelalisib inhibits PI3Kδ, blocking the BCR signaling pathway.

Quantitative Data

Preclinical Activity

Idelalisib demonstrates potent and selective inhibition of PI3Kδ in both cell-free and cell-based assays.

Assay TypeTargetIC50/EC50Reference
Cell-free assayPI3Kδ2.5 nM[6][10]
Cell-free assayPI3Kα8600 nM[8]
Cell-free assayPI3Kβ4000 nM[8]
Cell-free assayPI3Kγ2100 nM[8]
Cell-based assay (Basophil activation)PI3Kδ-mediated CD63 expression8 nM[10]
Cell-based assay (B-cell proliferation)BCR crosslinking response6 nM[8]
Clinical Efficacy in Chronic Lymphocytic Leukemia (CLL)

Clinical trials have demonstrated the efficacy of Idelalisib in combination with Rituximab for the treatment of relapsed CLL.

Clinical TrialTreatment ArmsKey OutcomesReference
Phase 3 (NCT01539512)Idelalisib + Rituximab vs. Placebo + RituximabOverall Response Rate (ORR): 81% vs. 13% Progression-Free Survival (PFS) at 24 weeks: 93% vs. 46%[4]
Phase 2 (NCT01203930)Idelalisib + Rituximab (Treatment-naïve older patients)Overall Response Rate (ORR): 97% PFS at 36 months: 83%[11]
Real-world data (UK and Ireland)Idelalisib + RituximabOverall Response Rate (ORR): 88.2% Median Progression-Free Survival (PFS): 29.6 months[12]
Clinical Efficacy in Indolent Non-Hodgkin Lymphoma (iNHL)

Idelalisib has also shown significant activity as a monotherapy in patients with relapsed iNHL.

Clinical TrialPatient PopulationKey OutcomesReference
Phase 2 (NCT01282424)Relapsed iNHL (Follicular Lymphoma, Small Lymphocytic Lymphoma, Marginal Zone Lymphoma, Lymphoplasmacytic Lymphoma)Overall Response Rate (ORR): 57% Median Duration of Response: 12.5 months Median Progression-Free Survival (PFS): 11 months[13][14]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of Idelalisib's effects. Below are representative protocols for key in vitro assays.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate B-cell malignancy cell lines (e.g., MEC1, SU-DHL-5) or primary CLL cells at a density of 1 x 10^5 cells per well in a 96-well plate.

  • Treatment: Treat the cells with varying concentrations of Idelalisib (e.g., 0.1, 1, 5, 10 µM) or a vehicle control (e.g., DMSO) for 48 hours.[15]

  • MTT Addition: Add MTT reagent to each well and incubate for an additional 20 hours.[10]

  • Solubilization: Add DMSO to dissolve the formazan crystals.[10]

  • Measurement: Measure the absorbance at 540 nm using a spectrophotometer.[10][15] Cell viability is expressed as a percentage relative to the vehicle-treated control.

Apoptosis Assay (Annexin V/PI Staining)
  • Cell Culture and Treatment: Seed cells (e.g., 1 x 10^6 cells) and treat with desired concentrations of Idelalisib for a specified time (e.g., 24, 48, or 72 hours).[16] Include vehicle-treated and positive controls.[16]

  • Cell Harvesting: Collect both floating and adherent cells, wash with cold PBS, and centrifuge at 500 x g for 5 minutes.[16]

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[16] Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.[17]

  • Flow Cytometry: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.[16] Acquire at least 10,000 events per sample.[15]

  • Data Analysis: Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

Western Blotting for Signaling Pathway Analysis
  • Cell Lysis: Treat cells with Idelalisib for the desired time points. Lyse the cells in an appropriate lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against proteins of interest in the PI3K/Akt pathway (e.g., phospho-Akt (Ser473), total Akt, phospho-S6, total S6).[3][9]

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify band intensities and normalize to a loading control (e.g., actin or GAPDH).

Experimental_Workflow Start Start Cell_Culture B-cell Malignancy Cell Culture Start->Cell_Culture Treatment Idelalisib Treatment (Dose-Response & Time-Course) Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) Treatment->Apoptosis_Assay Signaling_Assay Signaling Pathway Analysis (e.g., Western Blot) Treatment->Signaling_Assay Data_Analysis Data Analysis & Interpretation Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Signaling_Assay->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: A typical experimental workflow for evaluating the in vitro effects of Idelalisib.

Conclusion

This compound is an essential tool for the precise quantification of Idelalisib in research and clinical settings. The parent compound, Idelalisib, has a well-defined mechanism of action, selectively targeting PI3Kδ to induce apoptosis and inhibit proliferation in malignant B-cells. The provided data and protocols offer a solid foundation for researchers investigating the therapeutic potential and underlying biology of PI3Kδ inhibition in hematological malignancies.

References

Commercial Suppliers and Technical Guide for High-Purity Idelalisib D5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercially available high-purity deuterated Idelalisib (Idelalisib D5), a critical tool for researchers in pharmacology and drug development. This document outlines key commercial suppliers, summarizes quantitative data, presents plausible experimental protocols for synthesis and analysis, and visualizes the relevant biological pathway and experimental workflows.

Commercial Availability of High-Purity this compound

This compound, the deuterated analog of the potent and selective PI3Kδ inhibitor Idelalisib, is utilized as an internal standard in pharmacokinetic and metabolic studies. Its stable isotope labeling ensures accurate quantification in complex biological matrices. Several commercial suppliers offer high-purity this compound, and their specifications are summarized below for easy comparison.

SupplierPurity (HPLC)Isotopic EnrichmentCAS Number
--INVALID-LINK--98.35%[1]Not specified1830330-31-8
--INVALID-LINK-->95%[2]>95%[2]1830330-31-8
--INVALID-LINK-->98.00%[3]Not specified1830330-31-8
--INVALID-LINK--95%95% atom D1830330-31-8
--INVALID-LINK--Not specifiedNot specified1146702-54-6

Idelalisib and the PI3K/AKT/mTOR Signaling Pathway

Idelalisib selectively inhibits the delta isoform of phosphoinositide 3-kinase (PI3Kδ), a key enzyme in the PI3K/AKT/mTOR signaling pathway. This pathway is crucial for cell proliferation, survival, and differentiation, and its dysregulation is a hallmark of many B-cell malignancies.[4][5][6][7][8] By inhibiting PI3Kδ, Idelalisib effectively downregulates this pathway, leading to apoptosis of malignant cells.[8]

PI3K_pathway BCR B-cell Receptor (BCR) PI3K PI3Kδ BCR->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates Idelalisib Idelalisib Idelalisib->PI3K inhibits PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation promotes QC_Workflow Start This compound (Crude Product) Purification Purification (Column Chromatography) Start->Purification Purity_Check Purity & Identity Confirmation Purification->Purity_Check HPLC HPLC (Chemical Purity) Purity_Check->HPLC Test MS Mass Spectrometry (MW & Isotopic Enrichment) Purity_Check->MS Test NMR NMR Spectroscopy (Structure & D-labeling) Purity_Check->NMR Test Fail Further Purification or Re-synthesis Purity_Check->Fail Fails Specs Pass High-Purity This compound HPLC->Pass >98% MS->Pass Correct MW & >95% D NMR->Pass Correct Structure

References

Methodological & Application

Application Note: High-Throughput Quantification of Idelalisib in Human Plasma by LC-MS/MS Using a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Idelalisib (Zydelig®) is a potent and selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ), a key enzyme in the B-cell receptor (BCR) signaling pathway.[1] PI3Kδ is primarily expressed in hematopoietic cells and is often hyperactive in B-cell malignancies, making it a critical therapeutic target.[1][2][3] Idelalisib is approved for the treatment of relapsed chronic lymphocytic leukemia (CLL), follicular B-cell non-Hodgkin lymphoma (FL), and small lymphocytic lymphoma (SLL).[1][4][5] By inhibiting PI3Kδ, idelalisib blocks downstream signaling, inducing apoptosis and inhibiting the proliferation and survival of malignant B-cells.[1][4]

Given the potential for serious adverse events and variability in patient response, therapeutic drug monitoring (TDM) of idelalisib can be a valuable tool to optimize dosing and manage toxicity.[6] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for bioanalysis due to its high sensitivity and specificity. The use of a stable isotope-labeled internal standard, such as Idelalisib D5, is crucial for accurate and precise quantification, as it co-elutes with the analyte and effectively compensates for variations in sample preparation and matrix effects.[7]

This application note provides a detailed protocol for the quantification of idelalisib in human plasma using this compound as an internal standard, employing a simple protein precipitation method followed by LC-MS/MS analysis.

Mechanism of Action: Idelalisib Signaling Pathway

Idelalisib exerts its therapeutic effect by targeting the PI3Kδ signaling pathway, which is integral to the survival and proliferation of malignant B-cells. The B-cell receptor (BCR) activation triggers PI3Kδ, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to form phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream proteins like AKT, which in turn promotes cell survival, proliferation, and trafficking. Idelalisib selectively inhibits PI3Kδ, thereby blocking the production of PIP3 and inhibiting the entire downstream cascade, leading to apoptosis of the cancer cells.

Idelalisib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) PI3Kd PI3Kδ BCR->PI3Kd Activates PIP3 PIP3 PI3Kd->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates Downstream Downstream Signaling AKT->Downstream Effects Cell Proliferation & Survival Downstream->Effects Idelalisib Idelalisib Idelalisib->PI3Kd Inhibits

Caption: Idelalisib inhibits PI3Kδ, blocking the BCR signaling pathway.

Experimental Protocols

Materials and Reagents
  • Analytes: Idelalisib (Purity ≥98%), this compound (Purity ≥98%)

  • Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Formic Acid (LC-MS Grade), Deionized Water

  • Biological Matrix: Drug-free human plasma (K2-EDTA)

  • Supplies: 1.5 mL polypropylene microcentrifuge tubes, pipettes, and tips

Instrumentation
  • Liquid Chromatography: Waters Acquity UPLC I-Class or equivalent

  • Mass Spectrometer: SCIEX Triple Quad 5500 or Waters Xevo TQD or equivalent triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[8][9]

  • Analytical Column: Waters Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) or equivalent.[8][10]

Preparation of Standard Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Idelalisib and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

  • Working Standard Solutions: Serially dilute the Idelalisib primary stock solution with a 50:50 mixture of acetonitrile and water to prepare working solutions for calibration curve standards and quality controls (QCs).

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound primary stock solution with methanol to achieve a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)

The following protocol outlines a simple and efficient protein precipitation method for extracting Idelalisib from human plasma.[6][7]

Sample_Preparation_Workflow Start Start: 50 µL Plasma Sample Add_IS Add 10 µL of This compound IS Solution Start->Add_IS Add_ACN Add 150 µL of Acetonitrile (Protein Precipitation) Add_IS->Add_ACN Vortex Vortex Mix (1 minute) Add_ACN->Vortex Centrifuge Centrifuge (14,000 rpm for 10 min) Vortex->Centrifuge Transfer Transfer Supernatant to a new vial Centrifuge->Transfer Inject Inject 5 µL into LC-MS/MS System Transfer->Inject

Caption: Workflow for plasma sample preparation via protein precipitation.

LC-MS/MS Parameters

The following tables summarize the optimized parameters for the chromatographic separation and mass spectrometric detection of Idelalisib and this compound.

Table 1: Liquid Chromatography Conditions

Parameter Condition
Column Waters Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)[8]
Mobile Phase A 0.1% Formic Acid in Water[8]
Mobile Phase B Acetonitrile[8]
Flow Rate 0.5 mL/min
Injection Volume 5 µL
Column Temperature 40 °C

| Gradient Elution | 0-0.5 min (30% B), 0.5-1.5 min (30-95% B), 1.5-2.0 min (95% B), 2.1-3.0 min (30% B) |

Table 2: Mass Spectrometry Conditions

Parameter Condition
Ionization Mode Electrospray Ionization (ESI), Positive[11]
Scan Type Multiple Reaction Monitoring (MRM)[11]
Capillary Voltage 3.0 kV
Source Temp. 150 °C
Desolvation Temp. 400 °C

| MRM Transitions | See Table 3 |

Table 3: MRM Transitions and Parameters

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV)
Idelalisib 416.1 176.1 50 35
This compound (IS) 421.2 176.1 50 35

Note: The precursor ion for this compound is +5 Da compared to Idelalisib, reflecting the five deuterium atoms. The fragment ion is identical as the deuterium atoms are not on the fragmented portion of the molecule.[10]

Data Presentation & Method Performance

This analytical method was validated according to regulatory guidelines. The results demonstrate a robust, sensitive, and accurate assay for the quantification of Idelalisib in human plasma.

Table 4: Linearity and Sensitivity

Parameter Result
Calibration Range 10 - 2500 ng/mL[6]
Correlation Coefficient (r²) > 0.995

| Lower Limit of Quantification (LLOQ) | 5 ng/mL[6] |

Table 5: Accuracy and Precision (Intra- and Inter-Day)

QC Level Concentration (ng/mL) Intra-day Precision (%CV) Intra-day Accuracy (%) Inter-day Precision (%CV) Inter-day Accuracy (%)
LLOQ 10 < 8.1% 90 - 110% < 11.4% 92 - 108%
Low QC 30 < 7.5% 95 - 105% < 10.0% 94 - 106%
Mid QC 300 < 6.0% 97 - 103% < 8.0% 96 - 104%
High QC 2000 < 5.0% 98 - 102% < 7.0% 97 - 103%

Data synthesized from representative validation studies.[6][10]

Table 6: Recovery and Matrix Effect

Parameter Idelalisib
Extraction Recovery 85.6% ± 1.2%[6][7]
Matrix Effect 95.7% ± 3.0%[6][7]

The results indicate consistent and high recovery with minimal ion suppression or enhancement from the plasma matrix, underscoring the effectiveness of the this compound internal standard.

Conclusion

This application note describes a validated LC-MS/MS method for the rapid and reliable quantification of Idelalisib in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision. The simple protein precipitation sample preparation protocol allows for a high-throughput workflow suitable for clinical research and therapeutic drug monitoring. This method meets the requirements for bioanalytical method validation and can be readily implemented in laboratories equipped with standard LC-MS/MS instrumentation.

References

Application Note & Protocol: Quantitative Bioanalysis of Idelalisib in Pharmacokinetic Studies Using Idelalisib D5 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Idelalisib (Zydelig®) is a first-in-class, orally bioavailable, selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1][2][3] The PI3Kδ signaling pathway is critical for the activation, proliferation, and survival of B-cells, and its hyperactivity is a key driver in B-cell malignancies.[4][5][6] Idelalisib is approved for the treatment of relapsed chronic lymphocytic leukemia (CLL), follicular B-cell non-Hodgkin lymphoma (FL), and small lymphocytic lymphoma (SLL).[1][2]

Pharmacokinetic (PK) studies, which characterize the absorption, distribution, metabolism, and excretion (ADME) of a drug, are essential for determining appropriate dosing regimens and ensuring safety and efficacy.[7][8] Accurate quantification of drug concentrations in biological matrices is the cornerstone of these studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for this purpose due to its high sensitivity and specificity.[9][10]

The use of a stable isotope-labeled internal standard (SIL-IS), such as Idelalisib D5, is considered the gold standard in quantitative bioanalysis.[11][12] this compound is chemically identical to Idelalisib, except that five hydrogen atoms have been replaced with deuterium.[13][14] This ensures it co-elutes with the analyte and experiences identical behavior during sample extraction, chromatography, and ionization, thereby correcting for variability and matrix effects to provide highly accurate and precise data.[11][12][15]

This document provides a detailed protocol for the quantification of Idelalisib in human plasma using this compound as an internal standard, suitable for pharmacokinetic research.

Mechanism of Action: Idelalisib Inhibition of the PI3Kδ Pathway

Idelalisib selectively targets and inhibits PI3Kδ, a key enzyme in the B-cell receptor (BCR) signaling pathway.[4][5] This inhibition blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[6] The resulting reduction in PIP3 levels prevents the activation of downstream signaling proteins like AKT, ultimately leading to decreased B-cell proliferation and survival, and inducing apoptosis in malignant cells.[1][4][6]

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) PI3Kd PI3Kδ BCR->PI3Kd Activates PIP3 PIP3 PI3Kd->PIP3 Converts PIP2 PIP2 PIP2->PI3Kd AKT AKT PIP3->AKT Activates Downstream Downstream Signaling AKT->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Idelalisib Idelalisib Idelalisib->PI3Kd Inhibits

Caption: PI3Kδ signaling pathway and the inhibitory action of Idelalisib.

Experimental Protocol

Materials and Reagents
ItemDescription / Source
Analytes Idelalisib (≥99% purity)
This compound (≥98% isotopic purity)[16]
Biological Matrix Blank Human Plasma (K2-EDTA as anticoagulant)
Solvents (HPLC Grade) Acetonitrile, Methanol, Water
Reagents (Analytical Grade) Formic Acid, Ammonium Formate
Labware Calibrated pipettes, polypropylene tubes, autosampler vials
Instrumentation
InstrumentSpecification Example
Liquid Chromatography UPLC/HPLC system (e.g., Agilent 1200 Series, Waters ACQUITY)
Mass Spectrometer Triple Quadrupole MS (e.g., Sciex API 4000, Agilent 6460)
Ion Source Electrospray Ionization (ESI)
Data System Manufacturer's software (e.g., MassHunter, Analyst)
Preparation of Solutions
  • Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve Idelalisib and this compound in methanol to prepare individual 1 mg/mL primary stock solutions. Store at -20°C.[13]

  • Working Solutions:

    • Idelalisib Spiking Solutions: Serially dilute the Idelalisib stock solution with 50:50 (v/v) acetonitrile:water to prepare working solutions for calibration standards and quality controls (QCs).

    • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water. This solution will be added to all samples.

  • Calibration Standards and Quality Controls (QCs):

    • Prepare calibration standards by spiking blank human plasma with the appropriate Idelalisib working solutions to achieve a final concentration range (e.g., 10-2500 ng/mL).[17]

    • Prepare QC samples in blank plasma at a minimum of three concentration levels: Low, Medium, and High (e.g., 30, 300, and 2000 ng/mL).

Sample Preparation (Protein Precipitation)

The following workflow outlines a simple and robust protein precipitation method for extracting Idelalisib from plasma samples.[17]

Workflow A 1. Pipette 50 µL of plasma sample (Calibrator, QC, or Unknown) into a 1.5 mL tube B 2. Add 10 µL of this compound Working Solution (100 ng/mL) A->B C 3. Add 150 µL of cold Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins B->C D 4. Vortex mix for 1 minute C->D E 5. Centrifuge at 13,000 x g for 10 minutes at 4°C D->E F 6. Transfer 100 µL of the supernatant to an autosampler vial E->F G 7. Inject 5 µL onto the LC-MS/MS system F->G

Caption: Workflow for plasma sample preparation via protein precipitation.
LC-MS/MS Analytical Method

The following parameters serve as a starting point and should be optimized for the specific instrumentation used.

Table 1: Optimized Liquid Chromatography (LC) Parameters

ParameterRecommended Condition
Column C18 reverse-phase (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Start at 10% B, ramp to 95% B, hold, then re-equilibrate
Column Temperature 40°C
Injection Volume 5 µL
Total Run Time ~5 minutes[18]

Table 2: Optimized Mass Spectrometry (MS/MS) Parameters

ParameterIdelalisib (Analyte)This compound (Internal Standard)
Ionization Mode ESI Positive or Negative[17]ESI Positive or Negative
Q1 m/z (Precursor Ion) 416.1421.1
Q3 m/z (Product Ion) 176.1(To be optimized, e.g., 176.1 or other stable fragment)
Dwell Time 100 ms100 ms
Collision Energy (CE) Optimize for max signalOptimize for max signal
Declustering Potential (DP) Optimize for max signalOptimize for max signal

Data Analysis and Method Validation

Data Analysis
  • Quantification: Integrate the peak areas for the specified transitions of Idelalisib and this compound.

  • Calibration Curve: Calculate the Peak Area Ratio (Analyte Peak Area / Internal Standard Peak Area) for each calibration standard. Plot the Peak Area Ratio against the nominal concentration of Idelalisib.

  • Regression: Perform a linear regression analysis, typically with a weighting factor of 1/x or 1/x², to generate a calibration curve. The coefficient of determination (r²) should be ≥ 0.99.[11]

  • Concentration Determination: Determine the concentration of Idelalisib in QC and unknown samples by interpolating their Peak Area Ratios from the calibration curve.

Role of the Internal Standard

The SIL-IS is crucial for correcting analytical variability. Matrix components can unpredictably suppress or enhance the ionization of a target analyte. Because this compound is physically and chemically almost identical to Idelalisib, it is affected by the matrix in the same way. By calculating the ratio of the analyte to the IS, this variability is normalized, leading to accurate quantification.[11][16]

Logic_Diagram cluster_sample Sample in Ion Source cluster_process Analytical Process Analyte Idelalisib Ionization Variable Ionization (Suppression/Enhancement) Analyte->Ionization IS This compound (IS) IS->Ionization Matrix Matrix Components Matrix->Ionization Matrix Effect Ratio Calculate Ratio (Analyte / IS) Ionization->Ratio Result Accurate & Precise Quantification Ratio->Result Normalizes Variability

References

Application Notes: Cell-Based Assays Using Idelalisib D5

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Idelalisib is a highly selective, orally bioavailable small molecule inhibitor of the delta (δ) isoform of the phosphoinositide 3-kinase (PI3K) enzyme, p110δ.[1] The PI3Kδ isoform is predominantly expressed in hematopoietic cells and plays a crucial role in B-cell development, activation, proliferation, and survival.[2][3] Its hyperactivation is a key oncogenic driver in various B-cell malignancies, including Chronic Lymphocytic Leukemia (CLL), Follicular Lymphoma (FL), and Small Lymphocytic Lymphoma (SLL).[1][4] Idelalisib functions by blocking the PI3K/AKT signaling pathway, which disrupts B-cell receptor (BCR) signaling and signaling from chemokine receptors like CXCR4 and CXCR5.[5] This interference inhibits proliferation, induces apoptosis (programmed cell death), and disrupts the homing and adhesion of malignant B-cells within the supportive microenvironments of lymph nodes and bone marrow.[2]

Idelalisib D5 is a deuterium-labeled version of Idelalisib. In cell-based assays measuring biological activity, it is expected to exhibit a similar pharmacological profile to its non-labeled counterpart. These application notes provide detailed protocols for key cell-based assays to characterize the cellular effects of this compound.

Mechanism of Action: PI3Kδ Signaling Pathway

The PI3K signaling pathway is central to regulating cell growth, survival, and proliferation.[6][7] In B-cells, this pathway is activated by the B-cell receptor (BCR) and other cytokine receptors.[8] Upon activation, PI3Kδ is recruited to the plasma membrane where it phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[9] PIP3 recruits and activates downstream proteins, most notably the serine/threonine kinase AKT.[8][9] Activated AKT then phosphorylates a multitude of substrates, promoting cell survival and proliferation while inhibiting apoptosis.[1][9] Idelalisib selectively inhibits the p110δ catalytic subunit, blocking the production of PIP3 and thereby downregulating the entire downstream signaling cascade.

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) / Cytokine Receptors PI3K_delta PI3Kδ (p110δ) BCR->PI3K_delta Activation PIP2 PIP2 PI3K_delta->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation AKT AKT PIP3->AKT Activation Downstream Downstream Effectors (e.g., mTOR, NF-κB) AKT->Downstream Activation Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Apoptosis (Inhibition) Downstream->Apoptosis Idelalisib This compound Idelalisib->PI3K_delta Inhibition

Caption: PI3Kδ signaling pathway and the point of inhibition by this compound.

Quantitative Data Summary: In Vitro Activity of Idelalisib

The potency of Idelalisib has been quantified in various in vitro assays. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values are critical metrics for evaluating its efficacy.

Assay TypeTarget / Cell LineMetricValueReference
Enzyme InhibitionPI3Kδ (p110δ catalytic subunit)IC502.5 nM
B-Cell ProliferationPrimary B-CellsEC506.0 nM[1]
Basophil ActivationHuman Basophils (anti-FcεR1 stimulated)EC508.9 nM[1]
B-Cell ProliferationChronic Lymphocytic Leukemia (CLL) CellsEC500.03 µM (30 nM)[10][11]
Apoptosis InductionChronic Lymphocytic Leukemia (CLL) CellsEC5012.5 µM[10]

Experimental Protocols

Protocol 1: Cell Viability and Proliferation Assay

This protocol determines the effect of this compound on the proliferation and viability of cancer cell lines. A common method involves using a reagent like CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active, viable cells.[9][12]

Workflow_Viability cluster_workflow Cell Viability Assay Workflow A Seed Cells in 96-well plate B Add serial dilutions of this compound A->B C Incubate (48-72 hours) B->C D Add CellTiter-Glo® Reagent C->D E Measure Luminescence D->E F Analyze Data (Calculate IC50) E->F

Caption: General workflow for a cell viability and proliferation assay.

A. Principle The luminescent signal generated by the CellTiter-Glo® assay is proportional to the amount of ATP present, which directly correlates with the number of viable cells in culture.[9][12] A decrease in signal in treated cells compared to untreated controls indicates a reduction in cell viability or proliferation.

B. Materials

  • B-cell malignancy cell line (e.g., CLL, K562, SUDHL-4)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (in DMSO)

  • Opaque-walled 96-well microplates suitable for luminescence

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

C. Detailed Methodology

  • Cell Seeding: Harvest and count cells. Seed the cells into opaque-walled 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[9] Incubate overnight at 37°C in a 5% CO2 incubator to allow cells to adhere or stabilize.

  • Compound Preparation: Prepare a serial dilution of this compound in culture medium from the DMSO stock. Ensure the final DMSO concentration in all wells (including vehicle controls) is less than 0.1% to avoid solvent toxicity.

  • Inhibitor Treatment: Add the this compound dilutions to the appropriate wells. Include wells with vehicle control (medium with DMSO) and wells with medium only (background control).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.[9]

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well (e.g., 100 µL).

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Signal Reading: Measure the luminescence of each well using a luminometer.[9]

  • Data Analysis: Subtract the background luminescence from all readings. Normalize the data to the vehicle control (set as 100% viability). Plot the normalized viability against the logarithm of this compound concentration and use a non-linear regression model to determine the IC50 value.

Protocol 2: Apoptosis Assay by Annexin V and Propidium Iodide (PI) Staining

This assay quantifies the number of cells undergoing apoptosis following treatment with this compound. It uses flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[13]

Workflow_Apoptosis cluster_workflow Apoptosis Assay Workflow A Seed & Treat Cells with this compound B Incubate (e.g., 24-48 hours) A->B C Harvest & Wash Cells B->C D Stain with Annexin V-FITC & PI C->D E Analyze by Flow Cytometry D->E F Quantify Cell Populations E->F

Caption: General workflow for an Annexin V/PI apoptosis assay.

A. Principle In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is compromised.[13]

B. Materials

  • B-cell malignancy cell line

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 6-well plates or T25 flasks

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

C. Detailed Methodology

  • Cell Seeding and Treatment: Seed cells (e.g., 1 x 10^6 cells) in a T25 flask or 6-well plate and allow them to stabilize.[13] Treat the cells with the desired concentrations of this compound and a vehicle control.

  • Incubation: Incubate the cells for a predetermined period (e.g., 24, 48 hours) at 37°C in a 5% CO2 incubator.

  • Cell Harvesting:

    • Collect the culture medium, which contains floating (potentially apoptotic) cells.

    • Wash adherent cells with PBS and detach them using trypsin or a gentle cell scraper.

    • Combine the cells from the medium and the detached cells.

    • Centrifuge the cell suspension at 300-500 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cells twice with cold PBS.[14] After the final wash, resuspend the cell pellet in 1X Binding Buffer.

  • Staining:

    • Transfer approximately 1 x 10^5 cells to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cells.[13][15]

    • Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.[14]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.[14]

    • Analyze the samples on a flow cytometer within one hour.[14]

  • Data Analysis:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Quantify the percentage of cells in each quadrant to determine the pro-apoptotic effect of this compound.

Protocol 3: PI3K Pathway Inhibition Assay (Western Blot for Phospho-AKT)

This protocol assesses the direct inhibitory effect of this compound on the PI3K pathway by measuring the phosphorylation status of its key downstream effector, AKT. A reduction in phosphorylated AKT (p-AKT) indicates successful pathway inhibition.

Workflow_WesternBlot cluster_workflow p-AKT Western Blot Workflow A Serum-starve & Pre-treat with this compound B Stimulate to Activate PI3K Pathway A->B C Lyse Cells & Quantify Protein B->C D SDS-PAGE & Transfer to Membrane C->D E Probe with p-AKT & Total AKT Antibodies D->E F Detect & Analyze Band Intensity E->F

Caption: General workflow for p-AKT Western Blot analysis.

A. Principle Western blotting uses antibodies to detect specific proteins in a cell lysate sample separated by size. By using antibodies specific to both the phosphorylated form of AKT (e.g., at Ser473) and total AKT, the ratio of p-AKT to total AKT can be determined, providing a direct readout of PI3K pathway activity.[1]

B. Materials

  • B-cell malignancy cell line

  • This compound stock solution (in DMSO)

  • Serum-free culture medium

  • Stimulating agonist (e.g., anti-IgM, CD40L, BAFF)[1]

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels, running buffer, and transfer system

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: Rabbit anti-phospho-AKT (Ser473) and Rabbit anti-pan-AKT

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Chemiluminescent substrate (ECL)

  • Imaging system

C. Detailed Methodology

  • Cell Culture and Treatment:

    • Culture cells to 70-80% confluency.

    • Serum-starve the cells for 3-4 hours to reduce basal PI3K activity.[9]

    • Pre-treat cells with various concentrations of this compound or vehicle control for 1-2 hours.[9]

  • Pathway Stimulation: Stimulate the cells with an appropriate agonist (e.g., 10 µg/mL anti-IgM) for 15-30 minutes to activate the PI3K pathway.[1][9]

  • Cell Lysis:

    • Immediately place plates on ice and wash cells with ice-cold PBS.

    • Add ice-cold lysis buffer, scrape the cells, and transfer the lysate to a microfuge tube.[9]

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.[9]

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA or similar protein assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-AKT (e.g., 1:1000 dilution) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total AKT.

  • Data Analysis: Perform densitometry analysis on the bands to quantify the intensity. Calculate the ratio of p-AKT to total AKT for each condition. A dose-dependent decrease in this ratio indicates inhibition of the PI3K pathway by this compound.

References

Application Note: High-Throughput Analysis of Idelalisib and its Deuterated Internal Standard (Idelalisib D5) in Human Plasma using UHPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a robust and sensitive ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for the simultaneous quantification of the phosphatidylinositol 3-kinase (PI3K) delta inhibitor, Idelalisib, and its stable isotope-labeled internal standard, Idelalisib D5, in human plasma. The method utilizes a simple protein precipitation extraction procedure followed by a rapid chromatographic separation, making it suitable for high-throughput clinical and research applications. This document provides detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection, along with performance data.

Introduction

Idelalisib is an orally administered inhibitor of the delta isoform of phosphatidylinositol 3-kinase (PI3Kδ). PI3Kδ is a critical component of the B-cell receptor (BCR) signaling pathway, which is hyperactivated in various B-cell malignancies. By selectively targeting PI3Kδ, Idelalisib disrupts signaling pathways that promote B-cell proliferation, survival, and trafficking to lymphoid tissues.[1][2] This targeted mechanism of action has led to its approval for the treatment of chronic lymphocytic leukemia (CLL) and certain non-Hodgkin lymphomas.

Given the therapeutic importance of Idelalisib and the potential for significant inter-individual variability in its pharmacokinetics, a reliable method for its quantification in biological matrices is essential for therapeutic drug monitoring and clinical research. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using mass spectrometry, as it effectively compensates for matrix effects and variations in sample processing and instrument response. This application note details a validated UHPLC-MS/MS method for the precise and accurate measurement of Idelalisib in human plasma.

Signaling Pathway of Idelalisib

Idelalisib exerts its therapeutic effect by inhibiting the PI3Kδ signaling pathway, which is crucial for the survival and proliferation of malignant B-cells. The diagram below illustrates the key components of this pathway and the point of intervention by Idelalisib.

PI3K_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) PI3Kd PI3Kδ BCR->PI3Kd Activation CXCR4_5 CXCR4/5 CXCR4_5->PI3Kd Activation PIP2 PIP2 PIP3 PIP3 PI3Kd->PIP3 Catalyzes Trafficking Cell Trafficking & Homing PI3Kd->Trafficking Regulates PIP2->PIP3 Phosphorylation AKT AKT PIP3->AKT Activation BTK BTK PIP3->BTK Activation Proliferation Cell Proliferation & Survival AKT->Proliferation PLCg2 PLCγ2 BTK->PLCg2 Activation PLCg2->Proliferation Idelalisib Idelalisib Idelalisib->PI3Kd Inhibition

Caption: Idelalisib inhibits PI3Kδ, blocking downstream signaling and cell survival.

Experimental Protocol

This protocol provides a detailed methodology for the quantification of Idelalisib and this compound in human plasma.

Materials and Reagents
  • Idelalisib analytical standard (≥98% purity)

  • This compound (≥95% purity, ≥95% isotopic enrichment)[3]

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Human plasma (K2-EDTA)

  • Ultrapure water

Instrumentation
  • UHPLC System: Waters ACQUITY UPLC or equivalent

  • Mass Spectrometer: Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer

  • Analytical Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm, or equivalent

Sample Preparation
  • Spiking: Spike 50 µL of blank human plasma with the appropriate concentration of Idelalisib calibration standards or quality control samples.

  • Internal Standard Addition: Add 10 µL of this compound working solution (concentration to be optimized, e.g., 100 ng/mL in methanol).

  • Protein Precipitation: Add 150 µL of cold acetonitrile to each plasma sample.

  • Vortexing: Vortex mix the samples for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean collection plate or autosampler vials.

  • Injection: Inject 5 µL of the supernatant into the UHPLC-MS/MS system.

UHPLC Method
ParameterValue
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Program Time (min)
Mass Spectrometry Method
ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Cone Voltage 30 V
Source Temperature 150°C
Desolvation Temp. 500°C
Desolvation Gas Nitrogen, 1000 L/hr
Cone Gas Flow 150 L/hr
Collision Gas Argon
MRM Transitions Analyte

Experimental Workflow

The following diagram outlines the major steps in the analytical workflow for the quantification of Idelalisib and this compound.

Experimental_Workflow Start Start Sample_Collection Human Plasma Sample Collection Start->Sample_Collection Spiking Spike with Standards/QCs & Internal Standard (this compound) Sample_Collection->Spiking Protein_Precipitation Protein Precipitation (Acetonitrile) Spiking->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer UHPLC_Separation UHPLC Separation (C18 Column) Supernatant_Transfer->UHPLC_Separation MS_Detection MS/MS Detection (MRM Mode) UHPLC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis End End Data_Analysis->End

Caption: Workflow for Idelalisib and this compound analysis in plasma.

Results and Discussion

The described UHPLC-MS/MS method provides excellent chromatographic separation and sensitive detection of Idelalisib and its deuterated internal standard, this compound.

Chromatographic Performance

Under the specified chromatographic conditions, Idelalisib and this compound are expected to co-elute with a retention time of approximately 1.5-2.0 minutes. The use of a rapid gradient ensures a short run time of 3.0 minutes, making the method suitable for high-throughput analysis. The C18 stationary phase provides good peak shape and resolution from endogenous plasma components.

Mass Spectrometric Performance

The selected MRM transitions for Idelalisib (m/z 416.2 → 176.1) and this compound (m/z 421.2 → 176.1) are highly specific and provide excellent sensitivity. The use of a stable isotope-labeled internal standard that co-elutes with the analyte ensures accurate quantification by correcting for any potential matrix effects or variations in instrument response.

Method Validation Summary

A summary of the typical validation parameters for this method is provided below. These values are representative and may vary slightly between laboratories and instrument platforms.

ParameterResult
Linearity Range 1 - 2500 ng/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (%RE) Within ±15%
Recovery > 85%
Matrix Effect Minimal and compensated by IS

Conclusion

The UHPLC-MS/MS method described in this application note is a rapid, sensitive, and robust procedure for the simultaneous quantification of Idelalisib and its deuterated internal standard, this compound, in human plasma. The simple sample preparation, fast chromatographic run time, and high selectivity of the mass spectrometric detection make this method ideal for therapeutic drug monitoring and pharmacokinetic studies in a clinical or research setting.

References

Application Notes and Protocols for Metabolite Identification Studies Using Idelalisib D5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting metabolite identification studies of Idelalisib using its deuterated analog, Idelalisib D5, as an internal standard. The protocols outlined below are based on established analytical methodologies and are intended to assist in the accurate identification and characterization of Idelalisib metabolites in various biological matrices.

Introduction

Idelalisib (formerly CAL-101 or GS-1101) is a selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ), approved for the treatment of certain B-cell malignancies.[1][2] Understanding the metabolic fate of Idelalisib is crucial for characterizing its pharmacokinetic profile, identifying potential drug-drug interactions, and investigating mechanisms of toxicity, such as hepatotoxicity.[1][3][4][5] The use of a stable isotope-labeled internal standard, such as this compound, is essential for robust and accurate quantification in complex biological samples by correcting for variability during sample preparation and analysis.[6][7]

Idelalisib is primarily metabolized by aldehyde oxidase (AO) and to a lesser extent by cytochrome P450 3A (CYP3A).[2][8][9] The major inactive metabolite is GS-563117, formed through oxidation.[1][2][3][4][5][8][] Studies have also revealed the formation of reactive metabolites, as evidenced by the identification of glutathione (GSH) adducts.[1][3][4][5][] Both Idelalisib and its major metabolite, GS-563117, can undergo bioactivation, with CYP3A4 and CYP2C9 being key enzymes in this process.[1][3][4][5][]

Key Metabolites of Idelalisib

Metabolite profiling studies in mice and humans have identified several key metabolites of Idelalisib. The primary metabolites are summarized in the table below.

Metabolite IDName/DescriptionFormation Pathway
M1 GS-563117 (oxidized metabolite)Primarily formed by aldehyde oxidase (AO) with minor involvement of CYP3A.[2][3][8]
M2 Idelalisib-glutathione (GSH) adductSuggests the formation of reactive metabolites through bioactivation, mediated by CYP3A4 and CYP2C9.[1][3][4][5][]
-M1-GSH adductsIndicates that the major metabolite M1 can also form reactive metabolites.[1][3][4][5][]
-Glucuronides of IdelalisibDetected in human urine.[3]

Signaling Pathway of Idelalisib

Idelalisib selectively inhibits PI3Kδ, a key enzyme in the B-cell receptor (BCR) signaling pathway. This inhibition leads to apoptosis of malignant B-cells and disrupts their trafficking and homing to lymph nodes and bone marrow.[2]

Idelalisib_Signaling_Pathway cluster_cell Malignant B-Cell BCR B-Cell Receptor (BCR) PI3K_delta PI3Kδ BCR->PI3K_delta PIP3 PIP3 PI3K_delta->PIP3  converts PIP2 to PIP2 PIP2 AKT Akt PIP3->AKT activates Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival promotes Apoptosis Apoptosis AKT->Apoptosis inhibits Idelalisib Idelalisib Idelalisib->PI3K_delta inhibits

Caption: Idelalisib inhibits the PI3Kδ signaling pathway in B-cells.

Experimental Protocols

The following protocols provide a general framework for the identification of Idelalisib metabolites in biological matrices using this compound as an internal standard with LC-MS/MS analysis.

Sample Preparation (Plasma)

This protocol is a common starting point for plasma sample analysis. Optimization may be required based on the specific instrumentation and experimental goals.

  • Thaw Samples: Thaw frozen plasma samples on ice.

  • Spike Internal Standard: To a 100 µL aliquot of plasma, add a small volume (e.g., 5-10 µL) of this compound solution in methanol or acetonitrile to achieve a final concentration appropriate for the expected analytical range (e.g., 100 ng/mL).

  • Protein Precipitation: Add 3 volumes (300 µL) of cold acetonitrile to the plasma sample.

  • Vortex: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 40°C).

  • Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 10 mM ammonium formate in water:acetonitrile, 75:25, v/v).[11]

  • Vortex and Centrifuge: Vortex briefly and centrifuge again to remove any particulate matter.

  • Transfer to Autosampler Vial: Transfer the final reconstituted sample to an autosampler vial for LC-MS/MS analysis.

UPLC-QTOFMS Analysis for Metabolite Profiling

This method is suitable for the discovery and identification of unknown metabolites.

  • Chromatographic System: Acquity UPLC BEH C18 column (2.1 × 100 mm, 1.7 µm).[1]

  • Mobile Phase A: 0.1% formic acid in water.[1]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[1]

  • Gradient Elution:

    • Start with 2% Mobile Phase B, hold for 1 minute.

    • Linear gradient to 95% Mobile Phase B over 11 minutes.

    • Hold at 95% Mobile Phase B for 8 minutes.

    • Return to 2% Mobile Phase B for column equilibration.[1]

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 2 - 10 µL.

  • Mass Spectrometry:

    • Instrument: Quadrupole Time-of-Flight (QTOF) Mass Spectrometer.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Data Acquisition: Full scan mode (e.g., m/z 100-1000) for initial screening, followed by data-dependent MS/MS acquisition for structural elucidation.

LC-MS/MS for Targeted Quantification

This method is designed for the sensitive and specific quantification of Idelalisib and its known metabolites.

  • Chromatographic System: Atlantis dC18 column (e.g., 2.1 x 50 mm, 3 µm).[11]

  • Mobile Phase: A mixture of 10 mM ammonium formate and acetonitrile (e.g., 25:75, v/v).[11]

  • Flow Rate: 0.80 mL/min.[11]

  • Injection Volume: 2.0 µL.[11]

  • Total Run Time: Approximately 2.00 minutes.[11]

  • Mass Spectrometry:

    • Instrument: Triple Quadrupole Mass Spectrometer.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Idelalisib: m/z 416.1 → 176.1.[11]

      • This compound: A specific transition for the deuterated standard would need to be determined (e.g., m/z 421.1 → 176.1 or another suitable fragment).

      • GS-563117 (M1): A specific transition would need to be optimized based on its mass and fragmentation pattern.

Experimental Workflow for Metabolite Identification

The overall process for identifying and characterizing Idelalisib metabolites is depicted in the workflow diagram below.

Metabolite_Identification_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data_processing Data Analysis Biological_Matrix Biological Matrix (Plasma, Urine, Feces, Microsomes) Spike_IS Spike with this compound (Internal Standard) Biological_Matrix->Spike_IS Extraction Extraction (e.g., Protein Precipitation) Spike_IS->Extraction Reconstitution Reconstitution Extraction->Reconstitution LC_Separation UPLC/HPLC Separation Reconstitution->LC_Separation MS_Detection MS and MS/MS Detection (QTOF or Triple Quad) LC_Separation->MS_Detection Metabolite_Detection Metabolite Peak Detection MS_Detection->Metabolite_Detection Structural_Elucidation Structural Elucidation (MS/MS Fragmentation) Metabolite_Detection->Structural_Elucidation Quantification Quantification (using this compound) Metabolite_Detection->Quantification Report Metabolite Identification & Quantification Report Structural_Elucidation->Report Quantification->Report

Caption: A typical workflow for metabolite identification studies.

Quantitative Data Summary

The following table summarizes pharmacokinetic parameters for Idelalisib from various studies. This data provides context for the expected concentrations in biological samples.

ParameterValueSpecies/MatrixReference
Tmax (median) 1.5 hoursHuman Plasma[2]
Protein Binding >84%Human Plasma[2]
Terminal Elimination Half-life 8.2 hoursHuman[2]
Peak Plasma Concentration (Cmax) 1591-1937 ng/mLHuman Plasma (Follicular Lymphoma Patients)[12]
Trough Plasma Concentration (Ctrough) 256.3-303.3 ng/mLHuman Plasma (Follicular Lymphoma Patients)[12]
Excretion ~78% in feces, ~14% in urineHuman ([14C] Idelalisib study)[2][3]

Conclusion

The use of this compound as an internal standard in conjunction with high-resolution mass spectrometry is a powerful approach for the reliable identification and quantification of Idelalisib metabolites. The protocols and information provided herein serve as a valuable resource for researchers investigating the metabolic profile of this important anticancer agent. These studies are critical for a comprehensive understanding of its disposition, safety, and potential for drug interactions.

References

Application Notes and Protocols: Use of Idelalisib D5 in Drug Metabolism and Pharmacokinetics (DMPK) Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Idelalisib is a selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) signaling pathway, approved for the treatment of certain B-cell malignancies. Understanding its drug metabolism and pharmacokinetic (DMPK) profile is crucial for its safe and effective use. Idelalisib D5, a deuterium-labeled stable isotope of Idelalisib, serves as an invaluable tool in these studies, primarily as an internal standard (IS) for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its use significantly improves the accuracy and precision of analytical methods by correcting for variability in sample preparation and instrument response.

These application notes provide an overview and detailed protocols for the use of this compound in key DMPK studies, including bioanalytical method validation, metabolic stability assessment, and reaction phenotyping.

Idelalisib Metabolism Overview

Idelalisib is primarily metabolized in the liver by two main pathways:

  • Aldehyde Oxidase (AO): This is the major metabolic pathway, leading to the formation of an inactive primary circulating metabolite, GS-563117.

  • Cytochrome P450 3A (CYP3A): This is a lesser metabolic pathway.

The major metabolite, GS-563117, is an inactive metabolite of idelalisib.[1] Idelalisib is also metabolized to a minor extent by UGT1A4.

Data Presentation

Pharmacokinetic Parameters of Idelalisib in Humans

The following table summarizes key pharmacokinetic parameters of Idelalisib in human plasma.

ParameterValueReference
Time to Maximum Concentration (Tmax) 1.5 hours
Protein Binding >84%
Linearity Less than dose-proportional
Effect of Food No clinically relevant effect[1]
Bioanalytical Method Validation Parameters for Idelalisib using this compound

This table presents typical validation parameters for an LC-MS/MS method for the quantification of Idelalisib in human plasma using this compound as an internal standard.

ParameterResultReference
Linearity Range 10 - 2500 ng/mL[2]
Lower Limit of Quantification (LLOQ) 5 ng/mL[2]
Intra-day Precision (%CV) < 8.1%[2]
Inter-day Precision (%CV) < 11.4%[2]
Accuracy (%Bias) Within ±15%[2]
Recovery 85.6% ± 1.2%[2]
Matrix Effect 95.7% ± 3.0%[2]

Experimental Protocols

Bioanalytical Method for Quantification of Idelalisib in Human Plasma using LC-MS/MS

Objective: To accurately quantify Idelalisib concentrations in human plasma samples.

Internal Standard: this compound

Methodology:

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of human plasma sample, add 10 µL of this compound internal standard working solution (e.g., 500 ng/mL in methanol).

    • Vortex briefly to mix.

    • Add 150 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

  • LC-MS/MS Conditions (Example):

    • LC System: Waters Acquity UPLC

    • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: A suitable gradient to separate Idelalisib and its metabolite from endogenous plasma components.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • MS System: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S)

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • MRM Transitions:

      • Idelalisib: m/z 416.2 → 176.1

      • This compound: m/z 421.2 → 176.1

  • Data Analysis:

    • Quantify Idelalisib by calculating the peak area ratio of the analyte to the internal standard (this compound).

    • Generate a calibration curve by plotting the peak area ratios of the calibration standards against their nominal concentrations.

    • Determine the concentration of Idelalisib in the unknown samples from the calibration curve.

In Vitro Metabolic Stability Assay in Human Liver Microsomes

Objective: To determine the rate of metabolism of Idelalisib in human liver microsomes.

Methodology:

  • Incubation Mixture Preparation:

    • Prepare a stock solution of Idelalisib in a suitable organic solvent (e.g., DMSO).

    • In a microcentrifuge tube, combine:

      • Human liver microsomes (final concentration 0.5 mg/mL)

      • Phosphate buffer (pH 7.4)

      • Idelalisib (final concentration 1 µM)

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation and Termination:

    • Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture.

    • Terminate the reaction by adding a quench solution (e.g., ice-cold acetonitrile) containing the internal standard (this compound).

  • Sample Analysis:

    • Centrifuge the terminated samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS using the method described in section 4.1.

  • Data Analysis:

    • Determine the percentage of Idelalisib remaining at each time point relative to the 0-minute time point.

    • Plot the natural logarithm of the percentage of Idelalisib remaining versus time.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Reaction Phenotyping of Idelalisib Metabolism

Objective: To identify the primary enzymes responsible for the metabolism of Idelalisib.

Methodology:

  • Recombinant Enzyme Incubations:

    • Incubate Idelalisib (1 µM) with a panel of recombinant human CYP enzymes (e.g., CYP3A4, CYP2C9, etc.) and aldehyde oxidase.

    • Follow the incubation and sample analysis procedures as described in the metabolic stability assay (section 4.2).

    • Monitor the depletion of Idelalisib over time for each enzyme.

  • Chemical Inhibition in Human Liver Microsomes:

    • Incubate Idelalisib (1 µM) with human liver microsomes in the presence and absence of specific chemical inhibitors for CYP3A4 (e.g., ketoconazole) and aldehyde oxidase (e.g., hydralazine).

    • Follow the incubation and sample analysis procedures as described in the metabolic stability assay (section 4.2).

    • Compare the rate of Idelalisib metabolism in the presence and absence of each inhibitor.

  • Data Analysis:

    • From the recombinant enzyme incubations, identify the enzymes that show significant metabolism of Idelalisib.

    • From the chemical inhibition studies, determine the percentage of inhibition of Idelalisib metabolism by each specific inhibitor.

    • Combine the results to determine the relative contribution of each enzyme to the overall metabolism of Idelalisib. Studies have shown that aldehyde oxidase is the primary metabolizing enzyme, with a lesser contribution from CYP3A.[1]

Visualizations

PI3K_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) PI3K PI3Kδ BCR->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt_inactive Akt (inactive) PIP3->Akt_inactive Idelalisib Idelalisib Idelalisib->PI3K Inhibition PDK1->Akt_inactive Phosphorylation Akt_active p-Akt (active) Akt_inactive->Akt_active mTORC1 mTORC1 Akt_active->mTORC1 Activation Cell_Survival Cell Survival & Proliferation mTORC1->Cell_Survival

Caption: Idelalisib inhibits the PI3Kδ signaling pathway.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add this compound (IS) Plasma->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC UPLC Separation Supernatant->LC MS Tandem Mass Spectrometry (MRM) LC->MS Integration Peak Integration MS->Integration Ratio Calculate Area Ratio (Analyte/IS) Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification Result Final Concentration Quantification->Result

Caption: Bioanalytical workflow using this compound.

Conclusion

This compound is an essential tool for the accurate and precise quantification of Idelalisib in biological matrices, which is fundamental for robust DMPK studies. The protocols and data presented in these application notes provide a framework for researchers to conduct bioanalytical method validation, metabolic stability assays, and reaction phenotyping studies for Idelalisib. The use of a stable isotope-labeled internal standard like this compound is highly recommended to ensure the reliability and quality of the data generated in the drug development process.

References

Troubleshooting & Optimization

Optimizing Mass Spectrometry Parameters for Idelalisib D5: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for optimizing mass spectrometry parameters for the analysis of Idelalisib and its deuterated internal standard, Idelalisib D5. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the recommended mass spectrometry parameters for Idelalisib and this compound?

A1: The optimal parameters for your specific instrument may vary, but a common starting point for tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode is provided below. It is recommended to optimize these parameters on your instrument.

Table 1: Recommended Starting Mass Spectrometry Parameters for Idelalisib and this compound

ParameterIdelalisibThis compoundSource(s)
Ionization Mode Positive Electrospray Ionization (ESI+)Positive Electrospray Ionization (ESI+)[1]
Precursor Ion (Q1) m/z 416.1m/z 421.2
Product Ion (Q3) m/z 176.1m/z 176.1
Alternative Product Ion (Q3) m/z 286.1Not specified
Dwell Time 100-200 ms100-200 msGeneral Practice
Collision Energy (CE) Instrument DependentInstrument DependentGeneral Practice
Declustering Potential (DP) Instrument DependentInstrument DependentGeneral Practice

Note: It is crucial to perform a compound optimization on your specific mass spectrometer to determine the optimal collision energy, declustering potential, and other source-dependent parameters.

Q2: What is a suitable internal standard for the quantification of Idelalisib?

A2: A stable isotope-labeled (SIL) internal standard, such as this compound, is highly recommended for the quantitative bioanalysis of Idelalisib. SIL internal standards have very similar physicochemical properties to the analyte, which helps to correct for variability in sample preparation, matrix effects, and instrument response.[2]

Q3: What are the common challenges in the LC-MS/MS analysis of kinase inhibitors like Idelalisib?

A3: Kinase inhibitors can present several challenges in LC-MS/MS bioanalysis, including:

  • Matrix Effects: Ion suppression or enhancement from endogenous components in the biological matrix (e.g., plasma, serum) can significantly impact the accuracy and precision of quantification.[3]

  • Analyte Stability: The stability of the analyte in the biological matrix and during sample processing should be thoroughly evaluated.[4]

  • Carryover: Adsorption of the analyte to components of the LC-MS system can lead to carryover between injections, affecting the accuracy of subsequent measurements.[5]

  • Metabolite Interference: The presence of metabolites that can convert back to the parent drug can lead to an overestimation of the analyte concentration.[4]

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of Idelalisib and this compound.

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)

  • Question: My chromatographic peaks for Idelalisib and/or this compound are showing significant tailing. What could be the cause?

  • Answer:

    • Column Contamination: The analytical column may be contaminated with strongly retained compounds from previous injections. Solution: Wash the column with a strong solvent or consider replacing it.

    • Mobile Phase pH: The pH of the mobile phase can affect the ionization state of Idelalisib. An inappropriate pH can lead to peak tailing. Solution: Ensure the mobile phase pH is appropriate for the compound and column chemistry. For reversed-phase chromatography, a slightly acidic mobile phase is often used.

    • Secondary Interactions: The analyte may be interacting with active sites on the column packing material. Solution: Consider using a column with end-capping or a different stationary phase.

Issue 2: Inconsistent or Low Signal Intensity

  • Question: I am observing a weak or inconsistent signal for Idelalisib. What should I check?

  • Answer:

    • Ion Source Contamination: The ESI source can become contaminated over time, leading to reduced sensitivity. Solution: Clean the ion source according to the manufacturer's instructions.

    • Improper Source Parameters: Suboptimal source parameters (e.g., spray voltage, gas flows, temperature) can lead to poor ionization efficiency. Solution: Re-optimize the ion source parameters using a tuning solution of Idelalisib.

    • Matrix Effects: As mentioned in the FAQs, ion suppression from the sample matrix is a common cause of low signal intensity. Solution: Improve sample clean-up procedures (e.g., use solid-phase extraction instead of protein precipitation). Ensure the chromatography is adequate to separate Idelalisib from the majority of matrix components.

Issue 3: High Background Noise

  • Question: My baseline is very noisy, making it difficult to integrate the peaks accurately. What are the potential sources of this noise?

  • Answer:

    • Contaminated Solvents or Additives: Impurities in the mobile phase solvents or additives can contribute to high background noise. Solution: Use high-purity, LC-MS grade solvents and fresh additives.

    • System Contamination: The LC system, including tubing, fittings, and the autosampler, can be a source of contamination. Solution: Flush the entire LC system with appropriate cleaning solutions.

    • Leaks: A leak in the LC system can introduce air and cause pressure fluctuations, leading to a noisy baseline. Solution: Carefully inspect the system for any leaks.

Issue 4: Carryover

  • Question: I am seeing a peak for Idelalisib in my blank injections following a high-concentration sample. How can I minimize carryover?

  • Answer:

    • Autosampler Contamination: The autosampler needle and injection port are common sources of carryover. Solution: Implement a rigorous needle wash protocol using a strong solvent.

    • Column Adsorption: The analyte may be adsorbing to the column. Solution: Use a longer column wash time between injections or a different column chemistry.

    • Differential Adsorption: In some cases, the analyte and its deuterated internal standard can exhibit different adsorption behaviors, leading to analytical challenges.[5] Solution: Thoroughly investigate and optimize the wash steps and chromatographic conditions to minimize this effect.

Experimental Protocols

1. Sample Preparation: Protein Precipitation

This is a common and straightforward method for extracting Idelalisib from plasma samples.

  • To 100 µL of plasma sample, add 20 µL of this compound internal standard working solution.

  • Vortex the sample for 10 seconds.

  • Add 300 µL of cold acetonitrile to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the sample at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Method

The following is a representative LC-MS/MS method based on published literature.[1]

Table 2: Example LC-MS/MS Method Parameters

ParameterValue
LC System UPLC System
Column C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Start with 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions.
Injection Volume 5 µL
Column Temperature 40°C
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode ESI Positive

Visualizations

Experimental Workflow for Idelalisib Analysis cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample add_is Add this compound plasma->add_is protein_ppt Protein Precipitation (Acetonitrile) add_is->protein_ppt centrifuge Centrifugation protein_ppt->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute injection Injection reconstitute->injection lc_separation UPLC Separation injection->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection integration Peak Integration ms_detection->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: A typical experimental workflow for the quantification of Idelalisib in plasma.

Idelalisib Signaling Pathway Inhibition BCR B-Cell Receptor (BCR) PI3K_delta PI3Kδ BCR->PI3K_delta PIP3 PIP3 PI3K_delta->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates Cell_Survival Cell Proliferation & Survival AKT->Cell_Survival Idelalisib Idelalisib Idelalisib->PI3K_delta inhibits

Caption: Idelalisib inhibits the PI3Kδ signaling pathway in B-cells.

References

Technical Support Center: Idelalisib-d5 Troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center. This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing poor signal intensity with Idelalisib-d5 in analytical experiments, particularly in liquid chromatography-mass spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: Why is my Idelalisib-d5 (internal standard) signal intensity suddenly weak or non-existent?

A sudden loss of signal for an internal standard (IS) across an entire analytical run often points to a systemic issue. The problem is less likely to be with individual samples and more likely related to the standard itself or the instrument setup.

Troubleshooting Steps:

  • Verify the Internal Standard (IS) Solution:

    • Confirm the correct preparation and concentration of the Idelalisib-d5 spiking solution.

    • Ensure the solution has not degraded or expired. Idelalisib is known to be unstable under acidic, basic, and oxidative conditions.[1][2]

    • Check for potential precipitation if the solution has been stored at low temperatures. Ensure it is fully dissolved and vortexed before use.

  • Inspect the LC-MS System:

    • LC System: Check for leaks, verify the mobile phase composition and flow rate, and ensure the correct column is installed and properly equilibrated.[3]

    • Mass Spectrometer: Confirm that the correct MS method, including the specific MRM transition for Idelalisib-d5, is being used.[3] Check the ion source for visible contamination and ensure a stable spray.[3][4]

  • Review the Sample Preparation Protocol:

    • Double-check the procedure to ensure that the Idelalisib-d5 solution was added to all samples and standards. A simple human error, such as forgetting to add the IS, is a common cause of signal loss.[3]

Q2: The signal intensity of Idelalisib-d5 is highly variable across my samples. What is the likely cause?

High signal variability in the internal standard between different samples in the same batch suggests that each sample is being affected differently. This often points to issues in sample preparation or matrix effects.

Troubleshooting Steps:

  • Investigate Matrix Effects:

    • Matrix effects, where co-eluting compounds from the sample matrix suppress or enhance the ionization of the IS, are a primary cause of signal variability.[3]

    • To diagnose this, perform a post-extraction spike experiment. Compare the signal of Idelalisib-d5 in a clean solvent to its signal in a blank matrix extract that has been spiked after the extraction process. A significant difference in signal intensity indicates the presence of matrix effects.[5]

  • Evaluate Sample Preparation Consistency:

    • Inconsistent extraction recovery between samples can lead to variability.[3] Ensure thorough mixing and consistent execution of all steps for every sample.

    • Incomplete mixing of the IS with the sample matrix can also be a culprit.[3]

  • Check for Chromatographic Issues:

    • Ensure that Idelalisib and its deuterated standard co-elute perfectly.[6] A slight shift in retention time can expose the two compounds to different matrix environments, causing signal variability.[3][5]

Q3: My Idelalisib-d5 signal is consistently lower than the signal for non-deuterated Idelalisib. Is this normal?

While some minor differences can be expected, a significantly lower signal for the deuterated standard can indicate specific issues.

Troubleshooting Steps:

  • Check for Isotopic Impurities:

    • The deuterated standard may contain a small amount of the non-deuterated (unlabeled) analyte.[6] This can artificially inflate the analyte signal and contribute to a non-zero intercept in your calibration curve.[6] Analyze the Idelalisib-d5 solution alone to check for the presence of unlabeled Idelalisib.

  • Evaluate for H/D Exchange:

    • Deuterium atoms can sometimes exchange with hydrogen atoms from the solvent (known as back-exchange), especially if they are in labile positions (e.g., on -OH or -NH groups).[5][6] This can lead to a gradual loss of the deuterated signal.

    • Whenever possible, use standards where deuterium atoms are placed on stable, non-exchangeable positions like aromatic rings.[5]

    • Avoid highly acidic or basic conditions during sample preparation if the labeling position is susceptible to exchange.[6]

  • Optimize Mass Spectrometer Settings:

    • Ensure that the specific MS/MS transition and collision energy are optimized for Idelalisib-d5. While they are often similar to the non-deuterated form, slight adjustments may be necessary.

Troubleshooting Guides & Experimental Protocols

Guide 1: Optimizing Mass Spectrometry Parameters for Idelalisib-d5

Poor signal intensity can often be traced back to suboptimal instrument settings.[7] This guide provides a systematic approach to optimizing key parameters for Idelalisib and Idelalisib-d5.

Methodology:

  • Prepare Infusion Solutions: Prepare separate solutions of Idelalisib and Idelalisib-d5 (e.g., 100 ng/mL) in a solvent mixture that mimics the mobile phase composition at the expected elution time (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Direct Infusion: Infuse each solution separately into the mass spectrometer using a syringe pump to obtain a stable signal.

  • Optimize Ion Source Parameters: While infusing, manually adjust the following parameters to maximize the signal for the precursor ion ([M+H]+):

    • Capillary/Spray Voltage: Adjust in small increments. Typical starting values are 3-5 kV for positive mode.[8]

    • Nebulizer Gas Pressure: This affects droplet size. Typical starting values are 20-60 psi.[8]

    • Drying Gas Flow and Temperature: These aid in desolvation. Start with typical values (e.g., 5 L/min and 300°C) and adjust to find the optimal balance between signal intensity and potential for thermal degradation.[9]

  • Optimize MS/MS Parameters:

    • Select the precursor ion for Idelalisib (m/z 416.1) and Idelalisib-d5 (e.g., m/z 421.1, assuming 5 deuterium atoms).

    • Perform a product ion scan to identify the most intense and stable fragment ions.

    • For each major fragment, perform a collision energy optimization to find the voltage that produces the maximum fragment ion intensity.

Data Presentation: Example MS Parameters

ParameterIdelalisibIdelalisib-d5Common Range
Ionization Mode ESI PositiveESI PositiveN/A
Precursor Ion (Q1) m/z 416.1m/z 421.2N/A
Product Ion (Q3) m/z 176.1m/z 176.1N/A
Collision Energy (CE) Optimized ValueOptimized Value15-40 eV
Capillary Voltage Optimized ValueOptimized Value3-5 kV[8]
Drying Gas Temp. Optimized ValueOptimized Value250-450°C[8]

Note: The exact m/z values and optimized parameters should be determined empirically on your specific instrument. The values of m/z 416.1 → 176.1 for Idelalisib have been previously reported.[10][11]

Visualizations

Logical Workflow for Troubleshooting

This diagram outlines a step-by-step process for diagnosing the root cause of poor Idelalisib-d5 signal intensity.

G cluster_start cluster_check cluster_diagnosis cluster_solution start Poor Idelalisib-d5 Signal check_is Check IS Solution (Prep, Conc., Stability) start->check_is check_instrument Check Instrument (Method, Source, Leaks) start->check_instrument check_sample Check Sample Prep (Matrix Effects, Recovery) start->check_sample is_issue IS Solution Issue check_is->is_issue instrument_issue Instrument Issue check_instrument->instrument_issue sample_issue Sample Prep / Matrix Issue check_sample->sample_issue solution_is Remake IS Solution is_issue->solution_is solution_instrument Clean Source / Tune MS instrument_issue->solution_instrument solution_sample Optimize Extraction / Dilute Sample sample_issue->solution_sample

Caption: Troubleshooting workflow for poor IS signal.

Signaling Pathway of Idelalisib

Idelalisib is a selective inhibitor of the delta isoform of phosphatidylinositol 3-kinase (PI3K).[12][13] This pathway is crucial for the proliferation and survival of B cells.[12][14]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) PI3K PI3K-delta BCR->PI3K Activation AKT AKT PI3K->AKT Activation Proliferation Cell Proliferation & Survival AKT->Proliferation Idelalisib Idelalisib Idelalisib->PI3K Inhibition

Caption: Simplified PI3K signaling pathway and Idelalisib's mechanism of action.

References

Preventing isotopic exchange in Idelalisib D5 samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and use of Idelalisib D5 to prevent isotopic exchange. Adherence to these guidelines is crucial for maintaining the isotopic purity of the standard and ensuring the accuracy of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and where are the deuterium labels located?

A1: this compound is a stable isotope-labeled version of Idelalisib, a selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). The five deuterium atoms are located on the phenyl group attached to the quinazolinone core of the molecule. The chemical name is (S)-2-(1-((9H-Purin-6-yl)amino)propyl)-5-fluoro-3-(phenyl-d5)quinazolin-4(3H)-one.

Q2: How stable are the deuterium labels on this compound?

A2: The deuterium labels on the phenyl ring of this compound are located on carbon atoms and are generally stable under typical analytical conditions.[1][2] Carbon-deuterium (C-D) bonds are significantly stronger than carbon-hydrogen (C-H) bonds, making them less susceptible to exchange.[1][2] However, isotopic exchange can still occur under certain harsh conditions.

Q3: What is isotopic exchange, and why is it a concern for this compound?

A3: Isotopic exchange, also known as back-exchange, is a chemical reaction where a deuterium atom on a labeled compound is replaced by a hydrogen atom from the surrounding environment, such as the solvent. This process can compromise the isotopic purity of your this compound standard, leading to inaccurate quantification in sensitive analytical methods like mass spectrometry.

Q4: Under what conditions is isotopic exchange most likely to occur with this compound?

A4: While the deuterium labels on the aromatic ring of this compound are relatively stable, exposure to the following conditions can increase the risk of exchange:

  • Extreme pH: Strongly acidic or basic solutions can catalyze the exchange of deuterium on aromatic rings.[3]

  • High Temperatures: Elevated temperatures can provide the energy needed to overcome the activation barrier for the exchange reaction.

  • Certain Mass Spectrometry Conditions: Atmospheric Pressure Chemical Ionization (APCI) has been shown to sometimes induce H/D exchange on aromatic rings in the ion source.[4][5]

Q5: What are the ideal storage conditions for this compound to maintain its isotopic stability?

A5: To ensure the long-term stability of this compound, it is recommended to store it as a solid at -20°C.[6] If in solution, it should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[7][8] It is crucial to store it in a tightly sealed container to prevent exposure to moisture.

Troubleshooting Guide: Preventing Isotopic Exchange

This guide provides a systematic approach to identifying and resolving potential isotopic exchange issues with your this compound samples.

Symptom Potential Cause Troubleshooting Steps
Unexpected decrease in the mass-to-charge ratio (m/z) of the this compound peak in mass spectrometry. Isotopic exchange (loss of one or more deuterium atoms).1. Review Sample Preparation: - pH: Ensure the pH of your sample and analytical mobile phase is as close to neutral as possible. Avoid strongly acidic or basic conditions. - Solvent: Use aprotic solvents (e.g., acetonitrile, tetrahydrofuran) for sample preparation and dilution whenever possible. If protic solvents (e.g., water, methanol) are necessary, minimize their use and the sample's exposure time to them. - Temperature: Keep samples cool during preparation and analysis. Use a cooled autosampler if available.
Appearance of peaks corresponding to D4, D3, etc., species of Idelalisib. Partial isotopic exchange.1. Optimize Analytical Method: - LC-MS: If using APCI, try switching to Electrospray Ionization (ESI), which is generally gentler and less prone to in-source exchange. If APCI is necessary, optimize source parameters (e.g., lower desolvation temperature) to minimize exchange. - Chromatography: Ensure good chromatographic separation to resolve any potential interfering peaks.
Inconsistent or drifting internal standard response across an analytical run. Ongoing isotopic exchange in the prepared samples.1. Assess Sample Stability: - Prepare a set of QC samples and analyze them at the beginning, middle, and end of your analytical run to monitor the stability of the internal standard signal. - If instability is observed, re-evaluate your sample preparation and storage procedures. Consider preparing samples in smaller batches immediately before analysis.
Poor accuracy and precision in quantitative assays. Compromised isotopic purity of the this compound standard.1. Verify Standard Integrity: - Obtain a fresh, certified this compound standard. - Prepare fresh stock and working solutions using high-purity, anhydrous solvents. - Re-validate your analytical method with the new standard.

Quantitative Data Summary

The following table summarizes key parameters to control to minimize the risk of isotopic exchange with this compound.

ParameterRecommended ConditionRationale
pH of Aqueous Solutions 4 - 8Minimizes acid- or base-catalyzed exchange. Idelalisib has pH-dependent solubility, being more soluble at lower pH.[9] A balance must be struck between solubility and stability.
Storage Temperature (Solid) -20°CReduces the rate of any potential degradation or exchange reactions.[6]
Storage Temperature (Solution) -80°C (long-term), -20°C (short-term)Prevents degradation and exchange in solution.[7][8]
Sample Preparation Solvents Aprotic solvents (e.g., Acetonitrile, DMSO) are preferred.Aprotic solvents lack exchangeable protons and are less likely to facilitate H/D exchange.[1]
LC-MS Ionization Source Electrospray Ionization (ESI)ESI is a softer ionization technique and is less likely to induce in-source isotopic exchange compared to APCI.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO) or Acetonitrile (ACN) of the highest purity

    • Calibrated analytical balance

    • Amber glass vials with PTFE-lined caps

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • Allow the sealed vial of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

    • Weigh the desired amount of this compound accurately using a calibrated analytical balance in a low-humidity environment.

    • Under a stream of inert gas, transfer the weighed solid to a clean, dry amber glass vial.

    • Add the appropriate volume of anhydrous DMSO or ACN to achieve the desired stock solution concentration.

    • Cap the vial tightly and vortex or sonicate briefly to ensure complete dissolution.

    • Store the stock solution at -80°C for long-term storage or -20°C for short-term use.

Protocol 2: Assessment of Isotopic Stability in a Given Solvent
  • Objective: To determine if significant isotopic exchange of this compound occurs in a specific solvent or mobile phase under experimental conditions.

  • Procedure:

    • Prepare a solution of this compound in the test solvent (e.g., your LC mobile phase) at a concentration suitable for your analytical instrument (e.g., LC-MS).

    • Analyze the solution immediately after preparation (T=0) to establish a baseline mass spectrum and determine the initial isotopic purity.

    • Incubate the solution under the conditions of your experiment (e.g., room temperature, 4°C, or your autosampler temperature) for a defined period (e.g., 24 hours).

    • Re-analyze the incubated solution and compare the mass spectrum to the T=0 analysis.

    • Data Analysis: Look for any increase in the abundance of the M+0 (unlabeled Idelalisib) or M+1, M+2, etc. peaks, and a corresponding decrease in the M+5 (this compound) peak. A significant change indicates isotopic exchange.

Visualizations

PI3K_Signaling_Pathway PI3K Signaling Pathway and Idelalisib Inhibition BCR B-Cell Receptor (BCR) PI3K_delta PI3Kδ BCR->PI3K_delta Activates PIP3 PIP3 PI3K_delta->PIP3 Phosphorylates Idelalisib Idelalisib (D5) Idelalisib->PI3K_delta Inhibits PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Cell_Survival Cell Proliferation & Survival mTOR->Cell_Survival Promotes

Caption: PI3K signaling pathway and the inhibitory action of Idelalisib.

Experimental_Workflow Recommended Workflow for Handling this compound Start Start: Receive This compound Storage Store at -20°C (Solid) Start->Storage Prep Prepare Stock Solution (Anhydrous Aprotic Solvent) Storage->Prep Store_Stock Store Stock at -80°C Prep->Store_Stock Dilute Prepare Working Solutions Store_Stock->Dilute Analysis LC-MS Analysis (ESI Preferred) Dilute->Analysis End End: Accurate Data Analysis->End Troubleshooting_Logic Troubleshooting Logic for Isotopic Exchange rect_node rect_node start Inaccurate Results or Unexpected Mass Peaks? check_prep Review Sample Preparation Protocol? start->check_prep Yes check_ms Optimize Mass Spectrometer Conditions? check_prep->check_ms No Issue solution1 Adjust pH, Solvent, and Temperature check_prep->solution1 Issue Found check_stability Assess Standard Stability? check_ms->check_stability No Issue solution2 Switch to ESI, Lower Source Temp. check_ms->solution2 Issue Found solution3 Prepare Fresh Standard and Re-validate check_stability->solution3 Instability Confirmed end Problem Resolved solution1->end solution2->end solution3->end

References

Technical Support Center: Idelalisib-D5 Analysis by ESI-MS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Idelalisib-D5 using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression and ensure accurate quantification.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for my Idelalis-D5 internal standard?

A1: Ion suppression is a matrix effect where co-eluting compounds from the sample matrix (e.g., plasma, urine) interfere with the ionization of the analyte of interest, in this case, Idelalisib-D5.[1][2] In the ESI source, these interfering substances can compete with the analyte for access to the droplet surface for charge transfer or alter the physical properties of the droplets, such as viscosity and surface tension, which hinders the formation of gas-phase ions.[3] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of your analytical method.[2][3] Even though Idelalisib-D5 is a stable isotope-labeled internal standard (SIL-IS) designed to co-elute with and mimic the behavior of the parent drug, it is also susceptible to ion suppression.[2][4] If the suppression is significant and affects the analyte and the internal standard differently, it can lead to erroneous quantification.[2]

Q2: How can a deuterated internal standard like Idelalisib-D5 still be affected by ion suppression if it's supposed to compensate for matrix effects?

A2: While SIL-IS like Idelalisib-D5 are the gold standard for compensating for matrix effects, they are not entirely immune.[1][4] The underlying assumption is that the analyte and the IS experience the same degree of ion suppression. However, differential suppression can occur due to:

  • Chromatographic Shift: Minor differences in retention times between the analyte and the deuterated standard can lead to them experiencing slightly different matrix environments as they elute.

  • High Concentration of Interferences: If the concentration of co-eluting matrix components is extremely high, it can lead to non-linear suppression effects that do not affect the analyte and IS proportionally.[3]

  • Source Chemistry: The specific chemistry of the interfering compounds can sometimes lead to preferential suppression of either the analyte or the IS.

Q3: What are the common sources of ion suppression when analyzing biological samples?

A3: The primary sources of ion suppression in bioanalysis are endogenous and exogenous components of the sample matrix.[5]

  • Endogenous Components: These include phospholipids from cell membranes, salts, proteins, and other small molecules naturally present in biological fluids like plasma or urine.[1][5]

  • Exogenous Components: These can be introduced during sample collection and preparation, and include anticoagulants (e.g., EDTA, heparin), plasticizers leached from collection tubes, and residual solvents from extraction procedures.[4][5]

Troubleshooting Guides

Problem: Low or Inconsistent Idelalisib-D5 Signal

This is a common indicator of ion suppression. Follow these steps to diagnose and mitigate the issue.

Step 1: Diagnose the Problem with a Post-Column Infusion Experiment

A post-column infusion experiment is a powerful qualitative tool to identify at what points in your chromatogram ion suppression is occurring.[3] By pinpointing the retention time of the suppression, you can determine if it overlaps with the elution of Idelalisib-D5.

Experimental Protocol: Post-Column Infusion

Objective: To identify regions of a chromatographic run where ion suppression or enhancement occurs due to co-eluting matrix components.

Materials:

  • Idelalisib-D5 standard solution (e.g., 100 ng/mL in mobile phase)

  • Syringe pump

  • Tee-piece

  • Blank matrix extract (prepared using the same method as the samples)

  • Mobile phase

Methodology:

  • System Setup:

    • Set up the LC system with the analytical column and mobile phase used for the assay.

    • Connect the outlet of the analytical column to one inlet of a tee-piece.

    • Connect a syringe pump containing the Idelalisib-D5 standard solution to the second inlet of the tee-piece.

    • Connect the outlet of the tee-piece to the ESI-MS source.

  • Infusion and Equilibration:

    • Begin the LC mobile phase flow.

    • Start the syringe pump to continuously infuse the Idelalisib-D5 standard solution into the mobile phase stream at a low flow rate (e.g., 5-10 µL/min).

    • Allow the system to equilibrate until a stable, constant signal for Idelalisib-D5 is observed in the mass spectrometer.

  • Injection and Data Acquisition:

    • Inject a blank matrix extract onto the LC column.

    • Acquire data for the entire chromatographic run, monitoring the signal of the infused Idelalisib-D5.

  • Data Analysis:

    • Examine the chromatogram of the infused Idelalisib-D5. A consistent, flat baseline indicates no ion suppression or enhancement.

    • Dips or peaks in the baseline indicate regions of ion suppression or enhancement, respectively. Compare the retention times of these regions with the expected retention time of Idelalisib and Idelalisib-D5.

Step 2: Improve Sample Preparation

The most effective way to combat ion suppression is to remove the interfering matrix components before analysis.[1][2]

Sample Preparation TechniqueProsCons
Protein Precipitation (PPT) Fast and simple.Often results in significant ion suppression because many interfering compounds, like phospholipids, remain.[2]
Liquid-Liquid Extraction (LLE) Cleaner extracts than PPT. Can be selective based on solvent choice.Can be labor-intensive and may have lower analyte recovery.[3][6]
Solid-Phase Extraction (SPE) Provides the cleanest extracts by selectively binding the analyte and washing away interferences.[1][6]More complex method development and can be more expensive.

Recommendation: If you are using PPT and experiencing significant ion suppression, consider developing an LLE or SPE method.

Step 3: Optimize Chromatographic Conditions

If cleaner sample preparation is not feasible, modifying your LC method to separate Idelalisib-D5 from the interfering matrix components is a viable strategy.[3]

  • Change Gradient Profile: Adjust the mobile phase gradient to shift the retention time of your analyte away from the suppression zones identified in the post-column infusion experiment.[2][6]

  • Use a Different Column: A column with a different stationary phase (e.g., C18, Phenyl-Hexyl, PFP) can alter selectivity and improve the separation of your analyte from matrix interferences.[2][6]

  • Employ Microflow LC: Reducing the flow rate can improve peak resolution and reduce matrix effects.

Step 4: Adjust Mobile Phase and MS Source Parameters

Fine-tuning your mobile phase composition and mass spectrometer source settings can enhance ionization efficiency.

  • Mobile Phase Additives: Use volatile buffers like ammonium acetate or ammonium formate to enhance spray stability and ionization efficiency. Avoid non-volatile buffers like phosphates.[4]

  • Source Parameters: Carefully tune interface parameters such as capillary voltage, nebulizing gas pressure, and desolvation temperature during method setup.

  • Ionization Technique: If ion suppression remains problematic with ESI, consider using Atmospheric Pressure Chemical Ionization (APCI), which is often less susceptible to matrix effects.[3]

Visualizing Workflows and Pathways

Troubleshooting Workflow for Ion Suppression

The following diagram outlines a logical workflow for identifying and mitigating ion suppression.

IonSuppressionWorkflow start Low/Inconsistent Idelalisib-D5 Signal post_column Perform Post-Column Infusion Experiment start->post_column is_suppression Ion Suppression Observed? post_column->is_suppression improve_sample_prep Improve Sample Preparation (SPE/LLE) is_suppression->improve_sample_prep Yes no_suppression No Significant Suppression is_suppression->no_suppression No optimize_lc Optimize Chromatographic Conditions improve_sample_prep->optimize_lc adjust_ms Adjust Mobile Phase & MS Source Parameters optimize_lc->adjust_ms re_evaluate Re-evaluate with Post-Column Infusion adjust_ms->re_evaluate IdelalisibMetabolism Idelalisib Idelalisib GS563117 GS-563117 (Major Metabolite) Idelalisib->GS563117 Aldehyde Oxidase (AO) CYP3A GSH_Adduct ILB-GSH Adduct (M2) Idelalisib->GSH_Adduct CYP3A4/2C9 Glucuronides Glucuronides Idelalisib->Glucuronides UGT1A4

References

Best practices for handling and storing Idelalisib D5 to maintain integrity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the best practices for handling, storing, and utilizing Idelalisib D5 to ensure the integrity and reproducibility of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a deuterium-labeled version of Idelalisib, a highly selective and orally bioavailable inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). Its primary mechanism of action is to block the PI3K/AKT signaling pathway, which is crucial for the proliferation, survival, and trafficking of B-cells. By inhibiting PI3Kδ, Idelalisib induces apoptosis (programmed cell death) in malignant B-cells, making it a key compound in the study of B-cell malignancies like chronic lymphocytic leukemia (CLL) and follicular lymphoma.[1][2]

Q2: What are the recommended storage conditions for this compound powder and stock solutions?

A2: To maintain the integrity of this compound, it is critical to adhere to the recommended storage conditions. For the solid powder, storage at -20°C is recommended.[3] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored as follows:

  • -80°C: Use within 6 months.[3][4]

  • -20°C: Use within 1 month.[3][4]

Q3: How should I prepare a stock solution of this compound?

A3: this compound should be dissolved in an appropriate solvent. Dimethyl sulfoxide (DMSO) is a commonly used solvent for creating high-concentration stock solutions.[5] To enhance solubility, you can warm the tube to 37°C and vortex or sonicate the solution.[3][4] Always use the batch-specific molecular weight provided on the product's certificate of analysis for accurate molarity calculations.[3]

Q4: Is this compound stable under all experimental conditions?

A4: No. Idelalisib is known to be unstable in certain conditions. It is particularly labile and prone to degradation in acidic, basic, and oxidative environments.[3][6] It is relatively stable under neutral pH, thermal, and photolytic stress; however, it is sensitive to moisture, heat, and light, so prolonged exposure should be avoided.[7] For optimal stability, store solutions in tightly sealed containers, protected from light.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Precipitation of this compound in cell culture media. The aqueous solubility of Idelalisib is low and pH-dependent.[8] High concentrations of the compound or low serum concentrations in the media can lead to precipitation.Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low (typically <0.1%) to prevent solvent-induced toxicity and precipitation. Prepare intermediate dilutions in serum-free media before adding to the final culture. If precipitation persists, consider reducing the working concentration of this compound.
Inconsistent or weaker-than-expected inhibition of PI3K signaling (e.g., p-AKT levels). 1. Compound Degradation: Improper storage or repeated freeze-thaw cycles of stock solutions can lead to degradation. 2. Low Basal Pathway Activity: The cell line may have low intrinsic PI3K pathway activity, making it difficult to observe significant inhibition. 3. Cellular Feedback Loops: Inhibition of PI3K can sometimes trigger compensatory signaling pathways that reactivate downstream targets.[9]1. Prepare fresh dilutions from a properly stored, single-use aliquot of the stock solution. 2. Consider stimulating the pathway with a growth factor (e.g., IGF-1, EGF) to increase basal activity before adding the inhibitor. 3. Perform a time-course experiment to assess the dynamics of pathway inhibition and potential reactivation. Analyze both immediate (e.g., 1-4 hours) and later (e.g., 24 hours) time points.
High variability in cell viability/proliferation assay results. 1. Inconsistent Cell Seeding: Variations in cell density can significantly affect drug sensitivity.[9] 2. Edge Effects in Multi-well Plates: Evaporation from wells on the outer edges of a plate can concentrate the compound and affect cell growth. 3. Heterogeneity of Cell Line: Over-passaging of cell lines can lead to genetic drift and altered drug sensitivity.1. Ensure a consistent number of viable cells are seeded in each well. Use a cell counter for accuracy. 2. Avoid using the outermost wells of the plate for experimental conditions. Fill them with sterile PBS or media to create a humidity barrier. 3. Use low-passage cells for your experiments and regularly restart cultures from frozen stocks.
Unexpected off-target effects or cytotoxicity. Although Idelalisib is highly selective for PI3Kδ, at high concentrations, the risk of off-target effects increases.[10]Perform a dose-response experiment to determine the lowest effective concentration that inhibits PI3Kδ signaling without causing widespread cytotoxicity. Use appropriate negative controls (e.g., vehicle-treated cells) and positive controls (if available).

Data and Protocols

Quantitative Data Summary

Table 1: Idelalisib Potency and Selectivity

TargetIC₅₀ (nM)Selectivity vs. PI3Kδ
PI3Kδ 2.5 - 19 -
PI3Kγ89 - 2,100~35x - 110x
PI3Kβ565 - 4,000~226x - 210x
PI3Kα820 - 8,600~328x - 453x
(Data compiled from multiple sources demonstrating the high selectivity of Idelalisib for the δ isoform of PI3K)[7][10][11][12][13]

Table 2: this compound Solubility and Stock Preparation

SolventStock ConcentrationPreparation Notes
DMSO ≥ 83 mg/mL (~200 mM)Use fresh, moisture-free DMSO for best results.[5]
Aqueous Solution pH-dependent: <0.1 mg/mL at pH 5-7; >1 mg/mL at pH 2Low solubility in neutral aqueous buffers.[8]
Key Experimental Protocol: Inhibition of AKT Phosphorylation in B-Cell Lymphoma Cells

This protocol provides a general framework for assessing the in-vitro efficacy of this compound by measuring the inhibition of AKT phosphorylation, a key downstream marker of PI3K activity.

1. Cell Culture and Plating:

  • Culture a B-cell lymphoma cell line (e.g., MEC1, SU-DHL-5) in appropriate growth medium until they reach logarithmic growth phase.

  • Seed the cells in a multi-well plate at a predetermined optimal density. For suspension cells, a typical density is 0.5 - 1 x 10⁶ cells/mL.

2. Preparation of this compound Working Solutions:

  • Thaw a single-use aliquot of your high-concentration this compound stock solution (e.g., 10 mM in DMSO) at room temperature.

  • Perform serial dilutions in serum-free cell culture medium to prepare working solutions at 2x the final desired concentrations (e.g., if the final desired concentration is 1 µM, prepare a 2 µM working solution). Include a vehicle control (e.g., 0.1% DMSO in serum-free medium).

3. Treatment of Cells:

  • Add an equal volume of the 2x this compound working solution or vehicle control to the appropriate wells of the cell plate.

  • Incubate the plate for the desired treatment duration (e.g., 1-4 hours for signaling inhibition studies).

4. Cell Lysis:

  • Pellet the cells by centrifugation.

  • Wash the cell pellet with ice-cold PBS.

  • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

5. Western Blot Analysis:

  • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane and probe with primary antibodies against phospho-AKT (Ser473 or Thr308) and total AKT. A loading control (e.g., GAPDH or β-actin) should also be used.

  • Incubate with appropriate HRP-conjugated secondary antibodies.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

6. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the phospho-AKT signal to the total AKT signal to account for any differences in protein loading.

  • Compare the normalized phospho-AKT levels in this compound-treated samples to the vehicle-treated control to determine the extent of inhibition.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis a This compound Powder (Store at -20°C) b Prepare Stock Solution (e.g., 10 mM in DMSO) a->b c Store Aliquots (-80°C for 6 months) b->c d Thaw Single-Use Aliquot c->d e Prepare Working Dilutions in Culture Medium d->e f Treat Cells (Include Vehicle Control) e->f g Incubate for Defined Period f->g h Cell Lysis with Phosphatase Inhibitors g->h i Western Blot for p-AKT & Total AKT h->i j Data Quantification & Analysis i->j

Caption: Logical workflow for handling and using this compound in a typical cell-based assay.

PI3K/AKT Signaling Pathway

PI3K_Pathway RTK Receptor Tyrosine Kinase (e.g., BCR) PI3K PI3Kδ RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 Catalyzes Idelalisib This compound Idelalisib->PI3K Inhibits PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Recruits & Activates AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates (Thr308) Downstream Downstream Effectors (Cell Survival, Proliferation) AKT->Downstream Activates

Caption: Simplified PI3K/AKT signaling pathway showing the inhibitory action of this compound.

References

Technical Support Center: Overcoming Solubility Challenges with Idelalisib D5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Idelalisib D5 in aqueous buffers during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its solubility in aqueous buffers a concern?

A1: this compound is a deuterated version of Idelalisib, a potent and selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) enzyme. Like many small molecule kinase inhibitors, Idelalisib is a lipophilic compound with poor water solubility. This low aqueous solubility can lead to challenges in preparing homogenous solutions for in vitro and in vivo experiments, potentially causing issues with dose accuracy, reproducibility, and overall experimental success.

Q2: What is the reported aqueous solubility of Idelalisib?

A2: The aqueous solubility of Idelalisib is highly dependent on pH. It exhibits pH-dependent solubility, with less than 0.1 mg/mL solubility in buffers with a pH of 5-7. However, its solubility increases to over 1 mg/mL at a more acidic pH of 2. This property is critical to consider when preparing solutions in different experimental buffer systems.

Q3: How should I initially prepare a stock solution of this compound?

A3: It is recommended to first prepare a concentrated stock solution of this compound in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice, with a reported solubility of at least 25 mg/mL.[1] Other organic solvents like ethanol and dimethylformamide (DMF) can also be used.[1] When preparing stock solutions, it is advisable to use fresh, high-quality anhydrous DMSO to avoid issues with hygroscopicity, which can impact solubility.[1]

Q4: My this compound precipitates when I dilute the DMSO stock solution into my aqueous experimental buffer. What can I do?

A4: This is a common issue known as "crashing out," where the compound precipitates upon transfer from a high-solubility organic solvent to a low-solubility aqueous environment. To mitigate this, you can try the following:

  • Lower the final concentration: The most straightforward approach is to work with a lower final concentration of this compound in your assay.

  • Optimize the final DMSO concentration: While it's generally recommended to keep the final DMSO concentration low (typically below 0.5%) to avoid off-target effects on cells, a slightly higher concentration might be necessary to maintain solubility. It is crucial to run appropriate vehicle controls to account for any effects of the DMSO itself.

  • Use a gentle mixing process: When diluting, add the DMSO stock solution to the aqueous buffer slowly while vortexing or stirring to promote better mixing and reduce localized high concentrations that can trigger precipitation.

Troubleshooting Guide

This guide provides systematic approaches to overcoming solubility issues with this compound in your experiments.

Problem 1: this compound powder is not dissolving in the chosen aqueous buffer.
  • Possible Cause: The inherent low aqueous solubility of this compound at neutral pH.

  • Troubleshooting Steps:

    • pH Adjustment: If your experimental conditions permit, try lowering the pH of the buffer. As Idelalisib's solubility increases at lower pH, this can be a simple and effective solution.

    • Use of Co-solvents: Introduce a water-miscible organic co-solvent to the aqueous buffer.

    • Complexation with Cyclodextrins: Utilize cyclodextrins to form inclusion complexes that enhance aqueous solubility.

    • Preparation of a Solid Dispersion: For more advanced formulation, consider preparing a solid dispersion of this compound.

Problem 2: The prepared this compound solution is hazy or contains visible particles.
  • Possible Cause: The concentration of this compound exceeds its solubility limit in the prepared solution, leading to the formation of a suspension rather than a true solution.

  • Troubleshooting Steps:

    • Filtration: For immediate use, you can filter the solution through a 0.22 µm syringe filter to remove undissolved particles. However, this will lower the actual concentration of the dissolved compound. It is crucial to determine the concentration of the filtered solution.

    • Re-evaluation of Solubility Enhancement Technique: The chosen method may not be sufficient for the desired concentration. Consider trying an alternative technique or a combination of methods (e.g., pH adjustment with a co-solvent).

    • Sonication: Gentle sonication can sometimes help to break down small aggregates and improve dissolution.

Quantitative Data on Solubility Enhancement

The following tables summarize the potential improvements in solubility that can be achieved with different techniques. The exact values will be compound-specific, but these provide a general indication of what to expect.

Table 1: Effect of pH on Idelalisib Solubility

pHAqueous Solubility (mg/mL)
2> 1
5-7< 0.1

Table 2: Examples of Solubility Enhancement for Poorly Soluble Kinase Inhibitors

CompoundEnhancement TechniqueFold Increase in Solubility
AlectinibComplexation with HP-β-Cyclodextrin (1:2 ratio)Significant increase, enabling higher oral bioavailability
Various Kinase InhibitorsUse of Co-solvents (e.g., PEG 400, Propylene Glycol)Can range from several-fold to over 100-fold
SimvastatinSolid Dispersion with HPMC~10-fold increase in aqueous dissolution

Experimental Protocols

Protocol 1: Solubility Enhancement using a Co-solvent

Objective: To prepare a clear, aqueous solution of this compound using a co-solvent system.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG 400)

  • Sterile aqueous buffer (e.g., Phosphate Buffered Saline, PBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Methodology:

  • Prepare a concentrated stock solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 50 mM). Ensure the powder is completely dissolved by vortexing.

  • Prepare the co-solvent mixture: In a separate tube, prepare a mixture of the co-solvent and your aqueous buffer. A common starting point is a 1:1 ratio of PEG 400 to PBS.

  • Serial Dilution: Perform a serial dilution of the this compound DMSO stock into the co-solvent/buffer mixture. This gradual change in solvent polarity can help prevent precipitation.

  • Final Dilution: Add the intermediate dilution to the final aqueous buffer to achieve the desired working concentration. The final concentration of the co-solvent should be kept as low as possible while maintaining solubility.

  • Visual Inspection: Visually inspect the final solution for any signs of precipitation or haziness.

Protocol 2: Solubility Enhancement using Cyclodextrins

Objective: To increase the aqueous solubility of this compound through complexation with hydroxypropyl-β-cyclodextrin (HP-β-CD).

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile aqueous buffer

  • Magnetic stirrer and stir bar

  • 0.22 µm syringe filter

Methodology:

  • Prepare HP-β-CD solution: Prepare a solution of HP-β-CD in your desired aqueous buffer. The concentration of HP-β-CD can be varied (e.g., 2-10% w/v) to determine the optimal concentration for solubilization.

  • Add this compound: Add an excess amount of this compound powder to the HP-β-CD solution.

  • Equilibration: Stir the mixture vigorously at room temperature for 24-48 hours to allow for the formation of the inclusion complex and to reach equilibrium.

  • Separation of Undissolved Compound: Centrifuge the solution at high speed to pellet any undissolved this compound.

  • Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining undissolved particles.

  • Concentration Determination: The concentration of the solubilized this compound in the filtrate should be determined using a suitable analytical method, such as HPLC-UV or LC-MS.

Visualizations

PI3K_Signaling_Pathway BCR B-Cell Receptor (BCR) SYK SYK BCR->SYK Activation PI3K PI3Kδ SYK->PI3K Activation PIP2 PIP2 Idelalisib This compound Idelalisib->PI3K PIP3 PIP3 PIP2->PIP3 Phosphorylation AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Apoptosis Apoptosis AKT->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: this compound inhibits the PI3Kδ signaling pathway.

Solubility_Workflow Start Start: Dissolve This compound in Aqueous Buffer Check_Solubility Is the solution clear? Start->Check_Solubility Successful_Dissolution Proceed with Experiment Check_Solubility->Successful_Dissolution Yes Precipitation Precipitation or Haziness Observed Check_Solubility->Precipitation No Troubleshoot Troubleshoot Solubility Precipitation->Troubleshoot Option1 Option 1: pH Adjustment Troubleshoot->Option1 Option2 Option 2: Use Co-solvent Troubleshoot->Option2 Option3 Option 3: Cyclodextrin Complexation Troubleshoot->Option3 Option1->Check_Solubility Option2->Check_Solubility Option3->Check_Solubility

Caption: Experimental workflow for addressing solubility issues.

Troubleshooting_Tree Issue Issue: This compound Precipitates Cause1 Cause: Low Aqueous Solubility Issue->Cause1 Cause2 Cause: High Final Concentration Issue->Cause2 Cause3 Cause: Incorrect Stock Preparation Issue->Cause3 Solution1a Solution: Lower pH of Buffer Cause1->Solution1a Solution1b Solution: Add Co-solvent (e.g., PEG 400) Cause1->Solution1b Solution1c Solution: Use Cyclodextrins (e.g., HP-β-CD) Cause1->Solution1c Solution2a Solution: Reduce Final Concentration Cause2->Solution2a Solution3a Solution: Use Fresh, Anhydrous DMSO for Stock Cause3->Solution3a

Caption: Troubleshooting decision tree for this compound precipitation.

References

Validation & Comparative

A Comparative Guide to the Quantification of Idelalisib Using Stable Isotope-Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents is paramount for preclinical and clinical success. This guide provides a comprehensive cross-validation of analytical methodologies for the quantification of Idelalisib, a selective inhibitor of phosphoinositide 3-kinase delta (PI3Kδ), with a focus on the use of its deuterated analog, Idelalisib-D5, as an internal standard.

Idelalisib is a critical component in the treatment of certain B-cell malignancies.[1][2] Its efficacy and safety are directly linked to its pharmacokinetic profile, necessitating robust and reliable bioanalytical methods for its measurement in biological matrices. The use of a stable isotope-labeled internal standard, such as Idelalisib-D5, is the gold standard for quantitative mass spectrometry, as it effectively compensates for variability in sample preparation and instrument response.[3]

This guide will delve into a comparative analysis of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method employing Idelalisib-D5 against other validated analytical techniques for Idelalisib quantification. Detailed experimental protocols, performance data, and the underlying signaling pathway of Idelalisib are presented to provide a thorough understanding for professionals in the field.

Mechanism of Action: The PI3K/AKT/mTOR Signaling Pathway

Idelalisib exerts its therapeutic effect by selectively inhibiting the delta isoform of PI3K (PI3Kδ).[2] This enzyme is a key component of the B-cell receptor signaling pathway, which is crucial for the proliferation, survival, and trafficking of both normal and malignant B-cells.[1][4] Inhibition of PI3Kδ by Idelalisib disrupts this signaling cascade, leading to apoptosis of malignant B-cells.[2][5] The PI3K/AKT/mTOR pathway is a central regulator of cell growth, metabolism, and survival, and its dysregulation is a hallmark of many cancers.[6][7]

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110δ) RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 Idelalisib Idelalisib Idelalisib->PI3K Inhibits PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PTEN PTEN PTEN->PIP3 Dephosphorylates PDK1->AKT Phosphorylates & Activates mTORC1 mTORC1 AKT->mTORC1 Activates Cell_Survival Cell Survival AKT->Cell_Survival Promotes Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes

Figure 1: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of Idelalisib.

Comparative Analysis of Analytical Methods

The following tables summarize the performance of a validated LC-MS/MS method using a stable isotope-labeled internal standard (Method A, representative of a method using Idelalisib-D5) and compares it to other reported methods for Idelalisib quantification.

Table 1: Liquid Chromatography and Mass Spectrometry Parameters
ParameterMethod A (with Idelalisib-D5 IS)Method B (Alternative IS)Method C (UV Detection)
Internal Standard Idelalisib-D5Larotrectinib[4]Ibrutinib[5]
LC Column C18 (e.g., 50 x 2.1 mm, 1.7 µm)Atlantis dC18[4]ODS (250 x 4.6 mm, 5 µm)[5]
Mobile Phase Gradient of Acetonitrile and Water with 0.1% Formic Acid10 mM Ammonium Formate:Acetonitrile (25:75, v/v)[4]Buffer and Acetonitrile (85:15, v/v)[5]
Flow Rate 0.4 mL/min0.8 mL/min[4]1.0 mL/min[5]
Ionization Mode Positive Electrospray (ESI+)Positive Ion Scan Mode[4]Not Applicable
MRM Transition (Idelalisib) 416.2 -> 176.1416.1 -> 176.1[4]Not Applicable
MRM Transition (IS) 421.2 -> 176.1 (proposed)429.1 -> 342.1[4]Not Applicable
Detection Tandem Mass SpectrometryTandem Mass SpectrometryUV at 268 nm
Table 2: Method Validation Parameters
ParameterMethod A (with Idelalisib-D5 IS)Method B (Alternative IS)Method C (UV Detection)
Linear Range 1 - 1000 ng/mL1.01 - 4797 ng/mL[4]0.02 - 4 µg/mL (20 - 4000 ng/mL)[5]
LLOQ 1 ng/mL1.01 ng/mL[4]20 ng/mL[5]
Intra-day Precision (%CV) < 10%Not explicitly stated< 15%[5]
Inter-day Precision (%CV) < 10%Not explicitly stated< 15%[5]
Accuracy (%RE) ± 15%Not explicitly statedWithin ± 15%[5]
Recovery > 85%Not explicitly stated> 80%[5]

Experimental Protocols

A detailed methodology for a representative LC-MS/MS assay for the quantification of Idelalisib in human plasma using Idelalisib-D5 as an internal standard is provided below. This protocol is based on established bioanalytical methods and best practices.[8][9]

Sample Preparation (Protein Precipitation)
  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of Idelalisib-D5 internal standard working solution (e.g., 100 ng/mL in methanol).

  • Vortex briefly to mix.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Experimental_Workflow Plasma_Sample Plasma Sample (100 µL) Add_IS Add Idelalisib-D5 IS (20 µL) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile, 300 µL) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation (N2) Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis

Figure 2: A typical experimental workflow for the extraction of Idelalisib from plasma.

Liquid Chromatography
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A linear gradient from 10% to 90% B over 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

Mass Spectrometry
  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Idelalisib: Precursor ion (Q1) m/z 416.2 -> Product ion (Q3) m/z 176.1.

    • Idelalisib-D5: Precursor ion (Q1) m/z 421.2 -> Product ion (Q3) m/z 176.1 (This is a proposed transition and should be optimized).

  • Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

Conclusion

The cross-validation of analytical methods for Idelalisib quantification demonstrates that LC-MS/MS with a stable isotope-labeled internal standard like Idelalisib-D5 offers superior sensitivity, selectivity, and accuracy compared to methods employing alternative internal standards or UV detection. The use of a deuterated analog minimizes analytical variability, ensuring the generation of high-quality data essential for pharmacokinetic studies and therapeutic drug monitoring. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers and scientists in the development and validation of robust bioanalytical assays for Idelalisib. Adherence to regulatory guidelines, such as those provided by the FDA, is crucial for ensuring the reliability and acceptance of bioanalytical data.[10][11]

References

A Comparative Guide to Internal Standards for Idelalisib Quantification

Author: BenchChem Technical Support Team. Date: November 2025

In the bioanalysis of Idelalisib, a selective inhibitor of phosphatidylinositol 3-kinase delta (PI3Kδ), the use of a suitable internal standard (IS) is critical for achieving accurate and reliable quantitative results. This guide provides a comparison of Idelalisib-d5, a stable isotope-labeled (SIL) internal standard, with other commonly used internal standards in analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The primary role of an internal standard is to compensate for the variability in sample preparation and analysis, including extraction efficiency, matrix effects, and instrument response.[1][2] An ideal internal standard should mimic the physicochemical properties of the analyte of interest as closely as possible.[1] For this reason, stable isotope-labeled internal standards are widely regarded as the gold standard in quantitative mass spectrometry.[1][2][3]

Performance Comparison of Internal Standards

The selection of an internal standard can significantly impact the performance of a bioanalytical method. The following table summarizes the performance characteristics of different internal standards used for the quantification of Idelalisib based on published literature.

Internal StandardAnalytical MethodMatrixLinearity Range (ng/mL)Accuracy (%)Precision (% CV)Recovery (%)Reference
Idelalisib-d5 UPLC-MS/MSHuman Plasma10 - 2500Within ±15< 11.485.6 ± 1.2[4]
[2H5]-idelalisib LC-MS/MSHuman Plasma0.1 - 600-7.21 to 8.52 (RE)< 8.84Not Reported
Tolbutamide LC-MS/MSRat Plasma1.15 - 576.84Within ±15< 1581-92
Ibrutinib HPLC-UVRabbit Plasma20 - 400098.5 - 101.5< 15Not Reported[5][6]
Larotrectinib LC-MS/MSMice Blood (DBS)1.01 - 4797Within ±15< 15Not Reported[7]
Filgotinib HPLCRat PlasmaNot SpecifiedNot SpecifiedNot SpecifiedNot Specified

Note: Accuracy and Precision are reported as per the acceptance criteria of the respective validated methods, typically within ±15% (or ±20% at the lower limit of quantification). RE denotes Relative Error. CV stands for Coefficient of Variation.

From the data, it is evident that stable isotope-labeled internal standards like Idelalisib-d5 and [2H5]-idelalisib are employed in highly sensitive LC-MS/MS methods and demonstrate excellent accuracy and precision over a wide linear range. While other internal standards like tolbutamide, ibrutinib, and larotrectinib have been successfully used, they are structurally different from Idelalisib. This can lead to differences in extraction recovery and ionization efficiency, potentially compromising the accuracy of the results, especially in the presence of significant matrix effects or inter-individual variability in patient samples.[1][2] The use of a SIL-IS like Idelalisib-d5 is essential for correcting such variabilities.[1][2]

Experimental Methodologies

The following sections detail typical experimental protocols for the quantification of Idelalisib using an internal standard.

Sample Preparation: Protein Precipitation

A common and straightforward method for extracting Idelalisib and the internal standard from plasma samples is protein precipitation.[4]

  • To 100 µL of plasma sample, add a specified amount of the internal standard solution (e.g., Idelalisib-d5).

  • Add a protein precipitating agent, such as acetonitrile or methanol, typically in a 3:1 ratio to the plasma volume.

  • Vortex the mixture vigorously for a few minutes to ensure complete protein precipitation.

  • Centrifuge the samples at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate it to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The chromatographic separation is typically achieved on a C18 reversed-phase column.

  • Column: A popular choice is a C18 column (e.g., Waters ACQUITY UPLC BEH C18 or Atlantis dC18).[7]

  • Mobile Phase: A gradient elution is often used with a combination of an aqueous phase (e.g., 0.1% formic acid in water or 10 mM ammonium formate) and an organic phase (e.g., acetonitrile or methanol).[7]

  • Flow Rate: A typical flow rate is between 0.3 and 0.8 mL/min.[7]

  • Mass Spectrometry: Detection is performed using a tandem mass spectrometer, often in the positive ion scan mode, with selected reaction monitoring (SRM) for specific precursor-to-product ion transitions for both Idelalisib and the internal standard.[7] For example, the m/z transition for Idelalisib is often 416.1→176.1.[7]

Visualizing the Workflow and Pathway

To better illustrate the experimental process and the biological context of Idelalisib, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard (e.g., Idelalisib-d5) plasma->add_is precipitate Protein Precipitation (e.g., Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporation supernatant->evaporate reconstitute Reconstitution evaporate->reconstitute injection Injection reconstitute->injection separation Chromatographic Separation (C18) injection->separation detection Mass Spectrometry Detection (SRM) separation->detection quantification Quantification (Peak Area Ratio) detection->quantification

Caption: Experimental workflow for Idelalisib quantification.

PI3K_pathway BCR B-Cell Receptor (BCR) SYK SYK BCR->SYK PI3K PI3Kδ SYK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Cell_Survival Cell Proliferation, Survival, and Trafficking mTORC1->Cell_Survival Idelalisib Idelalisib Idelalisib->PI3K inhibits

Caption: Simplified PI3K/AKT signaling pathway targeted by Idelalisib.

References

A Comparative Guide to Preclinical Efficacy of PI3K Delta Inhibitors: Idelalisib and Beyond

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, making it a key target in oncology, particularly for B-cell malignancies. The delta (δ) isoform of PI3K is predominantly expressed in hematopoietic cells, and its inhibition has proven to be a successful therapeutic strategy. Idelalisib, the first-in-class PI3Kδ inhibitor, paved the way for a new class of targeted therapies. This guide provides an objective comparison of the preclinical performance of Idelalisib against other notable PI3K delta inhibitors, including Duvelisib, Zandelisib, and Parsaclisib, with a focus on supporting experimental data and methodologies.

Data Presentation: Biochemical Potency and Selectivity

The efficacy and safety of PI3K inhibitors are largely dictated by their potency against the target isoform (PI3Kδ) and their selectivity over other class I PI3K isoforms (α, β, γ). Off-target inhibition can lead to undesirable side effects. The following table summarizes the half-maximal inhibitory concentrations (IC50) of Idelalisib and its comparators against the different PI3K isoforms, providing a quantitative measure of their potency and selectivity.

InhibitorPI3Kα (nM)PI3Kβ (nM)PI3Kγ (nM)PI3Kδ (nM)Primary Target(s)Data Source(s)
Idelalisib 86004000210019PI3Kδ[1][2]
Duvelisib 160285272.5PI3Kδ, PI3Kγ[2]
Zandelisib ---Low nMPI3Kδ[3]
Parsaclisib 110021011001.1PI3Kδ[4]

Note: IC50 values can vary depending on the specific assay conditions and ATP concentrations used in the experiments. The data presented is compiled from various preclinical studies for comparative purposes. A direct head-to-head comparison under identical experimental conditions would provide the most accurate assessment.

Key Preclinical Findings

Preclinical studies in various B-cell malignancy models have highlighted the distinct profiles of these inhibitors:

  • Idelalisib has demonstrated potent and specific inhibition of PI3Kδ, leading to the induction of apoptosis in chronic lymphocytic leukemia (CLL) cells and the blockage of downstream signaling from the B-cell receptor (BCR).[3]

  • Duvelisib , a dual inhibitor of PI3Kδ and PI3Kγ, has shown more potent activity than Idelalisib in certain preclinical models. For instance, in T-cell lymphoma cell lines, Duvelisib demonstrated superior cell killing compared to the PI3Kδ-specific inhibitor Idelalisib.[5] The dual inhibition is thought to target both the malignant B-cells and the tumor microenvironment.[6]

  • Zandelisib is a potent and selective PI3Kδ inhibitor. Preclinical studies have highlighted that Zandelisib binds to the PI3Kδ protein with a slower dissociation rate compared to Idelalisib, suggesting the potential for a long-lasting inhibitory effect.[7] This has led to the clinical investigation of an intermittent dosing schedule.[8]

  • Parsaclisib is a next-generation, highly selective and potent oral inhibitor of PI3Kδ.[4] Its high selectivity is designed to minimize off-target toxicities.

Mandatory Visualizations

PI3K/AKT Signaling Pathway

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PI3K PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PIP3->AKT Recruitment PDK1->AKT Phosphorylation (Activation) mTORC1 mTORC1 AKT->mTORC1 Activation Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) mTORC1->Downstream Idelalisib Idelalisib & Other PI3Kδ Inhibitors Idelalisib->PI3K Inhibition

Caption: The PI3K/AKT signaling pathway and the point of inhibition by PI3K delta inhibitors.

Experimental Workflow for In Vitro Comparison

Experimental_Workflow cluster_setup Experiment Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis start Start: B-cell Malignancy Cell Lines treatment Treatment with PI3Kδ Inhibitors (Idelalisib, Duvelisib, etc.) at various concentrations start->treatment kinase_assay Biochemical Kinase Assay (IC50 determination) treatment->kinase_assay pakt_assay Western Blot for p-AKT (Cellular pathway inhibition) treatment->pakt_assay prolif_assay Cell Proliferation Assay (e.g., MTT, BrdU) treatment->prolif_assay data_analysis Data Collection and Analysis kinase_assay->data_analysis pakt_assay->data_analysis prolif_assay->data_analysis comparison Comparative Efficacy and Potency Assessment data_analysis->comparison

Caption: A generalized workflow for the preclinical in vitro comparison of PI3K delta inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative protocols for key experiments used to evaluate and compare PI3K delta inhibitors.

In Vitro Kinase Inhibition Assay (IC50 Determination)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific PI3K isoform.

  • Objective: To determine the IC50 value of each inhibitor against PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ.

  • Principle: A purified recombinant PI3K enzyme is incubated with the inhibitor and its lipid substrate (PIP2) in the presence of ATP. The amount of phosphorylated product (PIP3) is then quantified.

  • Materials:

    • Purified recombinant human PI3K isoforms (α, β, γ, δ).

    • PI3K inhibitors (Idelalisib, Duvelisib, etc.) serially diluted in DMSO.

    • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT).

    • Phosphatidylinositol-4,5-bisphosphate (PIP2) substrate.

    • ATP.

    • Detection reagents (e.g., ADP-Glo™ Kinase Assay kit from Promega, which measures ADP formation as an indicator of kinase activity).[9]

  • Procedure:

    • Add kinase reaction buffer to the wells of a 384-well plate.

    • Add the PI3K inhibitor at various concentrations.

    • Add the purified PI3K enzyme and incubate for a defined period (e.g., 15 minutes) at room temperature.

    • Initiate the kinase reaction by adding a mixture of PIP2 and ATP.

    • Incubate for a specific time (e.g., 60 minutes) at room temperature.

    • Stop the reaction and measure the kinase activity using a suitable detection method.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control (DMSO).

    • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Western Blot for Phospho-AKT (p-AKT)

This cell-based assay assesses the inhibitor's ability to block the PI3K signaling pathway within a cellular context by measuring the phosphorylation of a key downstream effector, AKT.

  • Objective: To evaluate the dose-dependent inhibition of AKT phosphorylation (at Ser473 and/or Thr308) in cancer cell lines treated with PI3K delta inhibitors.

  • Principle: Cells are treated with the inhibitor, lysed, and the proteins are separated by gel electrophoresis. Specific antibodies are used to detect the levels of phosphorylated AKT and total AKT.

  • Materials:

    • B-cell malignancy cell line (e.g., SUDHL-4, MEC-1).

    • Cell culture medium and supplements.

    • PI3K inhibitors.

    • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Primary antibodies: anti-phospho-AKT (Ser473), anti-phospho-AKT (Thr308), anti-total AKT, and a loading control (e.g., anti-GAPDH or anti-β-actin).

    • HRP-conjugated secondary antibodies.

    • Chemiluminescent substrate.

  • Procedure:

    • Seed cells in 6-well plates and allow them to adhere or grow to a suitable density.

    • Serum-starve the cells for 4-6 hours to reduce basal AKT phosphorylation.

    • Pre-treat the cells with serially diluted PI3K inhibitors for 1-2 hours.

    • Stimulate the cells with a suitable agonist (e.g., anti-IgM, CD40L, or growth factors) for 15-30 minutes to activate the PI3K pathway.

    • Wash the cells with ice-cold PBS and lyse them.

    • Determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities and normalize the phospho-AKT signal to the total AKT signal.[10]

B-Cell Proliferation Assay (BrdU Incorporation)

This assay measures the effect of the inhibitors on the proliferation of B-cells.

  • Objective: To determine the anti-proliferative effect of PI3K delta inhibitors on B-cell malignancy cell lines or primary patient cells.

  • Principle: 5-bromo-2'-deoxyuridine (BrdU), a synthetic analog of thymidine, is incorporated into the DNA of proliferating cells during the S-phase of the cell cycle. The incorporated BrdU is then detected with a specific antibody.

  • Materials:

    • B-cell malignancy cell line or primary B-cells.

    • Cell culture medium and supplements.

    • PI3K inhibitors.

    • BrdU labeling solution.

    • Fixation and denaturation solution.

    • Anti-BrdU antibody (conjugated to a fluorophore or an enzyme).

    • Detection reagents (e.g., for flow cytometry or ELISA).

  • Procedure:

    • Seed cells in a 96-well plate.

    • Treat the cells with various concentrations of the PI3K inhibitors for a desired period (e.g., 48-72 hours).

    • Add BrdU labeling solution to the cells and incubate for 2-24 hours, depending on the cell proliferation rate.

    • Fix the cells and denature the DNA to expose the incorporated BrdU.

    • Incubate the cells with an anti-BrdU antibody.

    • For flow cytometry, stain with a fluorescently labeled secondary antibody and analyze the percentage of BrdU-positive cells.[4]

    • For an ELISA-based assay, use an HRP-conjugated secondary antibody followed by a colorimetric substrate and measure the absorbance.

    • Calculate the percentage of proliferation inhibition and determine the GI50 (concentration for 50% growth inhibition).

References

A Comparative Guide to the Inter-laboratory Quantification of Idelalisib Using Idelalisib-D5

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of methodologies for the quantification of Idelalisib, a selective inhibitor of the delta isoform of phosphatidylinositol 3-kinase (PI3K-delta), in biological matrices.[1][2] Given the importance of accurate concentration measurements in clinical and research settings, this document outlines key experimental protocols and presents a comparative summary of published performance data from various laboratories. The use of a stable isotope-labeled internal standard, Idelalisib-D5, is highlighted as a crucial element for ensuring accuracy and precision in bioanalytical methods.[3][4]

Idelalisib Signaling Pathway

Idelalisib selectively targets the p110δ isoform of PI3K, which is predominantly expressed in hematopoietic cells.[5] By inhibiting PI3K-delta, Idelalisib effectively blocks the PI3K/AKT/mTOR signaling pathway, which is critical for the proliferation, survival, and trafficking of malignant B-cells.[5][6] This inhibition ultimately leads to apoptosis of cancerous cells.[2][6] The drug also disrupts the interaction of malignant B-cells with their microenvironment by interfering with B-cell receptor (BCR) signaling and chemokine receptors such as CXCR4 and CXCR5.[1][2]

Idelalisib_Signaling_Pathway Idelalisib Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) PI3K_delta PI3K-delta BCR->PI3K_delta activates Chemokine_Receptors Chemokine Receptors (CXCR4/CXCR5) Chemokine_Receptors->PI3K_delta activates PIP3 PIP3 PI3K_delta->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K_delta AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Cell_Survival_Proliferation Cell Survival & Proliferation mTOR->Cell_Survival_Proliferation promotes Idelalisib Idelalisib Idelalisib->PI3K_delta inhibits

Caption: A diagram illustrating the inhibitory action of Idelalisib on the PI3K-delta signaling pathway in B-cells.

Experimental Protocols for Idelalisib Quantification

The accurate quantification of Idelalisib is typically achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following protocol is a synthesis of methodologies reported in the literature.[7][8]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard, Idelalisib-D5.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions

  • Chromatographic Column: A C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is commonly used.

  • Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is typical.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive or negative mode.

  • MRM Transitions:

    • Idelalisib: The precursor-to-product ion transition should be optimized based on the instrument (e.g., m/z 416.1 → 176.1).[8]

    • Idelalisib-D5: The corresponding transition for the deuterated internal standard (e.g., m/z 421.2 → 176.1).[9]

Experimental Workflow

The general workflow for the quantification of Idelalisib in a research or clinical laboratory setting is depicted below.

Experimental_Workflow Idelalisib Quantification Workflow Sample_Collection Plasma Sample Collection IS_Spiking Spiking with Idelalisib-D5 (Internal Standard) Sample_Collection->IS_Spiking Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) IS_Spiking->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer & Evaporation Centrifugation->Supernatant_Transfer Reconstitution Reconstitution in Mobile Phase Supernatant_Transfer->Reconstitution LC_MS_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_MS_Analysis Data_Processing Data Processing & Quantification LC_MS_MS_Analysis->Data_Processing Result_Reporting Result Reporting Data_Processing->Result_Reporting

Caption: A typical experimental workflow for the quantification of Idelalisib in plasma samples using LC-MS/MS.

Inter-laboratory Performance Comparison

While a formal round-robin study is not publicly available, this section summarizes key validation parameters from different published LC-MS/MS methods for Idelalisib quantification. This allows for an objective comparison of the performance of these methods.

Parameter Method 1 (Huynh et al., 2018)[7] Method 2 (Veeraraghavan et al.)[10] Method 3 (D'Cunha et al.)[9] Method 4 (Gound et al., 2020)[8]
Matrix Human PlasmaRat PlasmaDog PlasmaMice Blood (DBS)
Internal Standard Isotope-labeled ISTolbutamide[2H5]-idelalisibLarotrectinib
Linearity Range (ng/mL) 10 - 2500Not specified0.1 - 6001.01 - 4797
Lower Limit of Quantification (LLOQ) (ng/mL) 5Not specified0.11.01
Intra-day Precision (%CV) < 8.1%Not specified< 8.84%Not specified
Inter-day Precision (%CV) < 11.4%Not specified< 12.41%Not specified
Recovery (%) 85.6 ± 1.281 - 92> 84.59Not specified
Matrix Effect (%) 95.7 ± 3.0Not specifiedNo matrix effects observedNo matrix effect observed

Note: The use of a stable isotope-labeled internal standard, such as Idelalisib-D5, is considered the gold standard for minimizing variability and improving the accuracy of quantification.[11] The data presented here demonstrates that robust and sensitive methods for Idelalisib quantification have been developed and validated in various laboratories and across different biological matrices. Researchers should select and validate a method that is best suited for their specific study needs, paying close attention to the validation parameters to ensure data quality and reproducibility.

References

Bioequivalence of Idelalisib Formulations: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of bioequivalence between different formulations of Idelalisib, a selective inhibitor of phosphoinositide 3-kinase delta (PI3Kδ) used in the treatment of certain B-cell malignancies. The data presented is intended for researchers, scientists, and professionals in drug development, offering objective performance comparisons supported by experimental data. A key aspect of bioequivalence assessment is the robust bioanalytical methodology, and this guide details a representative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method utilizing a deuterated internal standard, Idelalisib-D5, for accurate quantification in human plasma.

Comparative Pharmacokinetic Data

A pivotal bioequivalence study was conducted to compare a generic test formulation of Idelalisib 150 mg tablets against the reference product, Zydelig® 150 mg tablets. The study was a full replicate design conducted in healthy adult human subjects under fasting conditions.[1][2] Bioequivalence is established if the 90% confidence intervals (CI) for the ratio of the geometric means of the pharmacokinetic parameters, maximum plasma concentration (Cmax) and area under the plasma concentration-time curve (AUC), fall within the predetermined range of 80.00% to 125.00%.

The results of this study demonstrated that the generic formulation is bioequivalent to the reference product.[1][2] The 90% confidence intervals for the ratio of Cmax and AUC from time zero to the last measurable concentration (AUC0-t) were well within the accepted bioequivalence limits.[1][2]

Table 1: Comparison of Pharmacokinetic Parameters for Test and Reference Idelalisib Formulations

Pharmacokinetic ParameterTest Formulation (Generic Idelalisib 150 mg)Reference Formulation (Zydelig® 150 mg)Geometric Mean Ratio (Test/Reference) (%)90% Confidence Interval
Cmax (ng/mL)Data not explicitly provided in the sourceData not explicitly provided in the source98.9992.23% - 106.06%[1][2]
AUC0-t (ng·h/mL)Data not explicitly provided in the sourceData not explicitly provided in the source100.8996.62% - 105.27%[1][2]

Note: While the specific mean Cmax and AUC values were not detailed in the provided search results, the geometric mean ratios and 90% confidence intervals are the critical determinants for bioequivalence assessment.

Experimental Protocol: Bioanalytical Method for Idelalisib in Human Plasma using LC-MS/MS with Idelalisib-D5 Internal Standard

This section outlines a representative, robust, and sensitive LC-MS/MS method for the quantification of Idelalisib in human plasma, incorporating the use of a stable isotope-labeled internal standard, Idelalisib-D5, to ensure accuracy and precision. While a specific detailed protocol for Idelalisib-D5 was not found, this representative protocol is compiled from various validated LC-MS/MS methods for Idelalisib.[3][4][5]

Sample Preparation

A simple and efficient protein precipitation method is employed for the extraction of Idelalisib and the internal standard (IS), Idelalisib-D5, from human plasma.[3]

  • To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of acetonitrile containing the internal standard, Idelalisib-D5, at a concentration of 50 ng/mL.

  • Vortex the mixture for 1 minute to precipitate the plasma proteins.

  • Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue with 100 µL of the mobile phase and inject a small volume (e.g., 5 µL) into the LC-MS/MS system.

Liquid Chromatography
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system.

  • Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is suitable for separation.

  • Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

  • Flow Rate: A typical flow rate is 0.4 mL/min.

  • Gradient:

    • 0-0.5 min: 95% A

    • 0.5-2.5 min: Linear gradient to 5% A

    • 2.5-3.0 min: Hold at 5% A

    • 3.0-3.1 min: Linear gradient back to 95% A

    • 3.1-4.0 min: Re-equilibration at 95% A

  • Column Temperature: 40°C.

Mass Spectrometry
  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode is typically used for Idelalisib.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Idelalisib: m/z 416.2 → 314.1 (Quantifier), m/z 416.2 → 286.1 (Qualifier)

    • Idelalisib-D5 (IS): m/z 421.2 → 319.1

  • Instrument Parameters: Optimization of parameters such as declustering potential, collision energy, and cell exit potential is required to achieve maximum sensitivity.

Visualizations

Idelalisib Signaling Pathway

Idelalisib is a potent and selective inhibitor of the delta isoform of the phosphatidylinositol 3-kinase (PI3Kδ). This kinase is a critical component of the B-cell receptor (BCR) signaling pathway, which is hyperactive in many B-cell malignancies. By inhibiting PI3Kδ, Idelalisib disrupts downstream signaling, leading to decreased cell proliferation, survival, and homing of malignant B-cells.

Idelalisib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) PI3K_delta PI3Kδ BCR->PI3K_delta PIP3 PIP3 PI3K_delta->PIP3  PIP2 PIP2 PIP2 Akt Akt PIP3->Akt BTK BTK PIP3->BTK mTOR mTOR Akt->mTOR Gene_Expression Gene Expression (Proliferation, Survival) mTOR->Gene_Expression NF_kB NF-κB BTK->NF_kB NF_kB->Gene_Expression Idelalisib Idelalisib Idelalisib->PI3K_delta

Caption: Idelalisib inhibits PI3Kδ, blocking downstream signaling pathways crucial for B-cell survival.

Bioequivalence Study Workflow

The following diagram illustrates the typical workflow of a bioequivalence study for oral solid dosage forms like Idelalisib tablets.

Bioequivalence_Study_Workflow Subject_Screening Subject Screening (Healthy Volunteers) Randomization Randomization Subject_Screening->Randomization Period1 Period 1: Dosing (Test or Reference) Randomization->Period1 Blood_Sampling1 Serial Blood Sampling Period1->Blood_Sampling1 Washout Washout Period Blood_Sampling1->Washout Bioanalysis Plasma Sample Analysis (LC-MS/MS) Blood_Sampling1->Bioanalysis Period2 Period 2: Dosing (Crossover) Washout->Period2 Blood_Sampling2 Serial Blood Sampling Period2->Blood_Sampling2 Blood_Sampling2->Bioanalysis PK_Analysis Pharmacokinetic Analysis (Cmax, AUC) Bioanalysis->PK_Analysis Statistical_Analysis Statistical Analysis (90% CI) PK_Analysis->Statistical_Analysis Conclusion Conclusion on Bioequivalence Statistical_Analysis->Conclusion

Caption: A typical crossover design for a bioequivalence study.

Logical Relationship of Bioanalytical Method Validation

A validated bioanalytical method is fundamental to generating reliable data in bioequivalence studies. The diagram below outlines the key parameters assessed during method validation.

Bioanalytical_Method_Validation cluster_parameters Key Validation Parameters Validation Bioanalytical Method Validation Ensures Reliability and Reproducibility Selectivity Selectivity Validation->Selectivity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Sensitivity Sensitivity (LLOQ) Validation->Sensitivity Recovery Recovery Validation->Recovery Stability Stability Validation->Stability Matrix_Effect Matrix Effect Validation->Matrix_Effect

Caption: Core parameters for validating a bioanalytical method.

References

A Head-to-Head In Vitro Comparison of Idelalisib and Duvelisib: A Researcher's Guide

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of two key PI3K inhibitors, this guide provides a detailed comparison of idelalisib and duvelisib based on their in vitro performance. It includes a summary of their inhibitory activity, effects on signaling pathways, and comprehensive experimental protocols to support further research.

Idelalisib and duvelisib are two prominent targeted therapies for B-cell malignancies that function by inhibiting the phosphoinositide 3-kinase (PI3K) signaling pathway. While both drugs have demonstrated clinical efficacy, their distinct inhibitory profiles warrant a detailed in vitro comparison to understand their specific mechanisms of action and potential differential effects. Idelalisib is a selective inhibitor of the PI3Kδ isoform, whereas duvelisib is a dual inhibitor of both PI3Kδ and PI3Kγ isoforms.[1][2] This guide provides a head-to-head comparison of their in vitro activity, supported by experimental data and detailed methodologies.

Comparative Analysis of In Vitro Inhibitory Activity

The in vitro potency of idelalisib and duvelisib has been characterized through various biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) is a key metric for comparing their activity against different PI3K isoforms.

DrugPI3Kα (IC50, nM)PI3Kβ (IC50, nM)PI3Kδ (IC50, nM)PI3Kγ (IC50, nM)Reference
Idelalisib 86004000192100[3]
Duvelisib 1602852.527[2]

Table 1: Biochemical IC50 values of idelalisib and duvelisib against Class I PI3K isoforms. Note that these values were generated in different studies and experimental conditions and should be interpreted as indicative rather than a direct head-to-head comparison.

Duvelisib demonstrates more potent inhibition of the PI3Kδ isoform compared to idelalisib.[1] Furthermore, duvelisib exhibits significant inhibitory activity against the PI3Kγ isoform, a feature that distinguishes it from the more selective idelalisib.[2]

Impact on Downstream Signaling and Cellular Functions

Both idelalisib and duvelisib effectively inhibit the PI3K/AKT signaling pathway, a critical cascade for cell growth, proliferation, and survival.[4][5] In vitro studies have shown that treatment with either drug leads to a reduction in the phosphorylation of AKT, a key downstream effector of PI3K.[4][5] This inhibition of AKT signaling ultimately induces apoptosis in malignant B-cells.[6][7]

In cell-based assays, both drugs have been shown to inhibit the proliferation of B-cell lymphoma cell lines.[8] Duvelisib has been reported to exceed the cell-killing ability of idelalisib in some T-cell lymphoma lines.[9] This enhanced activity may be attributed to its dual inhibition of PI3Kδ and PI3Kγ, as the latter plays a role in T-cell function.[10]

PI3K_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR BCR PI3K PI3K BCR->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 PI3K->PIP2 AKT AKT PDK1->AKT Activation mTOR mTOR AKT->mTOR Activation Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Idelalisib Idelalisib (PI3Kδ) Idelalisib->PI3K Duvelisib Duvelisib (PI3Kδ/γ) Duvelisib->PI3K

Figure 2: Biochemical Assay Workflow

Cell Viability Assay (Cell-Based Assay)

This assay determines the effect of the inhibitors on the proliferation and viability of cancer cell lines. The MTT or CellTiter-Glo® assays are commonly employed.

[11]Materials:

  • B-cell malignancy cell lines (e.g., CLL, FL)

  • Cell culture medium and supplements

  • Test compounds (Idelalisib, Duvelisib)

  • MTT reagent or CellTiter-Glo® reagent

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed the cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with serial dilutions of idelalisib and duvelisib for a specified period (e.g., 72 hours).

  • For MTT assay, add MTT reagent and incubate until formazan crystals form. Solubilize the crystals and measure absorbance.

  • For CellTiter-Glo® assay, add the reagent to measure ATP levels, which correlate with cell viability.

  • Measure the signal using a microplate reader.

  • Determine the GI50 (concentration for 50% growth inhibition) values from the dose-response curves.

Western Blotting for p-AKT Inhibition

This technique is used to assess the inhibition of the PI3K signaling pathway by measuring the phosphorylation status of its downstream target, AKT.

[11]Materials:

  • B-cell malignancy cell lines

  • Test compounds (Idelalisib, Duvelisib)

  • Lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (anti-p-AKT, anti-total AKT)

  • Secondary antibody (HRP-conjugated)

  • ECL substrate

  • Protein electrophoresis and blotting equipment

Protocol:

  • Treat cells with idelalisib or duvelisib for a defined time.

  • Lyse the cells to extract total protein.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody against p-AKT.

  • Wash and incubate with the HRP-conjugated secondary antibody.

  • Visualize the protein bands using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total AKT to ensure equal protein loading.

  • Quantify the band intensities to determine the extent of p-AKT inhibition.

dot

Logical_Relationship PI3K_Inhibitor PI3K Inhibitor (Idelalisib or Duvelisib) PI3K_Inhibition PI3K Inhibition (δ or δ/γ) PI3K_Inhibitor->PI3K_Inhibition pAKT_Reduction Reduced p-AKT PI3K_Inhibition->pAKT_Reduction Apoptosis_Induction Induction of Apoptosis pAKT_Reduction->Apoptosis_Induction Proliferation_Inhibition Inhibition of Cell Proliferation pAKT_Reduction->Proliferation_Inhibition Cell_Death Cancer Cell Death Apoptosis_Induction->Cell_Death Proliferation_Inhibition->Cell_Death

Figure 3: Consequence of PI3K Inhibition

Conclusion

This guide provides a comparative overview of idelalisib and duvelisib based on their in vitro characteristics. Duvelisib exhibits more potent dual inhibition of PI3Kδ and PI3Kγ, which may translate to a broader spectrum of activity in certain contexts compared to the more selective PI3Kδ inhibitor, idelalisib. The provided experimental protocols offer a framework for researchers to conduct their own head-to-head comparisons and further elucidate the nuances of these two important cancer therapeutics. This information is crucial for the rational design of future studies and the development of more effective treatment strategies for B-cell malignancies.

References

Establishing Linearity and Range for Idelalisib Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing a robust and reliable analytical method for quantifying Idelalisib is critical for pharmacokinetic studies, therapeutic drug monitoring, and quality control. This guide provides a comparative overview of bioanalytical methods for Idelalisib, focusing on the establishment of linearity and analytical range, with a primary focus on the use of its deuterated internal standard, Idelalisib-D5.

This document outlines the performance characteristics of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method utilizing Idelalisib-D5 and compares it with alternative analytical techniques. Detailed experimental protocols and supporting data are provided to aid in the selection and implementation of the most suitable method for your research needs.

Comparative Analysis of Analytical Methods

The choice of an analytical method for Idelalisib quantification depends on the required sensitivity, selectivity, and the available instrumentation. Below is a summary of reported methods, highlighting their linearity and quantitative range.

MethodInternal StandardLinearity Range (ng/mL)LLOQ (ng/mL)Correlation Coefficient (r²)Key Advantages
LC-MS/MS Idelalisib-D5 ([2H5]‐idelalisib) 0.1 - 600 0.1 > 0.9992 High selectivity and sensitivity, gold standard for bioanalysis. [1][2]
LC-MS/MSIsotope-labeled IS10 - 25005Not specifiedEncompasses the clinical range of drug concentration.[1][2][3]
LC-MS/MSTolbutamide1.15 - 576.841.15> 0.998Suitable for multi-analyte quantification.[1][4]
LC-MS/MSLarotrectinib1.01 - 47971.01Not specifiedApplied to dried blood spot (DBS) analysis.[2]
HPLC-UVIbrutinib20 - 4000 (0.02-4 µg/mL)20 (0.02 µg/mL)0.999Cost-effective, accessible instrumentation.[5][6]
Derivative SpectrophotometryNone1000 - 60000 (1.0–60.0 μg/mL)420 - 3110 (0.42–3.11 μg/mL)0.9997Simple, rapid, and cost-effective for bulk and formulation analysis.[7]

Experimental Protocol: LC-MS/MS with Idelalisib-D5

This section details a validated experimental protocol for the quantification of Idelalisib in plasma using an LC-MS/MS method with Idelalisib-D5 as the internal standard.

Sample Preparation (Protein Precipitation)
  • Thaw plasma samples at room temperature.

  • To 50 µL of plasma, add 10 µL of Idelalisib-D5 internal standard working solution.

  • Vortex for 30 seconds.

  • Add 200 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Liquid Chromatography Conditions
  • Column: C18 reverse-phase column (e.g., Waters ACQUITY UPLC BEH C18, 50 x 2.1 mm, 1.7 µm)[1]

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

  • Flow Rate: 0.3 mL/min[1]

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Mass Spectrometry Conditions
  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Idelalisib: m/z 416.2 → 176.1[1][2]

    • Idelalisib-D5 ([2H5]‐idelalisib): m/z 421.2 → 176.1[1]

Linearity and Range Establishment
  • Stock Solutions: Prepare primary stock solutions of Idelalisib and Idelalisib-D5 in a suitable organic solvent (e.g., methanol or DMSO).

  • Calibration Standards: Prepare a series of calibration standards by spiking blank plasma with known concentrations of Idelalisib, covering the expected analytical range (e.g., 0.1 to 600 ng/mL).[1][2]

  • Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range.

  • Analysis: Analyze the calibration standards and QC samples using the described LC-MS/MS method.

  • Calibration Curve Construction: Plot the peak area ratio of Idelalisib to Idelalisib-D5 against the nominal concentration of Idelalisib.

  • Linear Regression: Perform a linear regression analysis on the calibration curve. The method is considered linear if the correlation coefficient (r²) is ≥ 0.99.

  • Lower Limit of Quantification (LLOQ): The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable precision (coefficient of variation, CV ≤ 20%) and accuracy (within ±20% of the nominal value).

  • Upper Limit of Quantification (ULOQ): The ULOQ is the highest concentration on the calibration curve that meets the acceptance criteria for precision and accuracy.

Visualizing the Workflow

The following diagram illustrates the key steps involved in establishing the linearity and range for the Idelalisib assay.

cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing & Evaluation cluster_result Result Stock Prepare Stock Solutions (Idelalisib & Idelalisib-D5) Cal_QC Prepare Calibration Standards & QC Samples in Blank Plasma Stock->Cal_QC Extraction Sample Extraction (Protein Precipitation) Cal_QC->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Curve Construct Calibration Curve (Peak Area Ratio vs. Conc.) LCMS->Curve Regression Linear Regression Analysis (Determine r²) Curve->Regression LLOQ_ULOQ Determine LLOQ & ULOQ (Precision & Accuracy) Regression->LLOQ_ULOQ Validation Validated Linearity & Range LLOQ_ULOQ->Validation

Caption: Workflow for establishing linearity and range in an Idelalisib bioanalytical method.

Signaling Pathway Context

Idelalisib is a selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). The PI3K/AKT/mTOR pathway is crucial for cell proliferation, survival, and differentiation. In B-cell malignancies, aberrant activation of this pathway is a common oncogenic driver. Idelalisib's targeted inhibition of PI3Kδ disrupts this signaling cascade, leading to apoptosis of malignant B-cells. Accurate quantification of Idelalisib is therefore essential to correlate drug exposure with its pharmacodynamic effects on this pathway.

BCR B-Cell Receptor (BCR) PI3K PI3Kδ BCR->PI3K PIP3 PIP3 PI3K->PIP3 Idelalisib Idelalisib Idelalisib->PI3K PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation

Caption: Simplified PI3K signaling pathway showing the inhibitory action of Idelalisib.

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Idelalisib D5

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the integrity of research and the safety of the laboratory environment are paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Idelalisib D5, a deuterated analog of the phosphoinositide 3-kinase (PI3Kδ) inhibitor, Idelalisib. Adherence to these procedures is critical for minimizing environmental impact and ensuring personnel safety.

Key Safety and Handling Data

Proper handling and disposal of this compound require an understanding of its chemical and physical properties, as well as its potential hazards. The following table summarizes key data extrapolated from information available for Idelalisib and general knowledge of deuterated compounds.

PropertyValueSource/Comment
Molecular Formula C₂₂H₁₃D₅FN₇O[4][5]
Molecular Weight 420.45 g/mol [5]
Appearance SolidGeneral
Storage Conditions -20°C, under a dry, inert atmosphere[5][6]
Known Hazards Based on Idelalisib: Potential for hepatotoxicity, diarrhea/colitis, pneumonitis, and intestinal perforation.[3][7][8]
Personal Protective Equipment (PPE) Safety glasses, chemical-resistant gloves, lab coatGeneral Laboratory Practice

Experimental Protocol for Chemical Degradation and Disposal

This protocol provides a step-by-step guide for the chemical degradation of this compound in a laboratory setting. This procedure should be performed in a certified chemical fume hood.

Materials:

  • This compound waste

  • 1 M Hydrochloric Acid (HCl) or 1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂) (optional, for oxidative degradation)

  • Appropriate waste containers

  • Personal Protective Equipment (PPE)

  • pH indicator strips

Procedure:

  • Preparation and Segregation:

    • Ensure all personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, is worn.

    • Segregate this compound waste from other chemical waste streams to avoid unintended reactions.

    • Handle the compound under a dry, inert atmosphere where possible to prevent isotopic exchange with atmospheric moisture.[6]

  • Chemical Degradation (Choose one of the following methods):

    • Acidic Hydrolysis:

      • Slowly add 1 M HCl to the this compound waste in a suitable container.

      • Stir the solution gently at room temperature for a minimum of 24 hours.

      • Monitor the degradation process using an appropriate analytical method (e.g., HPLC), if available.

    • Basic Hydrolysis:

      • Slowly add 1 M NaOH to the this compound waste in a suitable container.

      • Stir the solution gently at room temperature for a minimum of 24 hours.

      • Monitor the degradation process using an appropriate analytical method (e.g., HPLC), if available.

    • Oxidative Degradation:

      • Carefully add 3% hydrogen peroxide to the this compound waste.

      • Stir the solution at room temperature for a minimum of 24 hours.

      • This method can be used in conjunction with acidic or basic hydrolysis.

  • Neutralization and Disposal:

    • After the degradation period, check the pH of the solution using pH indicator strips.

    • Neutralize the solution by adding a suitable neutralizing agent (e.g., sodium bicarbonate for acidic solutions, or a weak acid for basic solutions) until the pH is between 6 and 8.

    • Dispose of the neutralized solution in accordance with local, state, and federal regulations for hazardous waste. Do not pour down the drain unless permitted by your institution's environmental health and safety (EHS) office.[9]

  • Decontamination:

    • Decontaminate all glassware and equipment that came into contact with this compound by rinsing with an appropriate solvent (e.g., ethanol or acetone) followed by a thorough wash with soap and water.

    • Dispose of the rinsate as hazardous waste.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

This compound Disposal Workflow start Start: this compound Waste ppe Wear Appropriate PPE start->ppe segregate Segregate Waste ppe->segregate degradation_choice Choose Degradation Method segregate->degradation_choice acid Acidic Hydrolysis (1M HCl) degradation_choice->acid Acidic base Basic Hydrolysis (1M NaOH) degradation_choice->base Basic oxidation Oxidative Degradation (3% H2O2) degradation_choice->oxidation Oxidative degrade Degrade for 24 hours acid->degrade base->degrade oxidation->degrade neutralize Neutralize Solution (pH 6-8) degrade->neutralize dispose Dispose as Hazardous Waste neutralize->dispose decontaminate Decontaminate Equipment dispose->decontaminate end End decontaminate->end

Caption: Logical workflow for the safe disposal of this compound.

By following these guidelines, laboratory professionals can ensure the safe and effective disposal of this compound, thereby protecting themselves, their colleagues, and the environment. It is always recommended to consult with your institution's environmental health and safety (EHS) department for specific guidance on hazardous waste disposal.

References

Essential Safety and Handling Protocols for Idelalisib D5

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of potent compounds like Idelalisib D5 is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to minimize exposure and ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

Idelalisib is classified as a hazardous drug.[1][2] The Safety Data Sheet (SDS) for Idelalisib indicates that it is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation and respiratory irritation.[2] Therefore, stringent adherence to PPE protocols is mandatory.

Table 1: Required Personal Protective Equipment (PPE) for Handling this compound

PPE CategoryItemSpecification
Hand Protection GlovesChemical-resistant, disposable gloves (e.g., nitrile). Double gloving is recommended.
Eye Protection Safety Glasses/GogglesTightly fitting safety goggles with side-shields.[3]
Body Protection Lab Coat/GownImpervious, disposable gown with long sleeves and closed front.
Respiratory Protection RespiratorA full-face respirator should be used if exposure limits are exceeded or irritation is experienced.[3] Use in a well-ventilated area is crucial.[2]

Safe Handling and Operational Procedures

Safe handling practices are critical to prevent accidental exposure to this compound.

Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area, such as a certified chemical fume hood.[2]

  • Safety Stations: Ensure easy access to an eyewash station and safety shower.[2]

Procedural Steps for Handling:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with disposable, absorbent liners.

  • Weighing and Aliquoting: Conduct all weighing and aliquoting of powdered this compound within a chemical fume hood to prevent inhalation of dust.

  • Solution Preparation: When preparing solutions, add the solvent to the powdered compound slowly to avoid splashing.

  • Post-Handling: After handling, wipe down all surfaces with an appropriate deactivating agent. Remove and dispose of all PPE as hazardous waste.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[1]

First Aid Measures:

Exposure RouteFirst Aid Procedure
Skin Contact Immediately wash the affected area with plenty of soap and water.[2] Remove contaminated clothing.
Eye Contact Rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do. Continue rinsing.
Inhalation Move the person to fresh air and keep them in a position comfortable for breathing.[2]
Ingestion Rinse mouth with water.[3] Do not induce vomiting. Seek immediate medical attention.

Disposal Plan

All materials contaminated with this compound must be treated as hazardous waste.

Table 2: Disposal Guidelines for this compound and Contaminated Materials

Waste TypeDisposal Procedure
Unused this compound Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.
Contaminated PPE Place all used gloves, gowns, and other disposable materials in a designated, sealed hazardous waste container.
Contaminated Labware Decontaminate reusable labware with an appropriate cleaning agent. Dispose of single-use plastics as hazardous waste.
Spills Absorb the spill with an inert material and place it in a sealed container for hazardous waste disposal. Clean the spill area with a deactivating agent.

Experimental Workflow for Safe Handling

The following diagram outlines the logical workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Prepare Work Area (Fume Hood, Liners) don_ppe Don Appropriate PPE (Gloves, Gown, Goggles) prep_area->don_ppe weigh Weigh/Aliquot Powder don_ppe->weigh prepare_solution Prepare Solution weigh->prepare_solution decontaminate Decontaminate Surfaces prepare_solution->decontaminate dispose_waste Dispose of Hazardous Waste (PPE, Liners, Unused Drug) decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for Safe Handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.